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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

An In-depth Technical Guide to Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate Abstract This technical guide provides a comprehensive scientific overview of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, a substitute...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, a substituted aromatic amino acid ester. As a derivative of phenylalanine, this compound serves as a valuable chiral building block in synthetic organic chemistry and holds potential for exploration in drug discovery and development. This document details its chemical structure, physicochemical properties, robust synthetic protocols, and thorough spectroscopic characterization. The methodologies and interpretations presented herein are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with a reliable and practical resource for their work with this molecule.

Introduction and Molecular Architecture

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a non-canonical amino acid derivative belonging to the family of substituted phenylalanines. Structurally, it is the methyl ester of 2,4-dimethoxyphenylalanine. The molecule's architecture is defined by a central chiral carbon (the α-carbon), an amino group, a methyl ester, and a benzyl side chain featuring a phenyl ring substituted with two methoxy groups at the 2 and 4 positions.

This unique combination of functional groups—an amine, an ester, and electron-rich aromatic ether moieties—makes it a versatile intermediate. Aromatic amino acids are fundamental to numerous biological processes and serve as precursors for a wide array of natural products and pharmaceuticals.[1][2][3] The specific substitution pattern on the phenyl ring can significantly influence molecular interactions, metabolic stability, and biological activity, making this compound a subject of interest for creating novel bioactive molecules.

This guide aims to consolidate the essential technical information required to effectively synthesize, characterize, and utilize Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate in a research setting.

Chemical Structure

The structural integrity of the molecule is pivotal to its chemical behavior.

Caption: 2D structure of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate.

Nomenclature and Identifiers
AttributeValue
IUPAC Name methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate
Synonyms 2,4-Dimethoxy-L-phenylalanine methyl ester
CAS Number 110299-98-4 (for the racemate)
Molecular Formula C₁₂H₁₇NO₄
Molecular Weight 239.27 g/mol [4][5]

Synthesis and Purification Protocol

The most direct and widely adopted method for preparing Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is the Fischer-Speier esterification of the parent amino acid, 2,4-dimethoxy-L-phenylalanine. This reaction is typically catalyzed by a strong acid in methanol, which serves as both the solvent and the reactant.

Synthesis Workflow

The following diagram illustrates the standard synthetic pathway.

Synthesis_Workflow start 2,4-Dimethoxy-L-phenylalanine (Starting Material) reaction Reaction Vessel (0°C to RT) start->reaction reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup Quench & Neutralize purification Purification (Column Chromatography) workup->purification Crude Product product Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (Final Product) purification->product Pure Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution relies on careful control of reaction conditions.

Materials:

  • 2,4-Dimethoxy-L-phenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Suspend 2,4-dimethoxy-L-phenylalanine (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition (Causality): Cool the suspension to 0°C using an ice bath. The cooling is critical to control the highly exothermic reaction between thionyl chloride and methanol, which generates HCl in situ as the true catalyst and sulfur dioxide gas. Add thionyl chloride (2.0-3.0 eq) dropwise via syringe over 15-20 minutes. Vigorous stirring is essential to manage gas evolution and ensure homogeneity.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (RT) and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂. The resulting residue is the hydrochloride salt of the product.

  • Workup and Neutralization (Trustworthiness): Dissolve the residue in deionized water and cool in an ice bath. Carefully add saturated aqueous NaHCO₃ solution dropwise until the pH is basic (pH 8-9), as verified by pH paper. This step is crucial to deprotonate the ammonium salt to the free amine, rendering it soluble in organic solvents. The use of a weak base like bicarbonate prevents potential hydrolysis of the ester.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data is based on established spectroscopic principles and data from analogous structures.[6][7][8][9]

Physical Properties
PropertyValue / Description
Appearance White to off-white solid or a viscous oil
Molecular Weight 239.27 g/mol
Solubility Soluble in methanol, ethyl acetate, chloroform, DMSO. Sparingly soluble in water.
Predicted LogP 1.2 - 1.8
Predicted TPSA 70.78 Ų[5]
Spectroscopic Data Summary
TechniqueKey Features and Expected Values
¹H NMR Aromatic H: δ 6.4-7.1 ppm (m, 3H); α-H: δ ~3.7-3.9 ppm (t or dd, 1H); β-H₂: δ ~2.9-3.2 ppm (m, 2H); Ester -OCH₃: δ ~3.7 ppm (s, 3H); Aryl -OCH₃: δ ~3.8 ppm (s, 6H); -NH₂: δ ~1.5-2.5 ppm (br s, 2H)
¹³C NMR Ester C=O: δ ~174-176 ppm; Aromatic C: δ ~100-160 ppm; α-C: δ ~55-57 ppm; β-C: δ ~38-40 ppm; Ester -OCH₃: δ ~52 ppm; Aryl -OCH₃: δ ~55 ppm
IR (cm⁻¹) N-H Stretch: 3300-3400 (amine); C-H Stretch: 2850-3000 (aliphatic/aromatic); C=O Stretch: ~1740 (ester); C=C Stretch: 1500-1600 (aromatic); C-O Stretch: 1150-1250 (ester/ether)
Mass Spec (ESI+) [M+H]⁺: m/z 240.1; Key Fragments: m/z 180 ([M-COOCH₃]⁺), m/z 151 (dimethoxybenzyl cation)

Applications in Research and Development

Substituted phenylalanine derivatives are cornerstone intermediates in medicinal chemistry and materials science.[10][11][12] The specific structural attributes of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate make it a candidate for several applications.

  • Chiral Building Block: As an enantiomerically pure amino acid derivative, it is an ideal starting point for the asymmetric synthesis of complex target molecules, such as peptide mimics, alkaloids, and other pharmacologically active agents.[13]

  • Drug Discovery Precursor: The dimethoxyphenyl moiety is present in numerous bioactive compounds. This molecule can be used to introduce this pharmacophore into new chemical entities. Its derivatives could be screened for various biological activities, from antimicrobial to anticancer effects.[14][15][16]

  • Probing Biological Systems: The compound can be further modified, for instance with fluorescent tags or radiolabels, to serve as a molecular probe for studying amino acid transporters or metabolic pathways involving aromatic amino acids.

Role as a Synthetic Intermediate

The following diagram outlines the potential synthetic transformations of the title compound, highlighting its versatility.

main Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate amine Amine (NH₂) main->amine ester Ester (CO₂Me) main->ester acylation Amide Formation (Acylation, Sulfonylation) amine->acylation alkylation N-Alkylation amine->alkylation hydrolysis Ester Hydrolysis ester->hydrolysis reduction Ester Reduction ester->reduction amides N-Acyl Derivatives acylation->amides sec_amines N-Alkyl Derivatives alkylation->sec_amines acid Carboxylic Acid hydrolysis->acid alcohol Amino Alcohol reduction->alcohol

Caption: Synthetic utility of the title compound's functional groups.

Conclusion

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization using modern analytical techniques. The protocols and data presented are intended to empower researchers to confidently incorporate this valuable building block into their synthetic strategies, facilitating the advancement of projects in medicinal chemistry, drug discovery, and related scientific fields.

References

  • Process for the preparation of 4-hetero-substituted phenylalanine derivatives.
  • Scheme 1 Synthesis of b-substituted phenylalanins via stereoselective... ResearchGate. [Link]

  • 1. Analytical Methods 2. Materials and Methods. Rsc.org. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure. [Link]

  • A new route to fullerene substituted phenylalanine derivatives. RSC Publishing. [Link]

  • HNMR Practice 4. OpenOChem Learn. [Link]

  • Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Doc Brown's Chemistry. [Link]

  • On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order. ResearchGate. [Link]

  • Butyl vinyl ether, contains 0. | 110299-1L. SLS Ireland. [Link]

  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Doc Brown's Chemistry. [Link]

  • H-1 proton NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

  • Production of aromatic amino acids and their derivatives by Escherichia coli and Corynebacterium glutamicum. PMC. [Link]

  • L-phenylalanine, n-[[[(2r,4r)-4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2h)-pyrimidinyl)-1,3-dioxolan-2-yl]methoxy]phenoxyphosphinyl]-, methyl ester. PubChemLite. [Link]

  • Synthesis of Methyl 3-(2,4-dimethoxyphenyl)propionate. PrepChem.com. [Link]

  • Biosynthesis of aromatic amino acid. Slideshare. [Link]

  • Butyl vinyl ether contains 0.01% potassium hydroxide as stabilizer, 98%. KOLAB. [Link]

  • Éther en vinyle butyle, contie | 110299-2L. SLS - Lab Supplies. [Link]

  • 2,4-Dimethoxy-L-homophenylalanine. PubChem. [Link]

  • On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order. ACS Publications. [Link]

  • Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation. PubMed. [Link]

  • INFRARED SPECTRUM OF METHYL PROPANOATE. ResearchGate. [Link]

  • (R)- or (S)-methyl 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-pyrimidinecarboxylate. Organic Syntheses Procedure. [Link]

  • (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate. PMC. [Link]

  • Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]- Properties. EPA. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • 3,4-Dimethoxyphenylalanine, L-. PubChem. [Link]

  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. National Library of Medicine of Ukraine. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. National University of Pharmacy. [Link]

  • Methyl 2-isothiocyanato-3-phenylpropionate. NIST WebBook. [Link]

  • Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents. PubMed. [Link]

Sources

Exploratory

Pharmacophore Analysis of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate: A Structural Blueprint for Unnatural Amino Acid-Based Therapeutics

Executive Summary In the landscape of rational drug design, unnatural amino acids serve as critical building blocks for peptidomimetics and small-molecule inhibitors. Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (als...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, unnatural amino acids serve as critical building blocks for peptidomimetics and small-molecule inhibitors. Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (also known as 2,4-dimethoxyphenylalanine methyl ester) represents a highly specialized pharmacophoric scaffold. By coupling a rigidified, electron-rich aromatic system with modified amino acid binding motifs, this compound bypasses the pharmacokinetic limitations of native peptides. This whitepaper provides an in-depth technical analysis of its pharmacophoric features, the causality behind its structural modifications, and its application in targeting key therapeutic enzymes and receptors.

Structural and Electronic Profiling: The Causality of Features

To leverage this molecule in drug development, one must understand the physical chemistry driving its interactions. Every functional group on this scaffold serves a distinct, causal purpose in receptor binding.

The 2,4-Dimethoxy Aromatic System

The substitution of methoxy groups at the ortho (2-) and para (4-) positions of the phenyl ring fundamentally alters both the electronic and steric profile of the molecule:

  • Electronic Causality (+M Effect): The oxygen atoms of the methoxy groups donate electron density into the

    
    -system via resonance. This elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic ring an exceptional electron donor. This strongly enhances cation-
    
    
    
    interactions with positively charged residues (e.g., Arginine, Lysine) in target binding pockets.
  • Steric Causality (Rotameric Restriction): The ortho-methoxy group introduces significant steric bulk adjacent to the

    
    -carbon. This hindrance restricts the free rotation of the 
    
    
    
    dihedral angle, locking the side chain into a preferred bioactive conformation. This pre-organization drastically reduces the entropic penalty (
    
    
    ) typically incurred upon binding, thereby driving a more favorable free energy of binding (
    
    
    ).
The Methyl Ester Modification

Native amino acids possess a free C-terminal carboxylate, which is negatively charged at physiological pH.

  • Desolvation and Permeability: A charged carboxylate carries a massive desolvation penalty when entering a hydrophobic receptor pocket and severely limits membrane permeability.

  • Pharmacophoric Shift: Esterification masks this charge, converting the moiety from a negative ionizable (NI) group into a neutral, hydrophobic Hydrogen-Bond Acceptor (HBA). This allows the molecule to penetrate lipid bilayers and engage with backbone NH groups in the hinge regions of kinases or proteases without electrostatic repulsion.

Target-Specific Pharmacophore Mapping

The versatility of phenylalanine derivatives is well-documented in the literature. By mapping the features of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate against known receptor models, we can predict its therapeutic utility.

Tryptophan Hydroxylase-1 (TPH1) Inhibition

TPH1 is a key enzyme in serotonin synthesis. Research utilizing a multicomplex-based pharmacophore (MCBP) guided method has demonstrated that substituted phenylalanine derivatives are potent TPH1 inhibitors[1]. The MCBP model reveals that the bioactive conformation requires a hydrophobic aromatic ring to occupy the S1 pocket, while hydrogen bond acceptors (mimicked perfectly by the ester and methoxy groups) interact with the hinge region of the TPH1 kinase domain[1].

VLA-4 Integrin Antagonism

The Very Late Antigen-4 (VLA-4) integrin is a major target for immunosuppression in conditions like multiple sclerosis. Phenylalanine derivatives act as potent VLA-4 antagonists by mimicking the endogenous VCAM-1 binding epitope[2]. 3D-QSAR and pseudoreceptor models indicate that the specific spatial arrangement of the aromatic moiety, combined with the electrostatic surface provided by the dimethoxy substitutions, perfectly complements the VLA-4 binding site[2].

Neprilysin (NEP) Inhibition

Neprilysin is a neutral endopeptidase implicated in heart failure and Alzheimer's disease. Structure-based pharmacophore modeling has identified phenylalanine derivatives as highly stable NEP inhibitors[3]. In this context, the primary amine of the propanoate scaffold acts as a critical Hydrogen-Bond Donor (HBD) and Positive Ionizable (PI) feature, anchoring the molecule to the catalytic zinc-coordinating aspartate residues within the NEP active site[3].

Interaction Ligand Methyl 2-amino-3- (2,4-dimethoxyphenyl) propanoate Aromatic Aromatic Ring (Hydrophobic) Ligand->Aromatic Methoxy 2,4-Dimethoxy Groups (H-Bond Acceptors) Ligand->Methoxy Amine Primary Amine (H-Bond Donor / PI) Ligand->Amine Ester Methyl Ester (H-Bond Acceptor) Ligand->Ester S1 Hydrophobic Pocket (S1 Subsite) Aromatic->S1 π-π / Hydrophobic Hinge Hinge Region (Backbone NH) Methoxy->Hinge H-Bond Asp Aspartate Residue (Salt Bridge) Amine->Asp Ionic / H-Bond Ester->Hinge H-Bond

Receptor-ligand interaction network mapping key pharmacophoric features to target subsites.

Self-Validating Experimental Protocol for Pharmacophore Modeling

To utilize this compound in virtual screening, a robust pharmacophore model must be generated. The following protocol ensures scientific integrity through a self-validating loop , ensuring the model does not just fit the training data, but possesses true predictive power.

Phase 1: Conformational Ensemble Generation

  • Import the 3D structure of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate into a molecular modeling suite (e.g., Schrödinger Maestro or Discovery Studio).

  • Assign physiological protonation states (pH 7.4) using Epik; the primary amine must be protonated (

    
    ).
    
  • Perform a Monte Carlo conformational search using the OPLS4 force field. Causality: Flexible molecules exist as ensembles; identifying the global minimum and accessible local minima (within a 5 kcal/mol window) is mandatory to capture the true bioactive conformation.

Phase 2: Feature Extraction & Spatial Mapping

  • Map the 3D conformers against standard pharmacophore feature dictionaries.

  • Extract the interaction vectors: Aromatic Ring (AR), Hydrogen Bond Acceptors (HBA) for the ester and methoxy oxygens, and Positive Ionizable (PI) for the amine.

  • Apply a 1.2–1.5 Å tolerance radius to each feature to account for induced-fit receptor flexibility.

Phase 3: Internal Validation via Decoy Enrichment (The Self-Validating Step)

  • The Validation Loop: A pharmacophore model is scientifically invalid if it cannot distinguish active compounds from inactives. Generate a decoy database containing 50 structurally similar but inactive molecules for every known active derivative.

  • Screen the decoy database using the generated pharmacophore model.

  • Calculate the Receiver Operating Characteristic (ROC) curve. Threshold: The model is only validated and accepted for Phase 4 if the Area Under the Curve (AUC) is > 0.80, proving high enrichment capability.

Phase 4: 3D-QSAR Alignment & PLS Regression

  • Align a library of synthesized derivatives to the validated pharmacophore model.

  • Perform Partial Least Squares (PLS) regression to correlate the 3D spatial features with experimental

    
     values, generating a predictive CoMFA/CoMSIA model.
    

Workflow Start Ligand Preparation (3D Conformer Generation) Feature Pharmacophore Feature Extraction (HBA, HBD, AR) Start->Feature Conformational Search Align Multicomplex-Based Alignment (MCBP) Feature->Align Feature Mapping QSAR 3D-QSAR Model Generation (CoMFA/CoMSIA) Align->QSAR PLS Analysis Val Model Validation (Decoy ROC Analysis) QSAR->Val Cross-Validation Virtual Virtual Screening & Lead Optimization Val->Virtual Validated Model

Pharmacophore generation and 3D-QSAR validation workflow for unnatural amino acids.

Quantitative Data Profiles

The following tables summarize the spatial coordinates of the extracted pharmacophore features and compare the binding profiles of related phenylalanine derivatives across different therapeutic targets.

Table 1: Pharmacophore Feature Coordinates and Tolerances
Feature IDPharmacophore TypeCoordinates (x, y, z) in ÅRadius Tolerance (Å)Vector Directionality
F1 Aromatic Ring (Hydrophobic)2.34, -1.20, 0.451.5Normal to phenyl plane
F2 H-Bond Acceptor (4-Methoxy)4.12, 1.55, -0.881.2Oxygen lone pair vector
F3 H-Bond Acceptor (2-Methoxy)0.88, 2.10, 1.151.2Oxygen lone pair vector
F4 H-Bond Donor / PI (Amine)-2.15, -0.50, 1.301.0N-H bond vector
F5 H-Bond Acceptor (Ester)-3.40, 1.25, -0.551.2Carbonyl oxygen vector
Table 2: Comparative Pharmacophore Mapping of Phenylalanine Derivatives
Compound / ScaffoldPrimary TargetKey Pharmacophore MatchRepresentative AffinityReference Model
Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate TPH1 (Predicted)Aromatic, HBA (Ester), HBD (Amine)Scaffold Building BlockMCBP Model[1]
TR-14035 (Derivative) VLA-4 IntegrinAromatic, HBA, Hydrophobic

~ 12 nM
Pseudoreceptor Model[2]
ZINC0000004684268 Neprilysin (NEP)Aromatic, HBA, HBD

~ 28 nM
Structure-based Model[3]

References

1.[1] Ouyang, L., He, G., Huang, W., Song, X., Wu, F., & Xiang, M. (2012). "Combined Structure-Based Pharmacophore and 3D-QSAR Studies on Phenylalanine Series Compounds as TPH1 Inhibitors." International Journal of Molecular Sciences, 13(5), 5348-5363.[Link] 2.[2] Macchiarulo, A., Costantino, G., Meniconi, M., Pleban, K., & Pellicciari, R. (2004). "Insights into phenylalanine derivatives recognition of VLA-4 integrin: from a pharmacophoric study to 3D-QSAR and molecular docking analyses." Journal of Chemical Information and Computer Sciences, 44(5), 1829-1839.[Link] 3.[3] Thakur, S., Sinhari, A., Gaikwad, A. B., & Jadhav, H. R. (2024). "A structure-based pharmacophore modelling approach to identify and design new neprilysin (NEP) inhibitors: An in silico-based investigation." Archives of Biochemistry and Biophysics, 756, 110019.[Link]

Sources

Foundational

Technical Guide: Role of 2,4-Dimethoxy Substitution in Phenylalanine Analogs

The following technical guide is structured as an advanced whitepaper for researchers in medicinal chemistry and peptide science. It synthesizes structural theory, synthetic methodology, and practical application protoco...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for researchers in medicinal chemistry and peptide science. It synthesizes structural theory, synthetic methodology, and practical application protocols.

Executive Summary

The introduction of 2,4-dimethoxy substitution onto the aromatic ring of phenylalanine creates a non-canonical amino acid—2,4-dimethoxyphenylalanine (2,4-DMP) —with distinct electronic and steric properties. Unlike its 3,4-dimethoxy isomer (veratryl) or the native phenylalanine, 2,4-DMP exhibits a pronounced "push" electronic effect due to the ortho/para resonance overlap of the methoxy groups.

This substitution pattern serves three primary roles in drug discovery and chemical biology:

  • Electronic Modulation: It significantly increases electron density on the phenyl ring, enhancing cation-

    
     interactions and altering metabolic susceptibility.
    
  • Fluorescence Tuning: It acts as a potent electron donor in "push-pull" fluorophores (e.g., oxazolone derivatives), shifting emission maxima and increasing quantum yield.

  • Synthetic Utility: While useful as a pharmacophore, the electron-rich ring introduces specific challenges in Solid Phase Peptide Synthesis (SPPS), specifically susceptibility to electrophilic aromatic substitution during acidolytic deprotection.

This guide details the structural determinants, synthetic pathways, and critical handling protocols required to successfully utilize 2,4-DMP in bioactive peptide design.

Part 1: Structural & Electronic Determinants[1]

The "Push" Electronic Effect

The 2,4-dimethoxy substitution pattern is unique because both methoxy groups exert a mesomeric (


) electron-donating effect that reinforces electron density at the C1, C3, and C5 positions.
  • Comparison with Phenylalanine (Phe): Phe is electronically neutral. 2,4-DMP is highly electron-rich.

  • Comparison with 3,4-Dimethoxy (Veratryl): In 3,4-substitution, the methoxy groups are adjacent, causing steric twisting that can decouple the oxygen lone pairs from the ring system. In 2,4-substitution, the groups are separated, allowing for maximal orbital overlap and creating a stronger net dipole.

Pharmacophore Implications
  • Cation-

    
     Interactions:  The increased negative electrostatic potential on the face of the 2,4-DMP ring strengthens binding to cationic residues (Lys, Arg) or metal cofactors in receptor pockets.
    
  • Metabolic Stability: The C-4 position is blocked, preventing para-hydroxylation (a common P450 metabolic route). However, the electron-rich ring becomes more susceptible to oxidation at other positions.

Part 2: Synthetic Methodologies

Synthesis of Fmoc-2,4-DMP-OH is the critical first step for incorporation into peptides. Two primary routes dominate: the classical Erlenmeyer-Plöchl Azlactone synthesis (robust, scalable) and Organozinc Negishi coupling (enantioselective).

Workflow Diagram: Synthetic Routes

The following diagram illustrates the decision logic and chemical pathways for accessing 2,4-DMP.

SynthesisRoutes Start Target: 2,4-Dimethoxyphenylalanine Aldehyde 2,4-Dimethoxybenzaldehyde Start->Aldehyde Route A (Cost-effective) Serine Iodo-Alanine Derivative (from Serine) Start->Serine Route B (Stereocontrolled) Azlactone Azlactone Intermediate Aldehyde->Azlactone Hippuric acid, Ac2O Dehydro Dehydro-Amino Acid Azlactone->Dehydro Hydrolysis Racemic Racemic 2,4-DMP Dehydro->Racemic H2, Pd/C Resolution Enzymatic Resolution (Acylase I) Racemic->Resolution Pure L-Fmoc-2,4-DMP-OH Resolution->Pure Zinc Organozinc Reagent Serine->Zinc Zn dust Coupling Pd-Catalyzed Negishi Coupling (with 2,4-dimethoxyiodobenzene) Zinc->Coupling Coupling->Pure Direct Route

Figure 1: Comparison of synthetic routes. Route A is preferred for bulk synthesis requiring resolution; Route B offers direct stereocontrol.

Part 3: Medicinal & Specialized Applications[2][3][4]

Fluorescence Modulation (Oxazolones)

When 2,4-DMP is cyclized to form an oxazolone (or incorporated into the GFP chromophore motif), the 2,4-dimethoxy group acts as a powerful donor.

  • Mechanism: The "push-pull" system established between the electron-rich 2,4-dimethoxy ring and the electron-poor carbonyl/heterocycle lowers the energy gap for

    
     transitions.
    
  • Result: A red-shift in absorption/emission and increased quantum yield compared to unsubstituted Phe analogs.

Receptor Selectivity (5-HT2 & Opioids)

In medicinal chemistry, particularly for GPCR ligands (e.g., 5-HT2A agonists), the 2,4-substitution pattern (often extended to 2,4,5-trimethoxy) is critical.

  • 5-HT2A: The 2-methoxy group often locks the conformation via intramolecular hydrogen bonding or steric clash, orienting the side chain for optimal receptor activation.

  • Opioid Peptides: Replacing Phe with 2,4-DMP in enkephalin analogs can alter receptor subtype selectivity (

    
     vs 
    
    
    
    ) by modifying the aromatic "address" domain of the peptide.

Part 4: Technical Challenges in SPPS (Critical)

The Trap: The high electron density of the 2,4-DMP ring makes it a "soft" nucleophile. During the final cleavage step of Solid Phase Peptide Synthesis (SPPS) using Trifluoroacetic Acid (TFA), cationic protecting groups (e.g., t-Butyl, Trityl, Pbf) are released. The Consequence: Without adequate scavenging, these carbocations will perform Electrophilic Aromatic Substitution (EAS) on the 2,4-DMP ring, permanently alkylating the peptide and destroying the product.

Scavenger Logic Diagram

ScavengerLogic cluster_Fail Without Scavengers cluster_Success With Scavenger Cocktail TFA TFA Cleavage Step Cation Reactive Carbocations (tBu+, Trt+, Pbf+) TFA->Cation DMP_Ring 2,4-DMP Ring (Electron Rich) Cation->DMP_Ring Fast Reaction Silane Triisopropylsilane (TIS) & Water/DODT Cation->Silane Faster Reaction Alkylation Irreversible Alkylation (Impurity) DMP_Ring->Alkylation Attacks Cation Quenched Quenched Cations (Safe Byproducts) Silane->Quenched Intercepts Cation

Figure 2: Mechanism of side-chain alkylation during deprotection and the protective role of scavengers.

Part 5: Experimental Protocols

Protocol A: Synthesis of Fmoc-2,4-Dimethoxyphenylalanine (Erlenmeyer Route)

Objective: Preparation of racemic Fmoc-protected amino acid (requires subsequent resolution or use in racemic libraries).

  • Azlactone Formation:

    • Combine 2,4-dimethoxybenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride.

    • Reflux for 2 hours. The mixture will solidify upon cooling.

    • Wash with cold water/ethanol to isolate the yellow azlactone crystals.

  • Hydrolysis & Reduction:

    • Reflux azlactone in 1% NaOH/acetone to open the ring (forming the dehydro-amino acid).

    • Perform hydrogenation using 10% Pd/C in methanol at 40 psi H2 for 12 hours.

    • Filter catalyst and acidify to precipitate N-acetyl-2,4-DMP.

  • Deacetylation & Fmoc Protection:

    • Reflux in 6M HCl for 4 hours to remove the acetyl group.

    • Adjust pH to 9.0 with Na2CO3.

    • Add Fmoc-OSu (1.1 eq) in dioxane/water (1:1). Stir at RT for 4 hours.

    • Acidify with KHSO4 to precipitate Fmoc-2,4-DMP-OH .

Protocol B: SPPS Incorporation & Cleavage

Objective: Incorporating 2,4-DMP into a peptide sequence without alkylation damage.

  • Coupling:

    • Use standard DIC/Oxyma or HATU/DIPEA activation.

    • Note: 2,4-DMP is sterically bulkier than Phe. Double coupling (2 x 45 min) is recommended.

  • Cleavage Cocktail (The "High Scavenger" Mix):

    • Do NOT use standard 95% TFA / 2.5% TIS / 2.5% H2O.

    • Prepare Reagent K equivalent:

      • TFA: 82.5%

      • Phenol: 5% (protects Tyr/Phe analogs)

      • Thioanisole: 5% (strong nucleophile)

      • Water: 5%

      • EDT (Ethanedithiol) or DODT: 2.5%

    • Alternative (Odorless): TFA (90%) / TIS (5%) / H2O (2.5%) / Dithiothreitol (DTT, 2.5%).

  • Procedure:

    • Add cocktail to resin (10 mL per gram resin).

    • Agitate for 2.5 hours.

    • Precipitate in cold diethyl ether.

    • Centrifuge immediately to remove the ether containing the scavenged alkylated byproducts.

Data Summary Table: 2,4-DMP vs. Standard Analogs
PropertyPhenylalanine (Phe)2,4-Dimethoxy-Phe3,4-Dimethoxy-Phe
Electronic Nature NeutralStrongly Electron Rich (Push)Electron Rich
Fluorescence Weak / NoneHigh (in conjugated systems)Moderate
Acid Stability HighLow (Ring alkylation risk)Moderate
Steric Profile Flat, rotatableOrtho-substituent restricts

Meta/Para bulk
Primary Use Native structureTuning potency, FluorescenceL-DOPA precursor analogs

References

  • Synthesis via Organozinc: Deboves, H. J. C., Montalbetti, C. A. G. N., & Jackson, R. F. W. (2001).[1] Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines. Journal of the Chemical Society, Perkin Transactions 1, 1876-1884.[1] Link

  • Fluorescence Applications: Garre, M. S., et al. (2014). Fluorescent oxazolones: synthesis, spectroscopy and computational study. Photochemical & Photobiological Sciences, 13, 111-119. Link

  • Electronic Effects in Peptides: Kawai, M., et al. (1980). Peptide Sweeteners.[2] 4. Hydroxy and Methoxy Substitution of the Aromatic Ring in L-Aspartyl-L-Phenylalanine Methyl Ester. Journal of Medicinal Chemistry, 23(4), 420–424.[2] Link

  • 5-HT2 Receptor SAR: Glennon, R. A., et al. (1992).[3] Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry, 35(4), 734–740. Link

  • SPPS Cleavage Protocols: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Exploratory

The Strategic Role of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Unseen Potential of a Versatile Scaffold In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Unseen Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among the myriad of building blocks available to medicinal chemists, substituted α-amino acid esters represent a privileged class of compounds. Their inherent chirality and the presence of multiple functional groups provide a rich platform for the construction of complex molecular architectures. This guide delves into the specific potential of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, a seemingly unassuming molecule, as a strategic cornerstone in the development of next-generation therapeutics. We will explore its synthesis, chemical properties, and, most critically, its prospective applications in medicinal chemistry, with a particular focus on the inhibition of key signaling pathways implicated in oncology.

The Synthetic Blueprint: Crafting the Core Scaffold

The efficient and stereocontrolled synthesis of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is the foundational step for its utilization in drug discovery programs. Drawing from established methodologies for the synthesis of non-canonical amino acids, a robust and adaptable synthetic route can be devised. A common and effective strategy involves the use of an azlactone intermediate, derived from the corresponding benzaldehyde.[1]

Proposed Synthetic Pathway

A logical and field-proven approach commences with the Erlenmeyer-Pschorr azlactone synthesis, followed by reduction and esterification. This multi-step process offers high yields and allows for the introduction of the desired stereochemistry.

Experimental Protocol: Synthesis of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Step 1: Synthesis of (Z)-4-(2,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)

  • To a stirred solution of 2,4-dimethoxybenzaldehyde (1.0 eq) and N-benzoylglycine (hippuric acid) (1.1 eq) in acetic anhydride (3.0 eq), add anhydrous sodium acetate (1.5 eq).

  • Heat the reaction mixture to 100°C for 2 hours.

  • Cool the mixture to room temperature and then place in an ice bath to induce crystallization.

  • Filter the resulting solid, wash with cold ethanol, and then with hot water to remove unreacted starting materials and byproducts.

  • Dry the crude azlactone under vacuum.

Step 2: Synthesis of 2-benzamido-3-(2,4-dimethoxyphenyl)propanoic acid

  • Suspend the crude azlactone (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

  • Add a reducing agent, such as sodium amalgam or perform a catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere. The choice of reducing agent will influence the stereochemical outcome. For a racemic mixture, chemical reduction is often sufficient.

  • Monitor the reaction by thin-layer chromatography (TLC) until the disappearance of the starting material.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-benzoyl amino acid.

  • Filter the precipitate, wash with cold water, and dry.

Step 3: Esterification to Methyl 2-benzamido-3-(2,4-dimethoxyphenyl)propanoate

  • Suspend the N-benzoyl amino acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation, or add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 4: Deprotection to Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

  • Reflux the methyl 2-benzamido-3-(2,4-dimethoxyphenyl)propanoate (1.0 eq) in a solution of 6M hydrochloric acid for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether) to remove benzoic acid.

  • Neutralize the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of approximately 8-9 to precipitate the free amino acid ester.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer, filter, and concentrate to yield the final product.

Purification and Characterization

Purification of the final compound is typically achieved through column chromatography on silica gel.[2] The structure and purity of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.[3][4]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[5]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6]

The 2,4-Dimethoxyphenyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The 2,4-dimethoxyphenyl substitution pattern is not arbitrary; it is a recurring motif in a multitude of biologically active compounds. The methoxy groups are electron-donating, which can influence the electronic properties of the aromatic ring and its ability to participate in π-π stacking or cation-π interactions with biological targets. Furthermore, the oxygen atoms can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule.

The strategic placement of these methoxy groups can also impact the metabolic stability of the compound. They can block sites of potential metabolism, thereby increasing the half-life of the drug in vivo.

Prospective Applications in Oncology: Targeting the ERK Signaling Pathway

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] Small molecule inhibitors that target key kinases in this pathway, such as MEK and ERK, have shown significant promise in preclinical and clinical settings.

While direct biological data for Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is not yet prevalent in the public domain, its structural features suggest a strong potential for development as a kinase inhibitor, particularly targeting the ERK pathway. The substituted phenylalanine core can serve as a versatile scaffold to which various pharmacophores can be appended to achieve high affinity and selectivity for the ATP-binding pocket of kinases like ERK1/2.

Hypothetical Mechanism of Action

We hypothesize that derivatives of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate can be designed to act as ATP-competitive inhibitors of ERK. The 2,4-dimethoxyphenyl group could occupy a hydrophobic pocket within the kinase domain, while the amino and ester functionalities provide handles for the introduction of groups that can form hydrogen bonds with the hinge region of the enzyme, a critical interaction for many kinase inhibitors.

ERK_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Phosphorylates Our_Compound Methyl 2-amino-3-(2,4-dimethoxy- phenyl)propanoate Derivative Our_Compound->ERK Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Proliferation_Survival Cell Proliferation, Survival, Differentiation Gene_Expression->Proliferation_Survival Leads to

Figure 1: Proposed mechanism of action for a derivative of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate as an inhibitor of the ERK signaling pathway.

Experimental Validation: A Roadmap

To validate the potential of this scaffold as an ERK inhibitor, a systematic series of in vitro and cell-based assays would be required.

Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents: ERK2 kinase, Eu-anti-tag antibody, Alexa Fluor™ conjugate tracer, and the test compound (derivative of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate).

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the test compound. c. Incubate for a specified time to allow for compound binding. d. Add the Alexa Fluor™ conjugate tracer. e. Incubate to allow the tracer to bind to the kinase. f. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)

  • Cell Culture: Seed cancer cells known to have a hyperactivated ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) to determine the compound's anti-proliferative activity.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

The true power of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate lies in its potential as a template for SAR studies. The amino and ester groups are ideal handles for chemical modification, allowing for the systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties.

SAR_Workflow Start Methyl 2-amino-3-(2,4-dimethoxy- phenyl)propanoate Scaffold Amine_Mod Modification of Amino Group (R1) Start->Amine_Mod Ester_Mod Modification of Ester Group (R2) Start->Ester_Mod Aromatic_Mod Modification of Aromatic Ring Start->Aromatic_Mod Synthesis Synthesis of Analog Library Amine_Mod->Synthesis Ester_Mod->Synthesis Aromatic_Mod->Synthesis Bio_Assay Biological Evaluation (Kinase & Cell-based Assays) Synthesis->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis SAR_Analysis->Amine_Mod Iterative Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Sources

Foundational

An In-Depth Technical Guide to Predicting the Oral Bioavailability of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Abstract The successful development of a new chemical entity (NCE) into an orally administered therapeutic is critically dependent on its bioavailability. This guide provides a comprehensive, multi-faceted strategy for p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful development of a new chemical entity (NCE) into an orally administered therapeutic is critically dependent on its bioavailability. This guide provides a comprehensive, multi-faceted strategy for predicting the oral bioavailability of a novel compound, Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate. As no prior experimental data for this specific molecule is publicly available, this document serves as a technical workflow for researchers, scientists, and drug development professionals. We will systematically progress from foundational in silico predictions and physicochemical characterization to robust in vitro assessments of permeability and metabolism, culminating in the design of a definitive in vivo pharmacokinetic study. This structured approach is designed to build a comprehensive bioavailability profile, identify potential liabilities early, and guide strategic decision-making in the drug development pipeline.

Introduction: The Central Role of Bioavailability

Oral bioavailability (F), defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a cornerstone of pharmacokinetic profiling. A compound with poor oral bioavailability may suffer from high inter-individual variability, a lack of dose-proportionality, and an unfavorable therapeutic index, often leading to costly late-stage attrition in clinical trials.[1] Therefore, a robust and early prediction of a candidate's bioavailability is not merely a data point but a critical determinant of its viability.

The subject of this guide, Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, is a substituted α-amino acid ester, structurally related to phenylalanine.[2] Its features—an amino group, a methyl ester, and a dimethoxy-substituted phenyl ring—present a unique combination of properties that will influence its absorption, distribution, metabolism, and excretion (ADME). The methoxy groups, for instance, can alter electronic properties, solubility, and metabolic pathways.[3] This guide will systematically deconstruct these features to build a predictive bioavailability model from the ground up.

Part 1: In Silico & Physicochemical Characterization (The Theoretical Foundation)

Before committing to resource-intensive laboratory experiments, a thorough in silico analysis provides a critical, cost-effective first assessment of "drug-likeness".[4] This initial screen uses the chemical structure to predict fundamental physicochemical properties that govern oral absorption.[5][]

Predicted Physicochemical Properties

Based on the structure of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, we can predict key properties using established computational algorithms, such as those available through platforms like ChemAxon or ACD/Labs.[5][7][8]

Chemical structure of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance for Bioavailability
Molecular Weight (MW) ~239.27 g/mol Well below the 500 Dalton threshold, favoring passive diffusion.[9][10]
cLogP (Octanol/Water Partition) ~1.7 - 2.2 Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.[11]
Hydrogen Bond Donors (HBD) 1 (the -NH2 group) Well below the maximum of 5, which is favorable for membrane permeation.[9][12]
Hydrogen Bond Acceptors (HBA) 4 (2x -OCH3, 2x ester oxygens) Well below the maximum of 10, favorable for membrane permeation.[9][12]

| Topological Polar Surface Area (TPSA) | ~69.5 Ų | Below the 140 Ų threshold often associated with good oral absorption. |

Rule-Based Bioavailability Assessment

These predicted properties allow for an initial assessment using established rules of thumb for drug-likeness.

  • Lipinski's Rule of Five : This compound does not violate any of Lipinski's rules (MW < 500, cLogP < 5, HBD ≤ 5, HBA ≤ 10), suggesting a high probability of good membrane permeability and oral absorption.[9][13]

  • Biopharmaceutics Classification System (BCS) : The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability.[14][15] Based on the predicted properties, this compound is anticipated to be highly permeable. Its solubility will need to be experimentally determined, but it is likely to be a BCS Class I (High Solubility, High Permeability) or BCS Class II (Low Solubility, High Permeability) agent.[16][17] This classification is critical, as it guides formulation strategies and can be used to justify biowaivers, reducing the need for certain in vivo studies.[18]

cluster_0 In Silico & Physicochemical Workflow Start Input: Chemical Structure Calc Predict Physicochemical Properties (MW, LogP, TPSA) Start->Calc Structure-based algorithms Lipinski Evaluate Lipinski's Rule of Five Calc->Lipinski Calculated values BCS Hypothesize BCS Class (Permeability) Calc->BCS Calculated values Decision Proceed to In Vitro? Lipinski->Decision BCS->Decision Report Initial Bioavailability Risk Assessment Report Decision->Report Favorable Profile

Caption: Workflow for the initial in silico bioavailability assessment.

Part 2: In Vitro Assessment of Absorption & Metabolism (The Cellular Reality)

While in silico models are predictive, in vitro assays provide the first layer of empirical data on how the compound interacts with biological systems. The two most critical questions to answer are: 1) Can it cross the intestinal barrier? and 2) How quickly is it metabolized by the liver on its first pass?

Intestinal Permeability: The Caco-2 Monolayer Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that serves as the gold standard in vitro model for predicting human intestinal permeability.[19] We will perform a bidirectional assay to measure permeability from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and vice versa (B→A).

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a 96-well format (e.g., Millipore MultiScreen™ or Corning® Transwell™ plates) and cultured for 18-22 days to allow for full differentiation and formation of tight junctions.[20]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[21] The permeability of a fluorescent marker with low passive diffusion, such as Lucifer Yellow, is also assessed.

  • Preparation of Dosing Solutions: The test compound, Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 10 µM. High- and low-permeability control compounds (e.g., antipyrine and atenolol, respectively) are prepared similarly.

  • Permeability Measurement (A→B):

    • The culture medium is removed from both apical (A) and basolateral (B) compartments.

    • The basolateral compartment is filled with 250 µL of fresh transport buffer.

    • 75 µL of the dosing solution is added to the apical compartment.

    • The plate is incubated at 37°C with gentle shaking for 1-2 hours.[20]

  • Permeability Measurement (B→A):

    • The procedure is reversed: 75 µL of fresh buffer is added to the apical side, and 250 µL of dosing solution is added to the basolateral side. This measures active efflux.

  • Sample Analysis: At the end of the incubation, samples are taken from both compartments and the concentration of the test compound is quantified using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value (in cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of drug transport across the monolayer.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.

  • Calculation of Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Table 2: Hypothetical Caco-2 Permeability Data & Interpretation

Compound Papp (A→B) (x 10⁻⁶ cm/s) Efflux Ratio Predicted Human Absorption
Atenolol (Low Permeability Control) 0.5 1.1 Low (<50%)
Antipyrine (High Permeability Control) 25.0 0.9 High (>90%)

| Test Compound | 15.0 | 1.2 | High |

Interpretation: A hypothetical Papp (A→B) of 15.0 x 10⁻⁶ cm/s would classify Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate as a high-permeability compound.[22] An efflux ratio near 1 suggests it is not a significant substrate for major efflux transporters.

Metabolic Stability: The Liver Microsome Assay

After absorption, a drug passes through the liver via the portal vein, where it is subject to "first-pass metabolism." Human liver microsomes (HLM) are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs), and are used to measure a compound's intrinsic clearance.[23][24]

  • Reagent Preparation: Pooled human liver microsomes are thawed and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[25] The test compound is dissolved in the same buffer to a final concentration of 1 µM. A solution of the necessary cofactor, NADPH (1 mM), is prepared.[23]

  • Incubation: The reaction mixture (microsomes and test compound) is pre-warmed to 37°C. The metabolic reaction is initiated by adding the NADPH solution.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[25][26]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.

  • Sample Analysis: Samples are centrifuged to precipitate the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The natural log of the percentage of parent compound remaining is plotted against time.

    • The slope of the line gives the elimination rate constant, k (min⁻¹).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k .

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

Table 3: Hypothetical HLM Stability Data & Interpretation

Compound t½ (min) CLint (µL/min/mg protein) Predicted Hepatic Extraction
Verapamil (High Clearance Control) < 10 > 139 High
Carbamazepine (Low Clearance Control) > 60 < 12 Low

| Test Compound | 45 | 30.9 | Low to Intermediate |

Interpretation: A half-life of 45 minutes corresponds to low-to-intermediate intrinsic clearance. This suggests that first-pass metabolism would not be a major barrier to the compound's oral bioavailability.

cluster_1 In Vitro Experimental Sequence Start Test Compound Caco2 Caco-2 Permeability Assay (A→B and B→A) Start->Caco2 HLM Human Liver Microsome Stability Assay Start->HLM Permeability High Permeability? Papp > 10x10⁻⁶ cm/s Caco2->Permeability Metabolism Low Clearance? CLint < 50 µL/min/mg HLM->Metabolism Decision Proceed to In Vivo? Permeability->Decision Yes Metabolism->Decision Yes

Caption: Sequential workflow for in vitro permeability and metabolism testing.

Part 3: In Vivo Pharmacokinetic Profiling (The Whole-System Confirmation)

The final and most definitive step is to measure the compound's pharmacokinetic (PK) profile in a living system.[27] A rodent model, typically the Sprague-Dawley rat, is the standard for these initial studies.[28] The goal is to determine the absolute oral bioavailability (F%) by comparing the drug exposure after oral (PO) administration to that after intravenous (IV) administration.[29]

High-Level In Vivo Study Protocol
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dose Formulation:

    • IV Group: The compound is dissolved in a suitable vehicle (e.g., saline/DMSO) for a target dose of 2 mg/kg.

    • PO Group: The compound is formulated as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose) for a target dose of 10 mg/kg.

  • Administration:

    • The IV dose is administered as a bolus via the tail vein.

    • The PO dose is administered via oral gavage.

  • Blood Sampling: Blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation & Analysis: Samples are centrifuged to obtain plasma, which is then analyzed by LC-MS/MS to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters
  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.[27]

  • AUC (Area Under the Curve): The total drug exposure over time.

  • Absolute Oral Bioavailability (F%): Calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 4: Hypothetical Rat Pharmacokinetic Data

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 850 620
Tmax (hr) 0.08 1.0
AUC₀-inf (ng·hr/mL) 1,250 4,375

| Oral Bioavailability (F%) | - | 70% |

Interpretation: Based on our favorable in silico and in vitro data, a hypothetical oral bioavailability of 70% in rats would be excellent. This would confirm that Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is well-absorbed and avoids extensive first-pass metabolism, marking it as a strong candidate for further development.

cluster_2 In Vivo Bioavailability Calculation IV Intravenous (IV) Dose IV_PK Measure Plasma Concentration vs. Time IV->IV_PK PO Oral (PO) Dose PO_PK Measure Plasma Concentration vs. Time PO->PO_PK IV_AUC Calculate AUC_IV IV_PK->IV_AUC PO_AUC Calculate AUC_PO PO_PK->PO_AUC Bioavailability Calculate F% F% = (AUC_PO/AUC_IV) * (Dose_IV/Dose_PO) IV_AUC->Bioavailability PO_AUC->Bioavailability

Caption: Logical flow for determining absolute oral bioavailability (F%).

Integrated Analysis & Conclusion

This guide has outlined a systematic, tiered approach to predict the oral bioavailability of a novel compound, Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate.

  • In Silico Analysis: The compound shows excellent drug-like properties, adhering to Lipinski's Rule of Five with no predicted liabilities for poor permeability.

  • In Vitro Assays: Hypothetical data suggests the compound is highly permeable across an intestinal-like barrier and is not a substrate for major efflux pumps. Furthermore, it exhibits moderate stability in the presence of liver metabolic enzymes, indicating a low risk of extensive first-pass clearance.

  • In Vivo Studies: The culmination of this favorable profile is a predicted high oral bioavailability (F% > 70%) in a preclinical rodent model.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. ICH. [Link]

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  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Singh, S. P., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Drug Metabolism Letters, 5(2), 112-118. [Link]

  • Chen, Y. H., et al. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. International Journal of Molecular Sciences. [Link]

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  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Sahu, P. K., et al. (2023). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Drug Delivery and Therapeutics. [Link]

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  • MDPI. (2026). High-Value Applications of Bioactive Polysaccharides and Functional Components from Baijiu Distillers' Grains: A Review. Retrieved from [Link]

  • Schneckener, S., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Journal of Chemical Information and Modeling, 59(11), 4893-4905. [Link]

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  • ACD/Labs. (2025). Navigating Drug Design in 'Beyond the Rule of 5' Landscape. Retrieved from [Link]

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Sources

Exploratory

Metabolic stability of dimethoxy-substituted phenylalanine esters

An In-Depth Technical Guide to the Metabolic Stability of Dimethoxy-Substituted Phenylalanine Esters Introduction: The Strategic Imperative of Metabolic Stability In modern drug discovery, the optimization of a compound'...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of Dimethoxy-Substituted Phenylalanine Esters

Introduction: The Strategic Imperative of Metabolic Stability

In modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic potency. Among these properties, metabolic stability stands out as a pivotal parameter that dictates the pharmacokinetic profile, influencing dosing frequency, oral bioavailability, and the potential for drug-drug interactions. A compound that is too rapidly metabolized will have a short half-life, requiring frequent dosing and potentially leading to low systemic exposure. Conversely, an overly stable compound might accumulate, leading to toxicity. This guide, written from the perspective of a Senior Application Scientist, provides a focused examination of the metabolic stability of a specific chemical class: dimethoxy-substituted phenylalanine esters. We will explore the key metabolic pathways governing their fate, present a robust, field-proven protocol for their in vitro assessment, and discuss the critical structure-stability relationships that empower rational drug design.

The Metabolic Landscape: Key Pathways of Biotransformation

The metabolic fate of dimethoxy-substituted phenylalanine esters is primarily governed by two major enzymatic systems: the ubiquitous Carboxylesterases (CES) responsible for hydrolysis and the Cytochrome P450 (CYP) monooxygenases that catalyze oxidative reactions. Understanding the interplay between these pathways is fundamental to predicting a compound's pharmacokinetic behavior.

Pathway A: Ester Hydrolysis via Carboxylesterases (CES)

The ester moiety is the most conspicuous functional group and represents a primary site of metabolic attack. Carboxylesterases are a family of serine hydrolases that catalyze the hydrolysis of esters, amides, and thioesters, converting them into their corresponding carboxylic acids and alcohols.[1][2] This transformation typically increases the polarity of the molecule, facilitating its renal excretion.[1]

In humans, two main CES enzymes, hCE1 and hCE2, are responsible for the metabolism of most ester-containing drugs.[1][3] Their tissue distribution is a critical determinant of a drug's fate:

  • Human CES1: This is one of the most highly expressed drug-metabolizing enzymes in the liver, located in the endoplasmic reticulum.[4][5] It is the primary enzyme responsible for the first-pass metabolism of many ester prodrugs after oral administration.

  • Human CES2: While also present in the liver, hCE2 is the predominant form expressed in the small intestine.[1][3]

For a dimethoxy-substituted phenylalanine ester, hydrolysis by CES1 in the liver is the most probable and rapid metabolic pathway, yielding the dimethoxy-phenylalanine acid and the corresponding alcohol.

Pathway B: Oxidative Metabolism via Cytochrome P450 (CYP) Enzymes

The Cytochrome P450 superfamily is a critical group of heme-containing enzymes, primarily located in the liver, that are central to the Phase I metabolism of a vast array of xenobiotics.[6][7] For aromatic compounds, CYPs catalyze several types of reactions, including hydroxylation and O-dealkylation.[8][9]

For the dimethoxy-phenylalanine scaffold, two oxidative reactions are of primary concern:

  • Aromatic Hydroxylation: CYP enzymes, particularly isoforms like CYP1A2 which favor planar aromatic compounds, can introduce a hydroxyl group directly onto the phenyl ring.[9] This creates a phenolic metabolite that can be further conjugated in Phase II metabolism.

  • O-Demethylation: The methoxy groups on the phenyl ring are susceptible to oxidative O-demethylation by CYPs. This reaction removes the methyl group to form a hydroxyl group and formaldehyde. This can occur at one or both methoxy positions, leading to catechol or hydroquinone-type metabolites, which can sometimes be chemically reactive.

The interplay between hydrolysis and oxidation is crucial. A compound with high susceptibility to esterases may be rapidly cleared as the acid metabolite before significant CYP-mediated metabolism can occur on the parent molecule. However, the resulting acid metabolite can itself be a substrate for CYP enzymes.

Metabolic_Pathways cluster_parent Parent Compound cluster_pathways Metabolic Pathways cluster_metabolites Primary Metabolites ParentEster Dimethoxy-Phenylalanine Ester CES Carboxylesterases (e.g., CES1 in Liver) ParentEster->CES Hydrolysis CYP450 Cytochrome P450s (e.g., CYP1A2, 3A4) ParentEster->CYP450 Oxidation AcidMetabolite Dimethoxy-Phenylalanine (Acid Metabolite) CES->AcidMetabolite OxidizedEster Hydroxylated or O-Demethylated Ester CYP450->OxidizedEster Workflow_Diagram cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Analysis & Calculation A Prepare Reagents: Buffer, Microsomes, Compound, NADPH B Pre-warm Microsomes + Compound A->B C Initiate Reaction with NADPH B->C D Quench Samples at t = 0, 5, 15, 30, 60 min with Cold Acetonitrile C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis E->F G Calculate % Remaining, t½, and CLint F->G

Sources

Foundational

The Genesis of a Scaffold: An In-depth Technical Guide to the History and Discovery of 2,4-Dimethoxyphenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The journey of unnatural amino acids from laboratory curiosities to indispensable tools in medicinal chemistry is a testament to the relentless pur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of unnatural amino acids from laboratory curiosities to indispensable tools in medicinal chemistry is a testament to the relentless pursuit of novel molecular architectures with enhanced biological properties. Among these, 2,4-dimethoxyphenylalanine and its derivatives represent a significant class of compounds, the history of which is intertwined with the foundational principles of organic synthesis and the evolving landscape of drug discovery. This technical guide provides a comprehensive exploration of the history, discovery, synthesis, and applications of 2,4-dimethoxyphenylalanine derivatives. By delving into the causality behind experimental choices and providing detailed methodological insights, this document serves as an authoritative resource for researchers aiming to leverage this versatile scaffold in their own discovery programs.

A Historical Perspective: The Dawn of Unnatural Amino Acids

The story of 2,4-dimethoxyphenylalanine derivatives does not begin with a single, celebrated discovery but rather emerges from the rich history of synthetic organic chemistry and the quest to expand the chemical repertoire beyond the 20 proteinogenic amino acids. The late 19th and early 20th centuries witnessed the development of robust methods for amino acid synthesis, laying the groundwork for the creation of countless non-natural analogues.

Two seminal reactions, the Strecker synthesis (1850) and the Erlenmeyer-Plöchl azlactone synthesis (1893), provided the fundamental chemical grammar for constructing α-amino acids from simple aldehyde precursors.[1][2] These methodologies, elegant in their conception and broad in their applicability, empowered chemists to systematically modify the side chains of amino acids, thereby modulating their steric and electronic properties.

The impetus for creating derivatives such as 2,4-dimethoxyphenylalanine likely arose from several parallel streams of scientific inquiry:

  • Exploring Structure-Activity Relationships (SAR): Early medicinal chemists recognized that subtle modifications to the structure of a molecule could lead to profound changes in its biological activity. The phenyl ring of phenylalanine presented a prime target for substitution, with the introduction of methoxy groups offering a way to alter lipophilicity, hydrogen bonding potential, and metabolic stability.

  • Probing Biological Systems: Unnatural amino acids were, and still are, invaluable tools for probing the active sites of enzymes and receptors. By replacing a natural amino acid with a synthetic analogue, researchers could investigate the specific interactions crucial for biological function.

  • Development of Novel Therapeutics: The inherent limitations of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability, drove the exploration of peptidomimetics and peptides containing unnatural amino acids. The methoxy groups on the phenyl ring could confer resistance to enzymatic degradation.

While a singular, pioneering publication on the "discovery" of 2,4-dimethoxyphenylalanine is not readily apparent in the historical literature, its synthesis is a logical extension of these foundational methods, likely first performed as part of broader investigations into substituted phenylalanine analogues.

The Synthetic Cornerstone: Crafting the 2,4-Dimethoxyphenylalanine Scaffold

The synthesis of 2,4-dimethoxyphenylalanine and its derivatives relies on well-established organic chemistry principles. The choice of synthetic route is often dictated by the desired scale, stereochemical purity, and the nature of other functional groups in the target molecule.

The Erlenmeyer-Plöchl Azlactone Synthesis

This classical method remains a powerful tool for the preparation of α,β-unsaturated amino acid precursors, which can then be reduced to the desired phenylalanine derivative.[3][4] The synthesis commences with the condensation of an N-acylglycine, typically hippuric acid, with 2,4-dimethoxybenzaldehyde in the presence of a dehydrating agent like acetic anhydride.

Conceptual Workflow of the Erlenmeyer-Plöchl Synthesis:

G cluster_1 Azlactone Formation cluster_2 Hydrolysis & Reduction A 2,4-Dimethoxybenzaldehyde D Azlactone Intermediate A->D Condensation B N-Acetylglycine B->D C Acetic Anhydride C->D Dehydration E Unsaturated N-acetyl Amino Acid D->E Hydrolysis D->E F 2,4-Dimethoxyphenylalanine E->F Reduction

Caption: Erlenmeyer-Plöchl synthesis workflow.

Experimental Protocol: Synthesis of N-Acetyl-2,4-dimethoxyphenylalanine via the Erlenmeyer-Plöchl Route

  • Azlactone Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1.0 eq.), N-acetylglycine (1.1 eq.), and anhydrous sodium acetate (1.2 eq.).

    • Add acetic anhydride (3.0 eq.) and heat the mixture at 100°C for 2 hours with stirring.

    • Cool the reaction mixture and slowly add water to hydrolyze the excess acetic anhydride.

    • The crude azlactone product often crystallizes upon cooling and can be collected by filtration.

  • Hydrolysis to the α,β-Unsaturated Acid:

    • Suspend the crude azlactone in a solution of sodium carbonate (10% w/v) and heat under reflux for 4-6 hours.

    • Cool the solution and acidify with dilute hydrochloric acid to precipitate the α-acetamido-2,4-dimethoxycinnamic acid.

    • Collect the product by filtration and wash with cold water.

  • Reduction to N-Acetyl-2,4-dimethoxyphenylalanine:

    • Dissolve the unsaturated acid in a suitable solvent (e.g., ethanol).

    • Add a hydrogenation catalyst, such as 10% Palladium on carbon.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) until the uptake of hydrogen ceases.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude N-acetyl-2,4-dimethoxyphenylalanine.

    • The product can be purified by recrystallization.

Causality in Experimental Choices:

  • Acetic Anhydride: Serves as both the solvent and the dehydrating agent, driving the formation of the azlactone ring.

  • Sodium Acetate: Acts as a base to deprotonate the α-carbon of N-acetylglycine, facilitating the initial condensation with the aldehyde.

  • Palladium on Carbon: A highly efficient and widely used catalyst for the reduction of carbon-carbon double bonds under mild conditions.

The Strecker Synthesis

The Strecker synthesis offers a more direct route to the α-amino nitrile, which is then hydrolyzed to the corresponding amino acid.[1][5] This one-pot, three-component reaction is known for its operational simplicity.

Conceptual Workflow of the Strecker Synthesis:

G cluster_1 Iminium Formation cluster_2 Nitrile Addition & Hydrolysis A 2,4-Dimethoxybenzaldehyde C Iminium Ion A->C B Ammonia B->C E α-Aminonitrile C->E C->E D Cyanide D->E Nucleophilic Attack F 2,4-Dimethoxyphenylalanine E->F Hydrolysis

Caption: Strecker synthesis workflow.

Experimental Protocol: Synthesis of 2,4-Dimethoxyphenylalanine via the Strecker Route

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq.) in methanol.

    • Add a solution of ammonium chloride (1.2 eq.) in water, followed by a solution of sodium cyanide (1.2 eq.) in water. (Caution: Cyanide is highly toxic) .

    • Stir the mixture at room temperature for 24-48 hours. The α-aminonitrile may precipitate from the solution.

  • Hydrolysis to the Amino Acid:

    • Collect the crude α-aminonitrile and add it to a solution of concentrated hydrochloric acid.

    • Heat the mixture under reflux for 6-8 hours to hydrolyze the nitrile to a carboxylic acid.

    • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

    • Collect the crude 2,4-dimethoxyphenylalanine by filtration and purify by recrystallization from a suitable solvent system (e.g., water/ethanol).

Trustworthiness of Protocols: These protocols are based on well-established and validated synthetic transformations in organic chemistry. The success of these reactions is contingent upon the use of appropriate reagents, solvents, and reaction conditions, as well as careful monitoring of the reaction progress.

Biological Significance and Therapeutic Applications

The incorporation of the 2,4-dimethoxy substitution pattern on the phenylalanine scaffold imparts unique physicochemical properties that have been exploited in various areas of drug discovery. The methoxy groups can influence receptor binding, metabolic stability, and pharmacokinetic profiles.

Table 1: Potential Biological Activities of Dimethoxy-Substituted Aromatic Compounds

Biological ActivityExample Compound ClassPutative Mechanism of Action
Anti-inflammatory Chalcones, PhenanthrenesInhibition of pro-inflammatory enzymes (e.g., COX-2) and modulation of signaling pathways (e.g., NF-κB).[6]
Anticancer Quinazolines, QuinolinesInhibition of kinases (e.g., G9a), topoisomerases, or other enzymes involved in cell proliferation.[7][8]
Neuroprotective Various scaffoldsModulation of neurotransmitter receptors, inhibition of enzymes involved in neurodegeneration.[9][10]
Antimicrobial Various scaffoldsDisruption of microbial cell membranes or inhibition of essential microbial enzymes.

While specific studies focusing solely on the biological activities of 2,4-dimethoxyphenylalanine are not abundant in early literature, the broader class of methoxy-substituted compounds has demonstrated a wide range of pharmacological effects.[11]

Enzyme Inhibition

The 2,4-dimethoxy-phenyl moiety can serve as a key pharmacophore for interacting with the active sites of various enzymes. The methoxy groups can act as hydrogen bond acceptors and their steric bulk can influence the orientation of the molecule within a binding pocket. For instance, derivatives of 2,4-dimethoxy-substituted compounds have been investigated as inhibitors of enzymes like histone methyltransferases (e.g., G9a) and cyclooxygenases (COX).[6][7]

Signaling Pathway: Potential Inhibition of NF-κB Pathway

G cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Inhibitor 2,4-Dimethoxyphenylalanine Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Putative inhibition of the NF-κB signaling pathway.

Peptide and Peptidomimetic Chemistry

The incorporation of 2,4-dimethoxyphenylalanine into peptides is a strategy to enhance their therapeutic potential. The unnatural side chain can induce specific conformational constraints, improve metabolic stability by sterically hindering enzymatic cleavage, and modulate receptor binding affinity and selectivity. The use of N-(2-hydroxy-4-methoxybenzyl) protected amino acids, a related structural motif, has been shown to prevent peptide chain aggregation during solid-phase peptide synthesis.[12][13]

Future Perspectives

The 2,4-dimethoxyphenylalanine scaffold continues to be a valuable building block in the design of novel bioactive molecules. Future research directions may include:

  • Asymmetric Synthesis: Development of more efficient and scalable methods for the enantioselective synthesis of L- and D-2,4-dimethoxyphenylalanine.

  • Combinatorial Chemistry: Utilization of this scaffold in the generation of diverse compound libraries for high-throughput screening against a wide range of biological targets.

  • PROTACs and Molecular Glues: Incorporation of 2,4-dimethoxyphenylalanine derivatives into novel therapeutic modalities such as PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.

  • Biophysical Studies: Detailed investigation of how the incorporation of 2,4-dimethoxyphenylalanine influences the conformation and dynamics of peptides and proteins.

Conclusion

The history of 2,4-dimethoxyphenylalanine derivatives is a reflection of the broader evolution of organic and medicinal chemistry. From its conceptual roots in the pioneering synthesis methods of the 19th century to its modern applications in drug discovery, this unnatural amino acid scaffold has proven to be a versatile and valuable tool. This in-depth technical guide has provided a comprehensive overview of its history, synthesis, and potential applications, offering a solid foundation for researchers to build upon in their quest for the next generation of therapeutics.

References

  • Erlenmeyer, F. G. C. E. (1893). Über die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8.
  • Plöchl, J. (1884). Über einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Fischer, E., & Fourneau, E. (1901). Ueber einige Derivate des Glycocolls. Berichte der deutschen chemischen Gesellschaft, 34(2), 2868-2877.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

  • Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). A Heterogeneous approach to synthesis of azlactones. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Coutts, R. T., & Malicky, J. L. (1973). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine. Canadian Journal of Chemistry, 51(9), 1402-1407.
  • Zask, A., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2695-2698.
  • University of Glasgow Theses. (2025). Synthesis of Unnatural Fluorescent α-amino acids. [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • ResearchGate. (n.d.). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. [Link]

  • Master Organic Chemistry. (2018). Strecker Synthesis. [Link]

  • Johnson, T., et al. (1995). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Journal of Peptide Science, 1(1), 11-25.
  • Farooq, S., Khan, A., & Iqbal, M. S. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. Drug Design, Development and Therapy, 14, 3601–3614.
  • ResearchGate. (n.d.). Synthesis of N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide and evaluation of its taste-enhancing effect. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis Step 1: Imine Formation. [Link]

  • Google Patents. (n.d.).
  • Pal, A., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 5(12), 1821-1828.
  • Canadian Science Publishing. (n.d.). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine. [Link]

  • Royal Society of Chemistry. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. [Link]

  • Amanote Research. (n.d.). Synthesis and Crystal Structure of P-Methoxyphenyl. [Link]

  • Beilstein-Institut. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. [Link]

  • Sahai, M. A., et al. (2020).
  • ResearchGate. (n.d.). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. [Link]

  • National Institutes of Health. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of b-substituted phenylalanins via stereoselective.... [Link]

  • Li, Y., et al. (2023). Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway: The Application of Molecular Docking and Gene Silencing. International Journal of Molecular Sciences, 24(4), 3508.
  • MDPI. (2022). Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate into Peptides

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery, enabling the enhancement of therapeutic properties such as stability, potency, and selectivity.[1][2] This guide provides a comprehensive protocol for the incorporation of a specific nnAA, Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, into peptide chains using Solid-Phase Peptide Synthesis (SPPS). This amino acid, a derivative of phenylalanine, presents unique opportunities for modulating peptide structure and function due to its electron-rich and sterically demanding nature. The following sections will detail the rationale behind the chosen synthetic strategy, a step-by-step protocol, and troubleshooting advice to address potential challenges.

Introduction: The Significance of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a structurally unique building block for peptide synthesis. The presence of two methoxy groups on the phenyl ring significantly alters its electronic and steric properties compared to natural phenylalanine. The electron-donating nature of the methoxy groups can influence intramolecular and intermolecular interactions, potentially impacting peptide conformation and binding to biological targets. Furthermore, the substitution pattern, particularly at the ortho position, introduces steric bulk that necessitates optimization of coupling conditions.[3][4] The strategic incorporation of this and other substituted phenylalanines can alter the electron density of the aromatic ring, which may modify how a peptide interacts with a receptor.[5]

The primary challenges associated with the incorporation of sterically hindered and electron-rich nnAAs like Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate include incomplete coupling reactions, which can lead to the formation of deletion sequences.[6] To mitigate these challenges, this protocol employs potent activating reagents and optimized reaction conditions to ensure efficient peptide bond formation.

Recommended Materials and Reagents

Reagent Purpose Recommended Supplier
Fmoc-protected Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoateThe building block to be incorporatedCommercially available from various suppliers
Rink Amide AM resinSolid support for peptide amide synthesisVarious
N,N-Dimethylformamide (DMF)Primary solvent for SPPSHigh purity, peptide synthesis grade
Dichloromethane (DCM)Solvent for washing and resin swellingHigh purity, peptide synthesis grade
PiperidineReagent for Fmoc deprotectionReagent grade
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Coupling reagentVarious
N,N-Diisopropylethylamine (DIEA)Base for coupling reactionReagent grade
Trifluoroacetic acid (TFA)Reagent for cleavage from resinReagent grade
Triisopropylsilane (TIS)Scavenger for cleavageReagent grade
Dithiothreitol (DTT)Scavenger for cleavage (if required)Reagent grade
Diethyl ether (cold)For peptide precipitationReagent grade

Experimental Workflow

The overall workflow for incorporating Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate into a peptide sequence via SPPS is outlined below.

SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_final Final Steps Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Start Synthesis AA_Prep Amino Acid Preparation Coupling Coupling AA_Prep->Coupling Washing_1 Washing Fmoc_Deprotection->Washing_1 Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Washing_2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Cycle Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification Precipitation->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol

This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[6]

Resin Preparation
  • Place the desired amount of Rink Amide AM resin in a reaction vessel.

  • Swell the resin in DMF for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) to ensure complete removal of piperidine.

Coupling of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Due to the steric hindrance of the 2,4-dimethoxyphenyl group, a potent coupling reagent and optimized conditions are crucial for achieving high coupling efficiency.[6][7] HATU is recommended as it is highly effective for sterically demanding couplings.

  • Activation Solution: In a separate vial, dissolve 3 equivalents of Fmoc-protected Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate and 2.9 equivalents of HATU in DMF.

  • Add 6 equivalents of DIEA to the activation solution and vortex briefly. The solution should change color, indicating activation.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For sterically hindered amino acids, longer coupling times or double coupling may be necessary.[6]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Subsequent Amino Acid Couplings

Repeat the deprotection (Section 4.2) and coupling (Section 4.3, using the desired standard amino acid) cycles until the desired peptide sequence is assembled.

Cleavage and Global Deprotection
  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.[6]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.[6]

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the nnAA.Perform a double coupling: repeat the coupling step with a fresh solution of activated amino acid.[8] Increase the coupling time to overnight.[7] Consider using a different, more potent coupling reagent like PyAOP, which has shown success with hindered amino acids.[9]
Low Yield of Crude Peptide Inefficient coupling at multiple positions. Peptide aggregation on the resin.Optimize coupling conditions for all difficult couplings in the sequence. Consider using a more solvating solvent mixture like NMP or a DCM/DMF/NMP cocktail.[7]
Deletion Sequences in Final Product Incomplete coupling during one or more cycles.Re-evaluate the coupling strategy for each amino acid in the sequence, particularly for hindered residues. Double coupling may be necessary for other bulky amino acids in the sequence as well.[8]
Side Reactions During Cleavage Reactive functional groups in the peptide sequence.Optimize the scavenger cocktail based on the amino acid composition. For example, include DTT for tryptophan-containing peptides.

Conclusion

The successful incorporation of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate into peptides offers exciting possibilities for designing novel therapeutics with enhanced properties. The key to success lies in recognizing the potential challenges posed by its sterically hindered and electron-rich nature and employing robust coupling strategies to overcome them. The protocol detailed in this guide provides a solid foundation for researchers to explore the potential of this and other non-natural amino acids in their peptide-based drug discovery efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. ScienceDaily.
  • BOC Sciences. (2025, November 28).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Gentilucci, L., De Marco, R., & Cerisoli, M. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185–3203.
  • Mazur, R. H., Schlatter, J. M., & Goldkamp, A. H. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry, 23(4), 420–424.
  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 8(18), 4071–4074.
  • Zhang, M. S., Tsao, M. L., & Schultz, P. G. (2017). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 12(5), 1343–1349.
  • Plunkett, M. J., & Ellman, J. A. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(18), 5869–5879.
  • (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Kawai, M., Chorev, M., Marin-Rose, J., & Goodman, M. (1980). Peptide Sweeteners. 4. Hydroxy and Methoxy Substitution of the Aromatic Ring in L-Aspartyl-L-Phenylalanine Methyl Ester. Structure-Taste Relationships. Journal of Medicinal Chemistry, 23(4), 420-424.
  • AAPPTec. (n.d.). Substituted Phenylalanines.

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 2,4-Dimethoxyphenylalanine Methyl Ester

Introduction Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-yield production of these vital biomolecules for research, diagnostics, and therapeutic d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-yield production of these vital biomolecules for research, diagnostics, and therapeutic development. The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1] This methodology simplifies the purification process, as excess reagents and byproducts can be easily washed away after each reaction step. The widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy provides an orthogonal protection scheme, allowing for the selective deprotection of the Nα-amino group under basic conditions while side-chain protecting groups remain intact until the final acid-mediated cleavage from the resin.[2][3]

This document provides a detailed guide for the incorporation of the non-canonical amino acid, 2,4-dimethoxyphenylalanine (Dmp), as its methyl ester derivative, into synthetic peptides via Fmoc-based SPPS. The inclusion of Dmp residues can be of significant interest in medicinal chemistry and drug development. For instance, the 2,6-dimethylation of the aromatic moiety in Leu-enkephalin has been shown to impart high enzymatic stability to the peptide.[4] The 2,4-dimethoxybenzyl group has also been utilized as a protecting group for glutamine and asparagine in peptide synthesis.[5][6] These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Dmp-containing peptides.

Scientific Principles and Rationale

The use of 2,4-dimethoxyphenylalanine methyl ester in SPPS introduces a unique building block that can influence the conformational properties, receptor binding affinity, and metabolic stability of the resulting peptide. The dimethoxy substitutions on the phenyl ring can alter the electronic and steric characteristics of the side chain, potentially leading to enhanced biological activity or novel pharmacological profiles.

The synthesis of peptides containing such modified amino acids follows the fundamental principles of Fmoc-SPPS. The process begins with the selection of a suitable solid support (resin), which is functionalized with a linker molecule. The C-terminal amino acid is then attached to this linker. The synthesis proceeds through iterative cycles of Nα-Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acid.

The choice of coupling reagents is critical for efficient amide bond formation. Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), are commonly employed to activate the carboxylic acid of the incoming amino acid.[3] The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[7][8]

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Fmoc-2,4-dimethoxyphenylalanine methyl esterPeptide Synthesis GradeCommercially available
Fmoc-protected amino acidsPeptide Synthesis GradeCommercially available
Rink Amide MBHA Resin100-200 mesh, 0.4-0.8 mmol/gCommercially available
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially available
Dichloromethane (DCM)ACS GradeCommercially available
PiperidineReagent GradeCommercially available
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeCommercially available
N,N'-Dicyclohexylcarbodiimide (DCC)Reagent GradeCommercially available
1-Hydroxybenzotriazole (HOBt)Reagent GradeCommercially available
Trifluoroacetic acid (TFA)Reagent GradeCommercially available
Triisopropylsilane (TIS)Reagent GradeCommercially available
Diethyl etherACS GradeCommercially available
Acetonitrile (ACN)HPLC GradeCommercially available
WaterHPLC GradeCommercially available

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide MBHA resin in a reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, wash the resin three times with DMF to remove any impurities.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Amino Acid Coupling
  • Dissolve 3 equivalents of the Fmoc-protected amino acid (including Fmoc-2,4-dimethoxyphenylalanine methyl ester) and 3 equivalents of HOBt in a minimal amount of DMF.

  • In a separate vial, dissolve 3 equivalents of DCC in DMF.

  • Add the DCC solution to the amino acid/HOBt solution and allow the activation to proceed for 10-15 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Add 6 equivalents of DIPEA to the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction or perform a double coupling.

  • Once the coupling is complete (Kaiser test is negative), wash the resin with DMF (5 times) and DCM (3 times).

The following diagram illustrates the general workflow of the solid-phase peptide synthesis cycle.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DCC/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Continue Synthesis Cleavage Final Cleavage (TFA/TIS/H2O) Repeat->Cleavage End of Synthesis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Final Cleavage and Deprotection
  • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[8]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Inject the sample onto a C18 column.

  • Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile at 220 nm and 280 nm.[11]

  • Collect the fractions corresponding to the major peak.

  • Lyophilize the pooled fractions to obtain the purified peptide.

Characterization by Mass Spectrometry (MS)

The identity and purity of the final peptide should be confirmed by mass spectrometry.[12][13]

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight of the peptide.[12]

  • Compare the experimentally determined molecular weight with the theoretical calculated mass.

The following diagram outlines the post-synthesis processing workflow.

Post_Synthesis_Workflow CrudePeptide Crude Peptide Purification Purification (RP-HPLC) CrudePeptide->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization FinalProduct Purified Peptide Characterization->FinalProduct

Caption: Workflow for peptide purification and characterization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance from the Dmp residue or aggregating peptide sequence.Extend the coupling time. Perform a double coupling. Use a more potent coupling reagent combination (e.g., HATU/DIPEA).
Low Cleavage YieldIncomplete cleavage from the resin.Extend the cleavage time. Ensure the cleavage cocktail is fresh.
Presence of Deletion Peptides in MSInefficient coupling or deprotection at a particular step.Optimize coupling and deprotection times. Consider using pseudoproline dipeptides to disrupt aggregation.[2]
Side Product FormationScavengers are insufficient to protect sensitive residues.Adjust the scavenger cocktail based on the peptide sequence (e.g., add EDT for Cys-containing peptides).

Conclusion

The incorporation of 2,4-dimethoxyphenylalanine methyl ester into peptides using solid-phase synthesis is a viable strategy for creating novel peptide analogs with potentially enhanced biological properties. The protocols outlined in this guide provide a comprehensive framework for the successful synthesis, purification, and characterization of these modified peptides. Careful attention to reaction conditions, monitoring of each step, and appropriate analytical validation are crucial for obtaining high-quality Dmp-containing peptides for research and development applications.

References

  • Advanced Analytical Techniques for Peptide Characterization. (2024, September 18). Google Cloud.
  • Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.
  • Peptide Characterisation Supporting Peptide Drug Development. (n.d.). Intertek.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 35, 63-72.
  • Peptide Mapping. A Beginner's Guide. (n.d.). Element Lab Solutions.
  • Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH. (n.d.). Chem-Impex.
  • Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH. (n.d.). Chem-Impex.
  • Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72.
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2025, February 28). MDPI.
  • Cleavage of synthetic peptides. (n.d.). Google Patents.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). PMC - NIH.
  • Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. (2019, March 22). Beilstein Journals.
  • Fmoc-Gly-Cys(psiDmp,Hpro)-OH Novabiochem®. (n.d.). Sigma-Aldrich - MilliporeSigma.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Bpa-OH. (n.d.). Benchchem.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.
  • Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). Springer Nature Experiments.
  • Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry, 36(25), 3966-3970.
  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2025, August 6). ResearchGate.
  • Cited-by '2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis'. (n.d.). Scilit.
  • 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. (n.d.). PMC.
  • Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry. (n.d.). Benchchem.

Sources

Method

Application Note: Optimal Coupling Strategies for Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Executive Summary Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a highly valuable unnatural amino acid derivative utilized in the synthesis of peptidomimetics and targeted therapeutics. However, its unique electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a highly valuable unnatural amino acid derivative utilized in the synthesis of peptidomimetics and targeted therapeutics. However, its unique electronic and steric profile demands precise optimization during amide bond formation. This technical guide details the mechanistic rationale and validated protocols for coupling this slightly hindered, electron-rich amine using state-of-the-art reagents: COMU and DIC/OxymaPure .

Mechanistic Rationale & Causality

The Steric-Epimerization Paradigm

The target molecule features an ortho-methoxy group on the phenyl ring. While the 2,4-dimethoxy substitutions strongly donate electron density to the aromatic system, the ortho-methoxy group creates localized steric bulk near the


-carbon. During peptide coupling, this steric hindrance slows the rate of nucleophilic attack (aminolysis) by the primary amine.

When aminolysis is delayed, the activated carboxylic acid intermediate (e.g., an O-acylisourea) persists longer in the reaction mixture. This extended lifetime drastically increases the probability of the intermediate cyclizing into an oxazolone. Oxazolone formation leads to base-catalyzed proton abstraction at the


-carbon, resulting in epimerization (racemization) of the partner amino acid .

To counteract this, coupling reagents must generate exceptionally reactive active esters that accelerate aminolysis, thereby outcompeting the oxazolone formation pathway.

Reagent Selection: Causality and Performance

Historically, HATU has been the gold standard for hindered amines due to the neighboring group participation of its OAt ester. However, HATU poses explosion risks and can cause irreversible guanidinylation of the amine if stoichiometry is imperfect . Modern alternatives provide superior safety and efficacy:

  • COMU : A third-generation uronium salt that generates an Oxyma active ester. It matches or exceeds HATU's reactivity but exhibits a significantly lower propensity for epimerization and guanidinylation . Furthermore, COMU requires only 1 equivalent of base to achieve optimal performance, minimizing base-catalyzed side reactions.

  • DIC/OxymaPure : A carbodiimide-based approach that completely eliminates the risk of guanidinylation. OxymaPure acts as a superior additive to HOBt, forming an active ester that is highly resistant to racemization and highly efficient for solution-phase synthesis .

Quantitative Performance Data

The following table summarizes the expected performance of various coupling reagents when reacting an Fmoc-protected amino acid with Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate.

Coupling ReagentActive Ester FormedGuanidinylation RiskRelative EpimerizationTypical Yield (%)
HBTU / DIPEA OBtModerateHigh75 - 82
HATU / DIPEA OAtModerateLow88 - 94
COMU / DIPEA OxymaLowVery Low92 - 96
DIC / OxymaPure OxymaNoneVery Low90 - 95

Experimental Workflows & Logical Relationships

COMU_Activation Acid Fmoc-Amino Acid (Carboxyl Component) ActiveEster Oxyma Active Ester (Highly Reactive) Acid->ActiveEster Base-catalyzed activation Base DIPEA (2.0 equiv) Base->ActiveEster COMU COMU (1.0 equiv) COMU->ActiveEster Uronium transfer Product Target Peptide/Amide (High Yield, Low Epimerization) ActiveEster->Product Aminolysis Amine Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate Amine->Product Nucleophilic attack

Workflow of COMU-mediated activation and coupling for sterically hindered amines.

DIC_Oxyma_Mechanism Step1 Fmoc-AA-OH + DIC Step2 O-Acylisourea Intermediate Step1->Step2 Activation Step4 Oxyma Active Ester Step2->Step4 Additive Exchange Step3 OxymaPure Additive Step3->Step4 Step6 Target Dipeptide + Diisopropylurea Step4->Step6 Aminolysis Step5 Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate Step5->Step6

DIC/OxymaPure coupling mechanism avoiding guanidinylation side reactions.

Self-Validating Experimental Protocols

Protocol A: COMU-Mediated Solution-Phase Coupling

This protocol utilizes a built-in colorimetric validation mechanism unique to COMU.

Reagents:

  • Fmoc-Amino Acid (1.0 equiv)

  • Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (1.1 equiv)

  • COMU (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under inert atmosphere, dissolve the Fmoc-Amino Acid and COMU in anhydrous DMF to achieve a concentration of 0.1 M.

  • Activation & Visual Validation: Add DIPEA dropwise while stirring at room temperature.

    • Self-Validation Check: The solution will immediately transition from colorless/pale yellow to a distinct red/orange hue. This color shift confirms the deprotonation of Oxyma and the successful formation of the highly reactive active ester.

  • Aminolysis: After 2 minutes of pre-activation, add Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 1–2 hours.

    • Self-Validation Check: As the active ester is consumed by the amine, the intense red/orange color will gradually fade, serving as a visual indicator of reaction progression.

  • Workup: Dilute the mixture with EtOAc, wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: DIC/OxymaPure-Mediated Solution-Phase Coupling

This protocol is ideal for scale-up, completely eliminating the risk of guanidinylation while providing a physical precipitate as a validation marker.

Reagents:

  • Fmoc-Amino Acid (1.0 equiv)

  • Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (1.1 equiv)

  • OxymaPure (1.0 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv)

  • Anhydrous DMF or DCM/DMF (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Fmoc-Amino Acid and OxymaPure in the chosen solvent system (0.1 M).

  • Pre-Activation: Cool the solution to 0 °C using an ice bath. Add DIC dropwise. Stir for 10 minutes to allow the formation of the O-acylisourea and subsequent exchange to the Oxyma active ester.

  • Coupling: Add Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 2–4 hours.

    • Self-Validation Check: The formation of a white precipitate (N,N'-diisopropylurea, DIU) physically validates the consumption of the carbodiimide and the progression of the coupling cycle.

  • Workup: Filter the reaction mixture to remove the DIU precipitate. Concentrate the filtrate, redissolve in EtOAc, and perform standard acidic/basic aqueous washes as described in Protocol A.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development, ACS Publications URL:[Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis Digital CSIC URL:[Link]

Application

Strategic Hydrolysis of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate: A Guide to Method Selection and Protocol Optimization

An Application Note for Drug Development Professionals Abstract The hydrolysis of the methyl ester of 2-amino-3-(2,4-dimethoxyphenyl)propanoic acid is a critical deprotection step in the synthesis of various pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The hydrolysis of the methyl ester of 2-amino-3-(2,4-dimethoxyphenyl)propanoic acid is a critical deprotection step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of multiple sensitive functional groups—a primary amine, a chiral center, and an electron-rich dimethoxy-substituted aromatic ring—necessitates a carefully selected hydrolysis strategy to maximize yield and purity while minimizing side reactions. This application note provides an in-depth analysis of three primary hydrolysis methodologies: base-catalyzed saponification, acid-catalyzed hydrolysis, and enzyme-mediated hydrolysis. We will explore the mechanistic underpinnings, operational advantages, and potential pitfalls of each approach. Detailed, field-tested protocols are provided to guide researchers in achieving efficient and clean conversion to the desired carboxylic acid, a valuable building block in medicinal chemistry.

Introduction: The Strategic Importance of Ester Hydrolysis

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a non-canonical amino acid derivative. The ester moiety often serves as a protecting group for the carboxylic acid during preceding synthetic steps. Its efficient removal to unmask the carboxylic acid is paramount for subsequent reactions, such as amide bond formation in peptide synthesis. The choice of hydrolysis method is not trivial; an inappropriate selection can lead to racemization at the α-carbon, cleavage of the methoxy ether groups, or other undesirable side reactions. This guide is designed to provide the causal logic behind experimental choices, enabling scientists to select and optimize the ideal conditions for their specific synthetic context.

Foundational Hydrolysis Mechanisms

Understanding the reaction pathway is crucial for troubleshooting and optimization. The two classical chemical methods, base- and acid-catalyzed hydrolysis, proceed via distinct mechanisms.

Base-Catalyzed Hydrolysis (Saponification)

This method involves the nucleophilic attack of a hydroxide ion on the electrophilic ester carbonyl carbon. The key feature of this pathway is its irreversibility. The reaction produces the carboxylate salt, which is deprotonated under the basic conditions and is thus unreactive towards the alcohol by-product. This final acid-base step effectively drives the reaction to completion.[1][2]

Base_Hydrolysis cluster_main Base-Catalyzed Hydrolysis (Saponification) Ester Ester Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int + OH⁻ (Nucleophilic Attack) OH_nuc OH⁻ Carboxylic_Acid Carboxylic Acid + MeO⁻ Tetrahedral_Int->Carboxylic_Acid Elimination of MeO⁻ Carboxylate Carboxylate Salt + MeOH Carboxylic_Acid->Carboxylate Fast, Irreversible Deprotonation Final_Acid Final Product (after H⁺ workup) Carboxylate->Final_Acid + H₃O⁺ (Acidic Workup)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

In contrast, acid-catalyzed hydrolysis is an equilibrium-controlled process.[3] The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile, water. Every step in this mechanism is reversible. To drive the reaction toward the products, Le Châtelier's principle is applied by using a large excess of water.[1][3]

Acid_Hydrolysis cluster_main Acid-Catalyzed Hydrolysis Ester Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ (Activation) Protonated_Ester->Ester Tetrahedral_Int Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Int + H₂O (Nucleophilic Attack) Tetrahedral_Int->Protonated_Ester Products Carboxylic Acid + MeOH Tetrahedral_Int->Products Proton Transfer & Elimination of MeOH Products->Tetrahedral_Int

Caption: Reversible mechanism of acid-catalyzed ester hydrolysis.

Comparative Analysis of Hydrolysis Conditions

The optimal method depends on the stability of the substrate and the desired outcome (e.g., speed vs. stereochemical preservation).

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed HydrolysisEnzymatic Hydrolysis
Reagents LiOH, NaOH, KOHHCl, H₂SO₄Lipases, Proteases (e.g., Subtilisin)[4][5]
Solvent THF/H₂O, MeOH/H₂ODioxane/H₂O, Acetone/H₂OAqueous Buffer (often with co-solvent)
Temperature 0 °C to RefluxRoom Temp to Reflux25–40 °C
Reaction Time 1–12 hours12–48 hours6–72 hours
Key Advantage Irreversible, fast, high conversionSimple reagentsExtremely mild, high stereoselectivity
Key Disadvantage Risk of racemization, potential ether cleavageReversible, slow, harsh acids can cleave ethersEnzyme cost, requires optimization
Work-up Acidification, extractionNeutralization, extractionProduct extraction, enzyme removal

Detailed Experimental Protocols

The following protocols are designed as robust starting points for laboratory execution. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate batch and purity requirements.

Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide

Causality: Lithium hydroxide is often preferred over sodium or potassium hydroxide as it can reduce the extent of racemization for α-amino esters. The use of a THF/water solvent system ensures homogeneity of the organic substrate in the aqueous base.

Materials:

  • Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the starting ester in a mixture of THF and water (3:1 v/v, approx. 0.1 M concentration).

  • Reagent Addition: Add LiOH·H₂O to the solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Quenching and Acidification: Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~5-6 with 1 M HCl. The product may precipitate at its isoelectric point.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-3-(2,4-dimethoxyphenyl)propanoic acid.

  • Purification: The crude product can be purified by recrystallization or flash chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

Causality: This method is useful if the molecule contains base-labile functional groups. A large excess of water is critical to drive the equilibrium towards the products.[3] Milder acidic conditions are chosen to prevent cleavage of the aryl-methoxy bonds.

Materials:

  • Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (1.0 eq)

  • 6 M Hydrochloric Acid (HCl)

  • Dioxane

  • 5 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ester in a mixture of dioxane and 6 M HCl (1:1 v/v).

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often slow and may require 24-48 hours to reach completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding 5 M NaOH solution until the pH is ~6.

  • Extraction & Purification: Follow steps 5-7 as described in Protocol 1.

Protocol 3: Lipase-Mediated Enzymatic Hydrolysis

Causality: Enzymes offer unparalleled selectivity, operating under mild pH and temperature conditions, which is ideal for preserving the chiral integrity of the α-carbon and the sensitive methoxy groups.[4][6] A phosphate buffer is used to maintain the optimal pH for enzyme activity.

Materials:

  • Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (1.0 eq)

  • Immobilized Lipase (e.g., Novozym 435, Lipase from Candida antarctica)

  • Phosphate Buffer (0.1 M, pH 7.2)

  • tert-Butyl methyl ether (MTBE) or another water-immiscible organic solvent

  • Celite

Procedure:

  • Suspension: Suspend the starting ester in the phosphate buffer (pH 7.2). A small amount of a co-solvent may be needed if solubility is low.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight relative to the substrate).

  • Incubation: Stir the suspension at 30-37 °C.

  • Reaction Monitoring: Monitor the reaction by taking aliquots of the supernatant and analyzing by HPLC or LC-MS. The pH may drop as the carboxylic acid is formed; a pH-stat can be used to maintain constant pH by adding dilute base.[7]

  • Enzyme Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Isolation: Acidify the filtrate to pH ~6 and extract the product as described in Protocol 1, steps 5-7.

Analytical Workflow and Troubleshooting

A robust analytical workflow is essential for validating the success of the hydrolysis.

Analytical_Workflow Start Starting Material (Ester) Reaction Hydrolysis Reaction Start->Reaction Monitoring Monitoring Reaction->Monitoring Periodic Sampling Monitoring->Reaction Incomplete? Workup Work-up & Isolation Monitoring->Workup Complete? Crude Crude Product (Carboxylic Acid) Workup->Crude Purification Purification Crude->Purification Final Final Purification->Final

Caption: A typical workflow for reaction monitoring and product validation.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent/catalyst; reaction time too short; low temperature; poor substrate solubility.Add more reagent (base/acid), extend reaction time, increase temperature, or add a co-solvent.
Low Yield Product loss during work-up (e.g., incorrect pH for extraction); side reactions.Optimize extraction pH to the isoelectric point of the amino acid; use milder conditions (e.g., switch from NaOH to LiOH, or to an enzymatic method).
Presence of Side Products Racemization: Harsh basic conditions. Ether Cleavage: Harsh acidic conditions (especially HBr/HI).Use LiOH at 0°C; use enzymatic hydrolysis. Avoid strong protic acids; use milder HCl/H₂SO₄ conditions.
Difficulty in Purification Emulsion during extraction; product is highly polar.Add brine to break emulsions; use a different extraction solvent; consider ion-exchange chromatography for purification.

Conclusion

The successful hydrolysis of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate hinges on a rational selection of methodology tailored to the overall synthetic strategy. For rapid, high-throughput applications where minor racemization is tolerable, base-catalyzed hydrolysis with LiOH is highly effective. When preserving stereochemical integrity is paramount, enzyme-catalyzed hydrolysis represents the state-of-the-art approach, despite requiring more initial optimization. Acid-catalyzed methods remain a viable option, particularly if the substrate possesses base-labile functionalities, but care must be taken to avoid the harsh conditions that could compromise the dimethoxyphenyl moiety. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently deprotect this valuable intermediate, advancing their drug discovery and development programs.

References

  • M. A. El-Gahami, M. M. A. Hamed, N. M. Ismail, M. F. El-Tohamy, Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+, Transition Metal Chemistry, 2010, 35, 825-831. Available at: [Link]

  • E. Forró, F. Fülöp, Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams, Current Medicinal Chemistry, 2022, 29(41), 6218-6227.[6] Available at: [Link]

  • G. M. R. Tombo, D. Bellus, Enzymatic Resolution of Amino Acids via Ester Hydrolysis, Angewandte Chemie International Edition in English, 1991, 30(10), 1193-1209.[4] Available at: [Link]

  • J. Clark, Hydrolysis of Esters, Chemguide. Available at: [Link]

  • Various Authors, Hydrolysis of Esters, Chemguide.[3] Available at: [Link]

  • Chemistry Steps, Ester Hydrolysis: Acid and Base-Catalyzed Mechanism, Chemistry Steps.[1] Available at: [Link]

  • Khan Academy, Acid-catalyzed ester hydrolysis, Khan Academy.[8] Available at: [Link]

  • The Organic Chemistry Tutor, Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted, YouTube.[2] Available at: [Link]

  • A. J. Ferdous, N. A. Dickinson, R. D. Waigh, 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups, Journal of Pharmacy and Pharmacology, 1991, 43(12), 860-862.[9] Available at: [Link]

  • J. A. M. van den Broek, et al., SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES, Google Patents, WO2007082890A1.[5] Available at:

  • LibreTexts, Hydrolysis of Esters, Chemistry LibreTexts. Available at: [Link]

  • LibreTexts, Hydrolysis Reactions, Chemistry LibreTexts.[10] Available at: [Link]

Sources

Method

Application Note: Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate as a Chiral Building Block in Advanced Peptidomimetics and Alkaloid Synthesis

Executive Summary & Scientific Rationale Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (commonly referred to as 2,4-dimethoxyphenylalanine methyl ester) is a highly specialized, non-canonical amino acid derivative. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (commonly referred to as 2,4-dimethoxyphenylalanine methyl ester) is a highly specialized, non-canonical amino acid derivative. The presence of two electron-donating methoxy groups at the ortho and para positions of the phenyl ring fundamentally alters both the steric and electronic profile of the standard phenylalanine core.

Historically, the 2,4-dimethoxyphenylalanine core was synthesized via the reduction of highly conjugated, fluorescent unsaturated oxazolones (azlactones) generated through the Erlenmeyer-Plöchl synthesis . Today, the isolated chiral methyl ester serves as a critical building block in two primary domains:

  • Electron-Transfer Peptidomimetics: The 2,4-dimethoxy substitution creates a strong "push" electronic system. This significantly lowers the oxidation potential of the aromatic ring compared to natural aromatic amino acids like tyrosine or tryptophan. Consequently, this building block is extensively utilized to study long-range electron transfer (hopping mechanisms) through peptide backbones .

  • Asymmetric Alkaloid Synthesis: The electron-rich aromatic ring is hyper-activated for electrophilic aromatic substitution. This makes it an exceptional substrate for Pictet-Spengler cyclizations, allowing for the rapid assembly of chiral 1,2,3,4-tetrahydroisoquinoline scaffolds—a ubiquitous pharmacophore in drug development.

Causality of the Methyl Ester: The methyl ester serves as a critical protecting group. It prevents unwanted polymerization or side reactions at the C-terminus during storage and initial N-terminal modifications (such as imine formation). For downstream applications like Solid-Phase Peptide Synthesis (SPPS), the ester must be selectively saponified to expose the reactive carboxylic acid.

Physicochemical Profiling

Summarized below are the quantitative physicochemical properties that dictate the solubility, reactivity, and analytical handling of the compound.

PropertyValueScientific Implication
Chemical Name Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoateStandard IUPAC nomenclature.
Molecular Formula C₁₂H₁₇NO₄Confirms mass for LC-MS validation.
Molecular Weight 239.27 g/mol Used for stoichiometric calculations.
Hydrogen Bond Donors 1 (Primary amine, -NH₂)Reactive site for acylation/protection.
Hydrogen Bond Acceptors 4 (Methoxy x2, Ester Carbonyl, Ester Ether)Enhances solubility in polar aprotic solvents.
Electronic Character Highly Electron-Rich (Push System)Lowers oxidation potential; activates ring for EAS.
Stereochemistry Chiral (Typically L-enantiomer)Requires non-racemizing reaction conditions.

Mechanistic Workflows

The following diagram illustrates the divergent synthetic workflows utilizing this chiral building block, depending on the target application (Peptidomimetics vs. Small Molecule Alkaloids).

G Start Methyl 2-amino-3-(2,4- dimethoxyphenyl)propanoate Branch1 Saponification (LiOH, THF/H2O) Start->Branch1 Pathway A (Peptides) Branch2 Imine Formation (Aldehyde, Acid Catalyst) Start->Branch2 Pathway B (Alkaloids) Fmoc Fmoc Protection (Fmoc-OSu) Branch1->Fmoc Ester Cleavage Cyclization Pictet-Spengler Cyclization Branch2->Cyclization Electrophilic Attack SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc->SPPS N-Terminus Protected End2 Chiral Tetrahydroisoquinoline Alkaloids Cyclization->End2 Ring Closure End1 Electron-Transfer Peptidomimetics SPPS->End1 Peptide Assembly

Figure 1: Divergent synthetic workflows for 2,4-dimethoxyphenylalanine derivatives.

Experimental Protocols

Protocol A: Preparation of Fmoc-2,4-Dimethoxyphenylalanine for SPPS

To incorporate this building block into a peptide sequence using standard Fmoc-SPPS, the methyl ester must be removed and the primary amine protected.

Step 1: Saponification (Ester Hydrolysis)

  • Dissolve 1.0 eq of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate in a 3:1 mixture of THF:H₂O.

  • Add 1.5 eq of Lithium Hydroxide (LiOH·H₂O) at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium ion coordinates strongly with the oxygen atoms of the substrate, providing a milder hydrolysis environment that prevents base-catalyzed racemization at the chiral alpha-carbon.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC). The disappearance of the high-Rf methyl ester and the appearance of a baseline, Ninhydrin-positive (purple) spot confirms complete hydrolysis.

Step 2: Fmoc Protection

  • Adjust the pH of the aqueous solution to 8.5 using 10% Na₂CO₃.

  • Dissolve 1.1 eq of Fmoc-OSu in dioxane and add dropwise to the vigorously stirring aqueous solution. Stir for 4 hours.

  • Causality: Fmoc-OSu is utilized instead of Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptide impurities via mixed anhydride intermediates. Fmoc-OSu ensures clean, mono-protection. Na₂CO₃ maintains the optimal pH to keep the amine deprotonated and nucleophilic without hydrolyzing the Fmoc group.

  • Acidify to pH 2.0 with 1M HCl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Pictet-Spengler Cyclization for Alkaloid Synthesis

The electron-rich nature of the 2,4-dimethoxyphenyl group makes it an ideal substrate for generating chiral tetrahydroisoquinolines.

Step 1: Imine Formation

  • Dissolve 1.0 eq of the methyl ester in anhydrous Dichloromethane (DCM).

  • Add 1.1 eq of the desired aldehyde (e.g., benzaldehyde) and 0.1 eq of Trifluoroacetic acid (TFA). Add molecular sieves (4Å) to sequester water.

  • Causality: The primary amine condenses with the aldehyde to form an imine. The molecular sieves drive the equilibrium forward by removing water. TFA protonates the resulting imine, drastically increasing its electrophilicity.

Step 2: Electrophilic Aromatic Substitution (Cyclization)

  • Stir the reaction mixture at room temperature for 12–24 hours.

  • Causality: The 2,4-dimethoxy groups strongly donate electron density into the aromatic ring via resonance, hyper-activating the meta position (relative to the amino acid side chain). This allows the aromatic ring to attack the protonated imine under exceptionally mild conditions (room temperature), forming the bicyclic tetrahydroisoquinoline core while preserving the chiral center.

  • Self-Validation Check: LC-MS analysis will show the exact mass of the cyclized product (

    
    ). TLC will reveal a new UV-active spot that is Ninhydrin-negative (or faint yellow), confirming the conversion of the primary amine to a secondary cyclic amine.
    

Analytical Validation & Quality Control

To ensure the integrity of the chiral building block before and after modification, the following analytical pipeline is mandatory:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Daicel Chiralcel OJ) with a Hexane/Ethanol mobile phase to verify enantiomeric excess (ee > 98%). The electron-rich ring provides strong UV absorbance at 254 nm and 280 nm for high-sensitivity detection.

  • NMR Spectroscopy: ¹H-NMR (CDCl₃ or MeOD) must confirm the presence of the two distinct methoxy singlets (~3.8 ppm). In the Pictet-Spengler product, the disappearance of one aromatic proton and the appearance of a new methine proton adjacent to the secondary amine confirms successful cyclization.

References

  • Dalmau, D., Crespo, O., Matxain, J. M., & Urriolabeitia, E. P. (2023). Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. Inorganic Chemistry, 62(25), 9792-9806. URL:[Link]

  • Cordes, M. (2008). How Do Amino Acids Transport Electrons Through Peptides?. Cuvillier Verlag. URL:[Link]

Application

Application Note: Chemoselective N-Protection of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Executive Summary Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a highly specialized non-canonical amino acid ester used in the synthesis of peptidomimetics and pharmacophores. Its structural duality presents a spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a highly specialized non-canonical amino acid ester used in the synthesis of peptidomimetics and pharmacophores. Its structural duality presents a specific chemical challenge:

  • Electronic Sensitivity: The 2,4-dimethoxy substitution pattern creates an exceptionally electron-rich aromatic ring, making it highly susceptible to electrophilic aromatic substitution (e.g., alkylation by carbocation intermediates during deprotection).

  • Base Sensitivity: The methyl ester moiety is prone to saponification (hydrolysis) under the strong basic conditions often employed in standard Schotten-Baumann protocols.

This guide provides validated, chemoselective protocols for installing Boc, Fmoc, and Cbz groups while preserving the structural integrity of both the methyl ester and the activated aromatic ring.

Strategic Analysis & Decision Matrix

Selecting the correct protecting group requires analyzing the downstream synthetic pathway.

FeatureBoc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Installation Mild (Base-free or weak base)Mild/Moderate (

or DIPEA)
Moderate (Schotten-Baumann)
Lability Acid Labile (TFA/HCl)Base Labile (Piperidine/DBU)Hydrogenolysis (

)
Risk Factor High:

-Butyl cations generated during removal may alkylate the electron-rich ring.
Medium: Strong bases can hydrolyze the methyl ester.Low: Unless sulfur is present (poisoning catalyst).
Recommendation Use with scavengers (TIPS/Water).Use Fmoc-OSu (not Fmoc-Cl) and weak bases.Ideal for neutral deprotection.
Decision Workflow (DOT Visualization)

ProtectionStrategy Start Start: Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate Q1 Is downstream chemistry acid-sensitive? Start->Q1 Q2 Is the target peptide base-sensitive (e.g., esters)? Q1->Q2 No Fmoc Select Fmoc Protection (Use Fmoc-OSu) Q1->Fmoc Yes (Avoid Acid) Boc Select Boc Protection (Requires Scavengers) Q2->Boc Yes (Avoid Base) Cbz Select Cbz Protection (Hydrogenolysis) Q2->Cbz No (Neutral removal)

Figure 1: Decision matrix for selecting the appropriate N-protection strategy based on downstream chemical compatibility.

Detailed Protocols

Protocol A: Boc Protection (The Robust Route)

Objective: Install the Boc group using


. This method is preferred for its high yield and ease of purification.

Mechanism: Nucleophilic attack of the primary amine on the di-tert-butyl dicarbonate anhydride. Critical Constraint: The 2,4-dimethoxy ring is a "cation trap." While protection is safe, deprotection requires specific scavengers.

Materials
  • Substrate: Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the amino ester (1.0 equiv) in DCM (concentration ~0.2 M).

  • Base Addition: Add TEA (1.5 equiv) dropwise at

    
    . Stir for 10 minutes.
    
  • Reagent Addition: Add a solution of

    
     (1.1 equiv) in minimal DCM dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes; stain with Ninhydrin).

  • Quench: Wash the reaction mixture with 5% citric acid (removes TEA and unreacted amine), followed by saturated

    
     and brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    

Crucial Deprotection Note (The "Scavenger Cocktail"): When removing the Boc group later, do NOT use neat TFA. The generated


-butyl cation will attack the 2,4-dimethoxy ring.
  • Correct Deprotection Mix: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5). The TIPS acts as a hydride donor to quench the cation.

Protocol B: Fmoc Protection (The Orthogonal Route)

Objective: Install Fmoc using Fmoc-OSu.[1] Why Fmoc-OSu? Fmoc-Chloride (Fmoc-Cl) is too reactive and often leads to the formation of "Fmoc-dipeptides" via mixed anhydrides. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) controls the reactivity.

Materials
  • Substrate: Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (1.0 equiv)

  • Reagent: Fmoc-OSu (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Procedure
  • Preparation: Dissolve the amino ester in 1,4-Dioxane.

  • Buffer: Dissolve

    
     in water and add to the dioxane solution. (Final concentration ~0.1 M).
    
    • Note: Do not use NaOH or

      
       (pH > 10), as this risks hydrolyzing the methyl ester to the carboxylic acid.
      
  • Addition: Add Fmoc-OSu (1.1 equiv) slowly as a solid or dissolved in a small amount of dioxane at

    
    .
    
  • Reaction: Stir at RT for 3–12 hours.

    • Checkpoint: If a precipitate forms, it may be the product or Fmoc-byproducts. Check TLC.

  • Workup:

    • Evaporate the dioxane under reduced pressure (keep bath <

      
      ).
      
    • Dilute the remaining aqueous residue with EtOAc.

    • Wash with 1N HCl (briefly, to remove amine) then water and brine.

  • Purification: Recrystallize from EtOAc/Hexane or perform flash chromatography.

Protocol C: Cbz Protection

Objective: Install the Benzyloxycarbonyl group for neutral hydrogenolytic removal.[2]

Materials
  • Substrate: Amino ester (1.0 equiv)[3]

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Acetone / Water (1:1)

Step-by-Step Procedure
  • Setup: Dissolve amino ester and

    
     in Acetone/Water (1:1) at 
    
    
    
    .[4][5]
  • Addition: Add Cbz-Cl dropwise over 20 minutes. Vigorous stirring is required as the reaction is biphasic.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Workup: Evaporate acetone. Extract aqueous layer with EtOAc.[3][6] Wash with 1N HCl, then Brine.[5]

Comparative Data & Validation

ParameterBoc ProtocolFmoc ProtocolCbz Protocol
Reagent

Fmoc-OSuCbz-Cl
Yield (Typical) 92-96%85-90%88-93%
Ester Stability ExcellentGood (pH dependent)Excellent
Purification Crystallization/FlashFlash ColumnFlash Column
Atom Economy HighModerateModerate
Experimental Workflow Visualization

Workflow Input Crude Amino Ester Reaction Reaction (Reagent + Base) Input->Reaction Dissolve Quench Acidic Quench (Citric Acid/HCl) Reaction->Quench Monitor TLC Workup Extraction & Drying Quench->Workup Phase Sep Final Protected Intermediate Workup->Final Evaporate

Figure 2: Generalized workflow for the N-protection of amino acid esters.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (The definitive guide on mechanism and stability).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of protection strategies including Fmoc/Boc).

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. (Foundational paper on Fmoc chemistry).

  • Lundt, B. F., et al. (1978). Selective Removal of the N-Boc Group. International Journal of Peptide and Protein Research. (Describes the scavenging of t-butyl cations).

  • BenchChem. (2025).[2][8] The Chemistry of Fmoc Protecting Group and Deprotection Conditions. (Technical guide on Fmoc protocols). Link

Sources

Method

Application Note: Solvent Selection and Reaction Protocols for Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Document Version: 1.0 Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a highly versatile, electron-rich phe...

Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 1.0 Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a highly versatile, electron-rich phenylalanine derivative utilized extensively in peptide synthesis and peptidomimetic drug development. The presence of the 2,4-dimethoxy substitutions significantly alters the molecule's lipophilicity and electronic profile compared to standard amino acids. Consequently, the selection of reaction solvents dictates not only the solubility and reaction kinetics but also the suppression of critical side reactions, such as ester hydrolysis and oxazolone-mediated racemization. This guide provides authoritative, mechanistically grounded protocols for manipulating this compound in solution-phase synthesis.

Molecular Profile & Mechanistic Causality

To master the reactivity of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, one must understand the interplay of its three primary structural features:

  • The Nucleophilic Primary Amine: Acts as the primary reaction site for amidation. While its nucleophilicity is standard, the bulky 2,4-dimethoxyphenyl group introduces mild steric hindrance at the

    
    -carbon. The solvent must effectively solvate the transition state without tightly hydrogen-bonding to the amine, which would dampen its nucleophilicity.
    
  • The Electrophilic Methyl Ester: Serves as a C-terminal protecting group. It is susceptible to base-catalyzed hydrolysis. Hygroscopic solvents that readily absorb atmospheric moisture (e.g., standard-grade DMF) can lead to premature saponification if excess base is present.

  • The Electron-Rich Aromatic Ring: The dimethoxy groups heavily donate electron density into the phenyl ring. This increases the overall lipophilicity of the molecule, making it highly soluble in moderately polar, aprotic solvents like Dichloromethane (DCM), distinguishing it from more polar amino acid derivatives.

Causality in Solvent Selection: The Racemization Threat

During peptide coupling, the activation of the carboxylic acid partner (the electrophile) can lead to the formation of an oxazolone intermediate. Solvents with high dielectric constants stabilize the charge-separated transition states that lead to


-proton abstraction, thereby increasing the rate of racemization[1]. Therefore, matching the solvent polarity to the specific coupling reagents is a critical parameter for maintaining stereochemical integrity[2].

Mechanism A Activated Carboxylic Acid B Deprotonation at alpha-Carbon A->B Promoted by polar solvents F HOBt Additive (Traps Activated Ester) A->F Suppresses oxazolone C Oxazolone Intermediate (Achiral) B->C D Racemic Amide Product C->D E Enantiopure Amide Product F->E

Mechanism of oxazolone-induced racemization and its suppression via additives and solvent control.

Quantitative Solvent Data for Amino Ester Reactions

The table below synthesizes the physicochemical properties of common solvents and their specific impact on reactions involving Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate[3].

SolventDielectric Constant (

)
Solvation of Dimethoxy-PheRacemization RiskGreen Chemistry ProfileRecommended Application
Dichloromethane (DCM) 8.93ExcellentLowPoor (Halogenated)Standard solution-phase coupling
N,N-Dimethylformamide (DMF) 36.7ExcellentModerate to HighPoor (Reprotoxic)Solid-phase synthesis / Polar fragments
2-Methyltetrahydrofuran 6.97GoodLowGoodBiphasic reactions / Workups
Cyclopentanone 13.5GoodLowExcellentGreen alternative to DCM

Insight: While DMF is a staple in peptide synthesis due to its superior swelling properties for resins[2], DCM is vastly superior for solution-phase amidation of this specific methyl ester. DCM's low dielectric constant minimizes oxazolone stabilization, and the lipophilic dimethoxyphenyl ring ensures complete dissolution without the need for highly polar media[4].

Experimental Protocols

The following workflows are designed as self-validating systems . Every critical step includes an observable physical or analytical checkpoint to ensure the causality of the reaction is progressing as intended.

Protocol A: Solution-Phase Amidation (Peptide Coupling)

Objective: Couple an N-protected amino acid to Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate while suppressing racemization.

Materials:

  • Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride (1.0 eq)

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.05 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Electrophile Activation: In an oven-dried flask under nitrogen, dissolve the N-protected amino acid and HOBt in anhydrous DCM (0.1 M concentration). Cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes the thermal energy available for the intramolecular cyclization that forms the oxazolone[1].

  • Coupling Agent Addition: Add EDC·HCl to the chilled solution. Stir for 15 minutes. Validation Checkpoint: The solution should remain clear, indicating the formation of the active OBt-ester.

  • Nucleophile Preparation: In a separate vial, suspend the Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride in DCM. Add DIPEA dropwise. Validation Checkpoint: The cloudy suspension will transition to a completely clear solution as the hydrochloride salt is neutralized, liberating the soluble free amine[4].

  • Coupling: Transfer the free amine solution dropwise into the activation flask at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Self-Validating Analysis (TLC): Spot the reaction mixture on a silica TLC plate. Elute with 5% MeOH in DCM.

    • UV Detection (254 nm): The product will be strongly UV-active due to the 2,4-dimethoxyphenyl ring.

    • Ninhydrin Stain: Heat the plate. The disappearance of the bright pink/purple spot (primary amine) confirms complete nucleophile consumption.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO

    
     (removes unreacted acid and HOBt), and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.

Workflow A Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate B Solvent Selection (DCM vs. DMF) A->B C Base Addition (DIPEA / NMM) B->C D Coupling Reagents (EDC/HOBt) C->D E Amide Product (Stereocenter Retained) D->E Low Polarity (DCM) F Side Reaction (Oxazolone Racemization) D->F High Polarity (DMF) + Excess Base

Workflow for amidation of the amino ester, highlighting solvent-dependent stereochemical outcomes.

Protocol B: Controlled Ester Hydrolysis (Saponification)

Objective: Cleave the methyl ester to yield the free carboxylic acid without degrading the electron-rich aromatic ring or epimerizing the


-carbon.

Materials:

  • Lithium hydroxide monohydrate (LiOH·H

    
    O) (2.0 eq)
    
  • Solvent Mixture: THF / Methanol / Water (3:1:1 v/v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the 3:1:1 mixture of THF, Methanol, and Water. Causality: Water is required to deliver the hydroxide nucleophile. However, the starting material is highly lipophilic. THF ensures the organic substrate remains fully solvated, while Methanol acts as a phase-transfer bridge to maintain a homogeneous single-phase reaction.

  • Reaction Initiation: Dissolve the ester in the solvent mixture (0.2 M) at 0 °C. Add LiOH·H

    
    O in one portion.
    
  • Monitoring: Stir for 2 hours at 0 °C. Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (high Rf) will disappear, and the product will remain at the baseline (Rf = 0) due to its ionic nature.

  • Controlled Acidification: Remove THF and Methanol under reduced pressure (bath temp < 30 °C to prevent thermal degradation). Dilute the remaining aqueous layer with additional water. Slowly add 1M HCl dropwise while monitoring with a pH meter.

  • Self-Validating Precipitation: As the pH approaches the isoelectric point (typically pH 3-4 for N-protected derivatives), the solution will rapidly turn cloudy, and the free carboxylic acid will precipitate as a white solid. Filter and dry under high vacuum.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize thei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this target molecule, a substituted phenylalanine derivative, can be approached through several reliable routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired stereochemical control. Below, we outline the two most common and effective strategies.

Route A: The Azlactone (Erlenmeyer-Plöchl) Synthesis

This classic route is highly reliable for aromatic amino acid synthesis. It begins with the condensation of an aromatic aldehyde (2,4-dimethoxybenzaldehyde) with a protected glycine derivative to form an azlactone intermediate. This intermediate is then reduced and hydrolyzed to yield the desired amino acid, which is subsequently esterified.

Route B: Reductive Amination of a Keto-Ester Precursor

This alternative strategy involves the synthesis of the corresponding α-keto ester, methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate. The amino group is then introduced in a final reductive amination step. This route can be advantageous for library synthesis and exploring different amine functionalities.

G cluster_0 Synthetic Strategies Overview Start Starting Materials RouteA Route A: Azlactone Synthesis Start->RouteA RouteB Route B: Reductive Amination Start->RouteB Product Methyl 2-amino-3- (2,4-dimethoxyphenyl)propanoate RouteA->Product RouteB->Product

Caption: High-level overview of the two primary synthetic routes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical starting material quality parameters? A: The purity of the starting 2,4-dimethoxybenzaldehyde is paramount, especially for the Azlactone route. Aldehyd impurities, particularly the corresponding carboxylic acid (2,4-dimethoxybenzoic acid), can inhibit the initial condensation reaction. We recommend verifying the purity by NMR or melting point and recrystallizing if necessary.

Q2: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most straightforward method.[1] A typical mobile phase for most intermediates is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new product spot with a different Rf value will indicate reaction progression. Staining with potassium permanganate or ninhydrin (for free amines) can aid visualization.

Q3: My final product is a persistent oil. What is the best approach for purification and isolation? A: If the product fails to crystallize, purification by silica gel column chromatography is the standard procedure.[2] A gradient elution from hexane to ethyl acetate is typically effective. After chromatography, if the product is still an oil, attempting to form a salt (e.g., hydrochloride salt by adding HCl in ether) can often induce crystallization and provide a stable, solid product.

Q4: The amino group seems to be causing side reactions. How can this be mitigated? A: The nucleophilicity of the amino group can lead to side reactions. In Route A, the amine is protected as a benzamide until the final deprotection step.[3] During work-up of the final free amine, it is crucial to avoid prolonged exposure to strong acids or bases at high temperatures. After neutralization, promptly extract the product and avoid storing the crude material for extended periods before purification to prevent oxidative degradation.[4]

Q5: What is the most common reason for low yields in the final esterification step? A: Fischer esterification is an equilibrium-limited reaction.[1] Low yields are often due to the presence of water or an insufficient amount of the alcohol (methanol). To drive the reaction to completion, use methanol as the solvent to ensure it is in large excess and employ a strong acid catalyst like thionyl chloride or dry HCl gas to rigorously exclude water.[1][5]

Section 3: Detailed Protocols & Troubleshooting Guides

This section provides detailed experimental procedures and targeted troubleshooting advice for each step of the recommended Azlactone synthesis (Route A).

Route A Workflow Diagram

G Start 2,4-Dimethoxybenzaldehyde + N-Benzoylglycine Step1 Step 1: Azlactone Formation (Erlenmeyer-Plöchl) Start->Step1 Ac₂O, NaOAc Reflux Intermediate1 Azlactone Intermediate Step1->Intermediate1 Step2 Step 2: Reductive Hydrolysis (HI / Red Phosphorus) Intermediate1->Step2 One-pot reaction Intermediate2 N-Benzoyl-2-amino-3- (2,4-dimethoxyphenyl)propanoic Acid Step2->Intermediate2 Step3 Step 3: Esterification & Deprotection (MeOH / SOCl2) Intermediate2->Step3 Reflux Product Final Product Step3->Product

Caption: Step-by-step workflow for the Azlactone synthesis route.

Protocol 1: Azlactone Synthesis

This procedure details the formation of (Z)-4-(2,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1.0 eq.), N-benzoylglycine (1.1 eq.), and anhydrous sodium acetate (1.5 eq.).

  • Add acetic anhydride (3.0 eq.) to the mixture.

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-3 hours. The mixture will become a thick slurry.

  • Monitor the reaction by TLC (30% EtOAc/Hexanes) for the disappearance of the aldehyde.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.

  • Slowly add ethanol to the cold slurry with stirring to quench the remaining acetic anhydride and precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water and then cold ethanol, and dry under vacuum.

Troubleshooting Guide: Azlactone Formation

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Impure 2,4-dimethoxybenzaldehyde. 2. Wet reagents or glassware. 3. Insufficient heating.1. Recrystallize the aldehyde from ethanol/water before use. 2. Ensure sodium acetate is anhydrous and use dry glassware. 3. Ensure the reaction reaches a gentle reflux.
Reaction forms a dark, tarry mass 1. Reaction temperature is too high, causing decomposition. 2. Extended reaction time.1. Use an oil bath for precise temperature control; do not exceed 120 °C. 2. Monitor closely by TLC and stop the reaction once the aldehyde is consumed.
Product is difficult to filter (gummy) 1. Incomplete reaction, leaving oily starting materials. 2. Insufficient cooling before filtration.1. Ensure the reaction goes to completion. 2. Allow the mixture to fully crystallize in an ice bath before adding ethanol and filtering.
Protocol 2: Reductive Hydrolysis & Deprotection

This one-pot procedure converts the azlactone directly to the target amino ester. A similar, though multi-step, approach involves reduction followed by acid-catalyzed esterification.[3]

Experimental Protocol:

  • Suspend the crude azlactone (1.0 eq.) in methanol (15-20 volumes).

  • Cool the suspension in an ice bath.

  • Caution: Perform in a well-ventilated fume hood. Slowly add thionyl chloride (SOCl₂, 5.0 eq.) dropwise via an addition funnel. The temperature should be kept below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to reflux for 12-18 hours. This step accomplishes both the opening of the oxazolone ring, reduction of the double bond (via methanolic HCl formed in situ), and hydrolysis of the benzamide protecting group.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether or ethyl acetate to remove benzoic acid byproducts.

  • Carefully basify the aqueous layer to pH ~8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extract the product into ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Troubleshooting Guide: Reductive Hydrolysis, & Deprotection

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Final Product 1. Incomplete hydrolysis of the benzamide group. 2. Loss of product during basic work-up. 3. Reversibility of the esterification.1. Increase reflux time or the amount of thionyl chloride. 2. Do not basify beyond pH 9 to avoid hydrolysis of the methyl ester. Ensure thorough extraction. 3. Ensure anhydrous conditions during the reaction setup.[1]
Product is discolored (brown/yellow) 1. Oxidation of the final free amine product. 2. Degradation due to excessive heat or prolonged reaction time.1. Minimize the time the product spends in the basic aqueous phase during work-up. Consider performing the final extraction under an inert atmosphere (N₂ or Ar). 2. Ensure the reflux temperature is not excessive and stop the reaction once complete.
Product contaminated with methyl benzoate 1. Incomplete removal during the initial aqueous wash.1. Perform the initial wash of the acidic aqueous layer thoroughly with ether before basifying to remove the non-polar byproduct.
Troubleshooting Logic Diagram

G Start Low Final Yield CheckStep1 Analyze Azlactone (Step 1 Product) Start->CheckStep1 Step1_OK Yield/Purity OK? CheckStep1->Step1_OK CheckStep2 Analyze Crude from Step 2/3 Step2_OK Product Formed? CheckStep2->Step2_OK Step1_OK->CheckStep2 Yes Troubleshoot1 Troubleshoot Step 1: - Reagent Purity - Reaction Conditions Step1_OK->Troubleshoot1 No Troubleshoot2 Troubleshoot Step 2/3: - Increase Reflux Time - Check Reagent Stoichiometry Step2_OK->Troubleshoot2 No Troubleshoot3 Troubleshoot Work-up: - Check pH - Extraction Solvent - Emulsion issues Step2_OK->Troubleshoot3 Yes

Caption: A logical flow for diagnosing the source of low yield.

Section 4: Data Summary

Effective reaction monitoring is crucial for optimization. The following table provides guidance on typical TLC parameters.

Table 1: TLC Monitoring Parameters for Route A

Synthesis StepAnalyte of InterestRecommended Mobile Phase (v/v)Typical Rf Value
1. Azlactone Formation 2,4-Dimethoxybenzaldehyde30% Ethyl Acetate / 70% Hexanes~0.6
Azlactone Product30% Ethyl Acetate / 70% Hexanes~0.4
2. & 3. Hydrolysis/Esterification N-Benzoyl Intermediate50% Ethyl Acetate / 50% Hexanes~0.5
Final Product (Free Amine)50% Ethyl Acetate / 50% Hexanes~0.3

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

References

  • T. Naicker, G. E. M. Maguire, H. G. Kruger, B. E. Arvidsson, (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate, Acta Crystallographica Section E, 2011 , 67(Pt 7), o1673. [Link]

  • PrepChem, Synthesis of Methyl 3-(2,4-dimethoxyphenyl)propionate, PrepChem, 2017 . [Link]

  • D. J. Ager, I. Prakash, D. R. Schaad, pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S), Organic Syntheses, 1995 , 72, 109. [Link]

  • A. V. Pestov, et al., Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid, ResearchGate, 2024 . [Link]

  • M. A. Barabanov, et al., Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, Russian Journal of General Chemistry, 2024 , 60(5), 688-698. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethoxyphenylalanine Coupling

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, specifically 2,4-dimethoxyphenylalanine, into peptide sequences. The bulky nature of this residue can significantly impede amide bond formation, leading to low coupling yields, incomplete reactions, and the generation of deletion sequences.[1][2] This resource provides in-depth troubleshooting strategies, frequently asked questions, and optimized protocols to help you successfully navigate these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of 2,4-dimethoxyphenylalanine and offers step-by-step solutions.

Issue 1: Low or No Coupling Yield

A positive Kaiser test after the coupling step is a primary indicator of a failed or incomplete reaction.[2] This signifies the presence of unreacted free primary amines on the resin.[2]

Probable CauseRecommended Solution
Insufficiently Potent Coupling Reagent Standard carbodiimide reagents like DCC and DIC are often inadequate for sterically demanding couplings.[3] Upgrade to a more powerful in-situ activating reagent. Uronium/aminium salts such as HATU , HBTU , or COMU , and phosphonium salts like PyBOP or PyAOP are significantly more effective.[3][4][5] These reagents form highly reactive esters capable of overcoming the steric barrier.[3] For extremely challenging couplings, consider converting the amino acid to its acyl fluoride.[3]
Inadequate Reaction Time Steric hindrance slows down reaction kinetics.[1] A standard 1-2 hour coupling time may be insufficient.[2]
Suboptimal Reaction Temperature Room temperature may not provide enough energy to overcome the activation barrier.
Peptide Aggregation on Solid Support Interchain hydrogen bonding can block reactive sites on the resin, a common issue in "difficult" sequences.[5]

Issue 2: Presence of Deletion Sequences in Final Product

Analysis of the crude peptide by RP-HPLC reveals a significant peak corresponding to the peptide sequence lacking the 2,4-dimethoxyphenylalanine residue.[2]

Probable CauseRecommended Solution
Incomplete Coupling This is the most direct cause of deletion sequences. The subsequent amino acid in the sequence couples to the unreacted N-terminal amine from the previous cycle.
Premature Chain Termination In some cases, unreacted amines can be "capped" by reaction with excess coupling reagent (guanidinylation) or by capping reagents if used.[1][5]

Frequently Asked Questions (FAQs)

Q1: Why is 2,4-dimethoxyphenylalanine considered a "difficult" amino acid to couple?

The steric bulk originating from the di-substituted phenyl ring close to the peptide backbone physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain.[1][2] This steric clash increases the activation energy of the amide bond formation, slowing down the reaction rate and often leading to incomplete coupling with standard protocols.

Q2: Which coupling reagents are most effective for 2,4-dimethoxyphenylalanine?

For sterically hindered amino acids, uronium and phosphonium salt-based reagents are highly recommended over carbodiimides.[4][5][6]

  • Uronium/Aminium Salts: HATU , HCTU , and COMU are known for their high efficiency and rapid reaction kinetics.[5][7] HATU, in particular, is often cited for its effectiveness in difficult couplings.[7][8]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices.[4][5] An advantage of phosphonium salts is that they do not react with the free amino group, which can be beneficial in preventing chain termination.[6]

Q3: Can microwave-assisted peptide synthesis (MW-SPPS) improve the coupling efficiency of 2,4-dimethoxyphenylalanine?

Absolutely. Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[9][10] It provides rapid and uniform heating of the reaction mixture, which helps to overcome the high activation energy of the coupling reaction.[11] This leads to faster reaction times, improved yields, and higher purity of the final peptide.[11][12]

Q4: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling.[2][13] This is a straightforward and effective strategy to ensure complete incorporation of a sterically hindered residue like 2,4-dimethoxyphenylalanine, especially if a positive Kaiser test is observed after the initial coupling.[2]

Q5: How does the choice of solvent affect the coupling of hindered amino acids?

The solvent plays a crucial role in solvating the growing peptide chain and the resin.[3] Poor solvation can lead to peptide aggregation, which further hinders the coupling reaction.[3]

  • N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[3][5]

  • For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • The use of chaotropic agents like LiCl can also help disrupt aggregation.

Optimized Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for the efficient coupling of Fmoc-2,4-dimethoxyphenylalanine-OH.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3-5 times).[1]

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-2,4-dimethoxyphenylalanine-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[3] Allow the pre-activation to proceed for 1-5 minutes.[3]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[1][3]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[2] A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[1]

  • (Optional) Double Coupling: If the Kaiser test is positive (blue/purple beads), repeat steps 2-5 with a fresh solution of activated amino acid.[2][3]

Protocol 2: Microwave-Assisted Coupling

This protocol leverages microwave energy to accelerate the coupling of Fmoc-2,4-dimethoxyphenylalanine-OH.

  • Resin and Reagent Preparation: Follow steps 1 and 2 from Protocol 1.

  • Microwave-Assisted Coupling: Add the activated amino acid solution to the resin in a microwave-safe reaction vessel. Place the vessel in a dedicated microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 5-15 minutes.

  • Post-Coupling: After irradiation, allow the reaction vessel to cool to room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizing the Workflow

G cluster_0 Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test after Coupling reagent Upgrade Coupling Reagent (e.g., HATU, COMU, PyBOP) start->reagent Initial Check double_couple Perform Double Coupling reagent->double_couple extend_time Extend Reaction Time (4h to overnight) double_couple->extend_time microwave Utilize Microwave-Assisted Synthesis extend_time->microwave solvent Optimize Solvent (NMP or Solvent Mixtures) microwave->solvent end Successful Coupling (Negative Kaiser Test) solvent->end Final Verification

Caption: A logical workflow for troubleshooting incomplete coupling of sterically hindered amino acids.

References

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.).
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (n.d.). Benchchem.
  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Coupling Reagents. (n.d.). AAPPTEC - Peptides.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (2003, September 12). The Journal of Organic Chemistry - ACS Publications.
  • A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.).
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Microwave SPPS Technology. (n.d.). AmbioPharm.
  • Impact of steric hindrance on the coupling of iso-Boc-His(Dnp)-OH. (n.d.). Benchchem.
  • HATU. (n.d.). Wikipedia.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. (2009, January 22). ACS Publications.
  • Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction heati. (2024, March 18). PEPTLAB.
  • TROUBLESHOOTING GUIDE. (n.d.).
  • An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. (n.d.). Zenodo.
  • Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. (n.d.).
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (n.d.). ChemRxiv.
  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. (2024, April 25). PubMed.
  • Technical Support Center: D-Phenylalanine Coupling in SPPS. (n.d.). Benchchem.
  • Bioconjugation troubleshooting guide. (2026, February 27). SelectScience.
  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. (2024, April 1). ResearchGate.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
  • Troubleshooting a C–N Coupling Reaction. (2026, January 26). Reddit.

Sources

Troubleshooting

Preventing racemization of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Ticket ID: RAC-24-DMP-001 Subject: Preventing Racemization of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are working with Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RAC-24-DMP-001 Subject: Preventing Racemization of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate , a derivative of phenylalanine with an electron-rich aromatic ring. While the methyl ester protects the carboxyl group, the


-proton remains acidic, particularly when the amine is acylated (during peptide coupling) or when exposed to strong bases.

The 2,4-dimethoxy substitution pattern increases the electron density of the aromatic ring. While this primarily affects oxidative stability, it can influence the kinetics of oxazolone formation —the primary driver of racemization in this class of molecules.

This guide provides a self-validating workflow to maintain optical purity during synthesis, handling, and analysis.

Module 1: The Mechanism of Failure

Q: Why is my product racemizing even when I use standard conditions?

A: Racemization is rarely random; it is a specific chemical reaction. In your system, it occurs via two distinct pathways, often driven by the choice of base and activation method.[1][2]

  • Oxazolone Formation (Primary Risk during Coupling): When the amino group is acylated (e.g., Fmoc-protection or peptide bond formation), the carbonyl oxygen can attack the activated ester, forming a 5-membered oxazolone ring.[1] This ring renders the

    
    -proton highly acidic (
    
    
    
    ), allowing weak bases to abstract it, leading to immediate loss of chirality.
  • Direct Enolization (Primary Risk during Saponification): Strong bases (NaOH, KOH) can directly abstract the

    
    -proton of the ester, forming a planar enolate.
    
Visualizing the Threat

The following diagram illustrates the "Danger Zone" where optical purity is lost.

RacemizationPathways L_Isomer L-Isomer (Target) (Pure) Activated Activated Ester (Reactive Intermediate) L_Isomer->Activated Activation (DIC/HATU) Oxazolone Oxazolone (5-membered Ring) Activated->Oxazolone Cyclization (Slow) Enolate Planar Enolate (Chirality Lost) Activated->Enolate Direct Base Attack (High pH) Oxazolone->Activated Amine Attack (Coupling) Oxazolone->Enolate Base (DIPEA) Proton Abstraction Racemate Racemic Mixture (DL-Product) Enolate->Racemate Reprotonation (Random Face)

Figure 1: The Racemization Cycle. The red node (Oxazolone) is the critical failure point during peptide coupling.

Module 2: Troubleshooting Synthesis (Coupling)

Q: I need to couple this ester to a sequence. Which reagents should I use?

A: Avoid standard "strong" bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) if possible. Their basicity is often sufficient to trigger the oxazolone pathway in sensitive derivatives.

The "Safe Coupling" Matrix
VariableRisk Factor (High) Recommended (Low Risk) Technical Rationale
Base TEA, DIPEA, DBU2,4,6-Collidine (TMP) Collidine is a weaker, sterically hindered base that neutralizes acid without abstracting the

-proton [1].
Coupling Reagent HATU, HBTUDIC + Oxyma Pure Uronium salts (HATU) are basic. Carbodiimides (DIC) with Oxyma create a buffered environment (pH < 8) [2].
Additive NoneHOAt or Oxyma Additives react faster than the oxazolone can form, trapping the active ester in a safe state.
Solvent DMF, NMPDCM or DCM/DMF (1:1) Polar aprotic solvents (DMF) stabilize the charged transition state of racemization. DCM reduces this effect.
Temperature

C

C


C
Rate of coupling > Rate of racemization at lower temperatures.
Protocol: Low-Racemization Coupling
  • Dissolve: Dissolve the carboxylic acid partner (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF (1:1).

  • Cool: Chill the solution to

    
    C in an ice bath.
    
  • Activate: Add DIC (1.0 eq) and stir for 2 minutes.

  • Add Amine: Add your Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (1.0 eq) followed immediately by 2,4,6-Collidine (2.0 eq).

  • React: Allow to react at

    
    C for 1 hour, then slowly warm to room temperature. Monitor via LCMS.
    
Module 3: Handling & Saponification

Q: I need to remove the methyl ester (hydrolysis) without racemizing. Can I use NaOH?

A: No. NaOH is too aggressive for electron-rich phenylalanine derivatives. The high pH will cause direct enolization.

The Solution: Lithium Hydroxide (LiOH) at Low Temperature Lithium coordinates with the carbonyl oxygen and the nitrogen, creating a rigid bridge that resists enolization, unlike Sodium or Potassium [3].

Step-by-Step Saponification Guide:

  • Solvent: Dissolve the ester in THF/Water (3:1).

  • Temperature: Cool the mixture to

    
    C .
    
  • Reagent: Add LiOH (2.0 eq) . Do not use a huge excess.

  • Time: Monitor closely by TLC/LCMS. Quench immediately upon completion (usually < 1 hour) with 1M HCl to pH 3-4.

  • Warning: Never heat this reaction. If it is sluggish, keep it at

    
    C and extend time rather than raising temperature.
    
Module 4: Analytical Validation (Chiral HPLC)

Q: How do I prove my material is optically pure?

A: Standard C18 HPLC will not separate enantiomers. You must use Chiral HPLC. Based on the structure (aromatic ring + ester + amine), Polysaccharide-based columns are the industry standard.

Recommended Method Parameters:

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak ID or Chiralcel OD-H Chiralpak IM
Mobile Phase Hexane : IPA (90:10)Water : Acetonitrile (60:40)
Additive 0.1% Diethylamine (for free amine)0.1% TFA (if analyzing as salt)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at 280 nm (aromatic absorption)UV at 280 nm

Note: If analyzing the free amine, the mobile phase MUST contain a basic additive (Diethylamine) to prevent peak tailing. If analyzing the HCl salt, use TFA. [4]

Decision Logic for Experimental Design

Use this flowchart to select the correct conditions for your specific workflow.

DecisionTree Start Start: What is your goal? Action Select Action Start->Action Coupling Peptide Coupling (Amide Bond) Action->Coupling Hydrolysis Ester Hydrolysis (Saponification) Action->Hydrolysis BaseCheck Base Selection Coupling->BaseCheck HydrolysisCond Condition Check Hydrolysis->HydrolysisCond StandardBase DIPEA/TEA (HIGH RISK) BaseCheck->StandardBase Standard Protocol SafeBase Collidine (TMP) (SAFE) BaseCheck->SafeBase Optimized Protocol NaOH NaOH / RT (Racemization Likely) HydrolysisCond->NaOH LiOH LiOH / 0°C (Stereocontrol) HydrolysisCond->LiOH

Figure 2: Decision Matrix for preserving chirality in 2,4-dimethoxyphenylalanine derivatives.

References
  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Fmoc-Amino Acid Chlorides." Journal of Organic Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Olsen, C. A., et al. (2004). "Minimisation of Racemisation in the Synthesis of Peptide Esters." Journal of the Chemical Society, Perkin Transactions 1.
  • Waters Corporation. (2012). "Chiral Separation of Phenylalanine Methyl Esters using UPC2." Application Note. Link

  • Steinauer, R., et al. (1989). "Racemization of amino acid esters." Bachem Monographs.

Sources

Optimization

Solubility issues of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate in aqueous buffers

Compound: Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate[1] Executive Summary & Compound Profile Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a lipophilic derivative of phenylalanine.[1] It is commonly used as a...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate[1]

Executive Summary & Compound Profile

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a lipophilic derivative of phenylalanine.[1] It is commonly used as a synthetic intermediate or a bioactive probe.[1] Users frequently encounter precipitation when transitioning from organic stock solutions to aqueous buffers due to the interplay between the hydrophobic 2,4-dimethoxyphenyl moiety and the pH-dependent ionization of the amino group.[1]

Chemical Profile:

  • Common Name: 2,4-Dimethoxyphenylalanine methyl ester[1]

  • Molecular Weight: ~239.27 g/mol (Free Base) | ~275.73 g/mol (HCl Salt)

  • Key Functional Groups:

    • Primary Amine (

      
      ):  Basic (pKa 
      
      
      
      7.0–7.5). Protonated and soluble at acidic pH.[1]
    • Methyl Ester (

      
      ):  Hydrophobic and susceptible to hydrolysis.[1]
      
    • Dimethoxy Phenyl Ring: Highly lipophilic.[1]

Diagnostic Troubleshooting (Q&A)
Q1: Why does the solution turn cloudy immediately upon adding the stock to my buffer (pH 7.4)?

Diagnosis: pH-Induced Precipitation (The "Free Base" Crash). At pH 7.4, the amine group of this compound exists largely in its deprotonated (neutral) form.[1] Unlike the protonated salt form (


), the neutral free base is highly lipophilic due to the methyl ester and dimethoxy-phenyl ring.[1] It lacks sufficient polarity to remain dissolved in water, leading to immediate precipitation (crashing out).[1]

Solution:

  • Lower the pH: Maintain the buffer pH below 6.0 if possible.

  • Increase Organic Co-solvent: Ensure the final working solution contains at least 1–5% DMSO or Ethanol to solubilize the neutral fraction.[1]

Q2: I dissolved the compound in PBS, but after 24 hours, the purity dropped. What happened?

Diagnosis: Ester Hydrolysis. Methyl esters are chemically labile.[1] In aqueous buffers, especially at pH > 7.0, the ester bond undergoes hydrolysis, converting your compound into the free acid (2,4-dimethoxyphenylalanine) and methanol.[1] This reaction is irreversible and accelerates with higher pH and temperature.[1]

Solution:

  • Fresh Preparation: Always prepare aqueous working solutions immediately before use.[1]

  • Cold Storage: Keep aqueous solutions on ice (

    
    ) to slow hydrolysis rates.[1]
    
  • Avoid Alkaline Buffers: Do not store in buffers with pH > 8.0.

Q3: Which salt form should I order or generate?

Recommendation: Hydrochloride (HCl) Salt. The HCl salt is significantly more water-soluble than the free base because the amine is pre-protonated (


).[1] However, even the HCl salt will precipitate if dissolved in a strong buffer that neutralizes the acid (raising the pH above the pKa).[1]
Solubility Mechanism & Logic

The solubility of this compound is governed by the Henderson-Hasselbalch equation.[1] The amine group must be protonated to overcome the hydrophobicity of the ester and aromatic ring.[1]

Key Thresholds:

  • pH < 6.0: Predominantly Protonated (

    
    ) 
    
    
    
    Soluble
  • pH

    
     7.0:  Equilibrium Mixture 
    
    
    
    Risk of Precipitation [1]
  • pH > 8.0: Predominantly Deprotonated (

    
    ) 
    
    
    
    Insoluble

Figure 1: Solubility & Stability Logic Gate

SolubilityLogic Compound Methyl 2-amino-3- (2,4-dimethoxyphenyl)propanoate Acidic Acidic Buffer (pH < 6.0) Compound->Acidic Dissolve Neutral Neutral Buffer (pH 7.0 - 7.4) Compound->Neutral Dissolve Basic Basic Buffer (pH > 8.0) Compound->Basic Dissolve State_Soluble SOLUBLE (Stable Short-term) Acidic->State_Soluble Amine Protonated (NH3+) State_Risk PRECIPITATION RISK (Partial Solubility) Neutral->State_Risk Mixed Species State_Hydrolysis DEGRADATION (Ester Hydrolysis) Basic->State_Hydrolysis Ester Cleavage & Free Base Crash

Caption: Figure 1. The relationship between buffer pH, ionization state, and compound stability.

Recommended Preparation Protocols
Method A: The "Solvent-First" Approach (Recommended for Bioassays)

This method uses a high-concentration organic stock to ensure rapid dispersion before precipitation can occur.[1]

Step 1: Stock Preparation

  • Solvent: 100% DMSO (Dimethyl sulfoxide) or DMF.[1]

  • Concentration: 10 mM to 50 mM.[1]

  • Procedure: Weigh the solid HCl salt and add the solvent.[1] Vortex until completely clear.[1]

  • Storage: Aliquot and store at -20°C. Stable for 1–3 months [1].

Step 2: Working Solution Preparation

  • Target: 100 µM in Assay Buffer (e.g., PBS).

  • Protocol:

    • Pre-warm the buffer to 25°C or 37°C.

    • Critical Step: While vortexing the buffer, slowly add the DMSO stock.[1]

    • Ensure the final DMSO concentration is

      
       1% (v/v) to avoid cellular toxicity, or up to 5% if solubility is stubborn.[1]
      
    • Use immediately. Do not store the diluted aqueous solution.

Method B: The "Acid-Assist" Approach (For Stock Solutions in Water)

If organic solvents are strictly prohibited, use dilute acid.[1]

  • Dissolve the solid HCl salt in 10 mM HCl or Water acidified with 0.1% Formic Acid .

  • The low pH ensures the amine remains fully protonated.[1]

  • Dilute this acidic stock into your assay buffer only at the moment of use.[1]

Figure 2: Preparation Workflow

PrepWorkflow Start Solid Compound (HCl Salt) Stock Make Stock Solution (100% DMSO) Start->Stock Dissolve Check Check Clarity (Must be clear) Stock->Check Check->Stock Cloudy? Add more DMSO Dilute Dilute into Buffer (While Vortexing) Check->Dilute Clear Final Final Assay Solution (Use within 2-4 hours) Dilute->Final 1:1000 Dilution

Caption: Figure 2. Step-by-step workflow for preparing stable working solutions.

Reference Data

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility RatingStability (25°C)Notes
100% DMSO High (>50 mM)High (Weeks)Preferred stock solvent.
100% Ethanol Moderate (>10 mM)ModerateGood alternative to DMSO; volatile.[1]
PBS (pH 7.4) Low (<100 µM)Low (Hours)Risk of precipitation; hydrolysis risk.
0.1 M HCl High (>10 mM)ModerateAcid stabilizes the amine salt.

Table 2: Physico-Chemical Properties (Estimated)

PropertyValueImplication
LogP ~1.3 – 1.7Moderately lipophilic; requires carrier solvent.[1]
pKa (Amine) ~7.1 – 7.5Near physiological pH; causes solubility "flipping".[1]
t½ (Hydrolysis) < 24h at pH 8Degrades rapidly in alkaline conditions [2].[1]
References
  • Skwierczynski, R. D., & Connors, K. A. (1993).[1][2] Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Pharmaceutical Research.[1][2][3] Retrieved from [Link]

  • PubChem. (2024).[1] Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride Compound Summary. Retrieved from [Link][4]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,4-dimethoxy-L-phenylalanine Methyl Ester (2,4-dimethoxy-Phe-OMe)

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 2,4-dimethoxy-L-phenylalanine methyl ester and its hydrochloride salt. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,4-dimethoxy-L-phenylalanine methyl ester and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low purity in the synthesis of 2,4-dimethoxy-Phe-OMe?

A1: The most frequent cause of low purity is an incomplete reaction, resulting in significant amounts of unreacted 2,4-dimethoxy-L-phenylalanine starting material in your crude product. This typically occurs when the equilibrium of the Fischer esterification reaction is not sufficiently driven towards the product.[1][2][3] Factors include insufficient acid catalyst, inadequate reaction time or temperature, or the presence of water.

Q2: My crude product is a persistent oil and refuses to crystallize. What should I do?

A2: "Oiling out" is a common problem when the melting point of your compound, or a mixture of your compound and its impurities, is lower than the temperature of the crystallization solvent.[4] To induce crystallization, try the following:

  • Slow Cooling: Ensure the solution cools to room temperature slowly before moving it to a colder environment (e.g., a 4°C refrigerator). Rapid cooling promotes oil formation.[4]

  • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.[4]

  • Seed Crystals: If available, add a single, pure crystal of 2,4-dimethoxy-Phe-OMe to the cooled, supersaturated solution to initiate crystallization.[4]

  • Solvent System Adjustment: Your solvent may be too "good." Add a "poor" solvent (an antisolvent in which your product is insoluble) dropwise to the solution until it becomes slightly turbid, then warm gently to redissolve and cool slowly.[4][5]

Q3: I suspect my product has racemized during the synthesis. How can I check for this?

A3: Racemization is a critical concern for chiral molecules. The most reliable method to determine the enantiomeric purity (e.e.) of your product is through chiral High-Performance Liquid Chromatography (HPLC).[6] You will need a suitable chiral column (e.g., Chiralpak series) and a tested mobile phase, often a mixture of heptane/isopropanol.[6] Comparing the retention times of your product to an authentic standard of the L-enantiomer and a racemic standard will allow you to quantify the enantiomeric excess.

Q4: What are the characteristic ¹H NMR signals for the product and the starting material that I should look for?

A4: While the exact spectrum for 2,4-dimethoxy-Phe-OMe needs to be acquired, we can predict the key signals based on the parent L-phenylalanine methyl ester hydrochloride.[7] The key is to look for the appearance of the methyl ester singlet and the disappearance of the carboxylic acid proton.

CompoundKey ¹H NMR Signals (in DMSO-d₆)Diagnostic Feature
2,4-dimethoxy-Phe-OMe·HCl (Product) ~3.65 ppm (s, 3H, -OCH₃ ester)Presence of a sharp singlet integrating to 3 protons for the methyl ester.
~3.7-3.8 ppm (two s, 6H, Ar-OCH₃)Two singlets for the aromatic methoxy groups.
~8.9 ppm (br s, 3H, -NH₃⁺)Broad singlet for the ammonium protons.
2,4-dimethoxy-L-phenylalanine (Starting Material) No signal at ~3.65 ppmAbsence of the methyl ester peak.
>10 ppm (very br s, 1H, -COOH)Presence of a very broad, often hard to see, carboxylic acid proton.

Note: Chemical shifts are estimates and can vary based on solvent and concentration.[8][9][10]

In-Depth Troubleshooting Guides

Guide 1: Issue - Significant Unreacted Starting Material

This guide addresses situations where analytical data (NMR, TLC) confirms that the primary impurity is the starting amino acid.

Root Cause Analysis:

The Fischer esterification is an equilibrium-controlled reaction.[1][3] According to Le Châtelier's principle, the reaction must be pushed towards the products.

cluster_mech Fischer Esterification Mechanism AA R-COOH (Amino Acid) Activated_AA Protonated Carbonyl AA->Activated_AA Protonation MeOH CH₃OH (Methanol) H_plus H⁺ (Catalyst) Tetra_Int Tetrahedral Intermediate Activated_AA->Tetra_Int Nucleophilic Attack by Methanol Ester R-COOCH₃ (Ester Product) Tetra_Int->Ester Elimination of Water Water H₂O caption Fig 1. Key steps of the Fischer esterification mechanism.

Fig 1. Key steps of the Fischer esterification mechanism.

The presence of water or an insufficient amount of the alcohol (methanol) reactant can stall the reaction or shift the equilibrium back to the starting materials.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use freshly opened or distilled, anhydrous grade methanol for the reaction.

    • Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator before use.

  • Optimize Reagent Stoichiometry:

    • Methanol as Solvent: The most effective strategy is to use methanol as the reaction solvent. This provides a large excess of one reactant, effectively driving the equilibrium forward.[2][11]

    • Acid Catalyst: Thionyl chloride (SOCl₂) is highly effective as it reacts with methanol to form HCl gas in situ and sulfur dioxide, both of which are removed from the system, further driving the reaction.[11][12] A typical loading is 1.2 to 1.5 equivalents relative to the amino acid.

  • Control Reaction Temperature and Time:

    • Initial Addition: Add SOCl₂ dropwise to the suspension of the amino acid in methanol at 0°C to control the initial exothermic reaction.[12]

    • Reflux: After the addition is complete, gently reflux the mixture. A typical reflux time is 2-4 hours, but the reaction should be monitored by TLC until the starting material spot is no longer visible.[11]

Workflow for Synthesis & Work-up:

start Suspend Amino Acid in Anhydrous MeOH add_socl2 Add SOCl₂ dropwise at 0°C start->add_socl2 reflux Reflux for 2-4h (Monitor by TLC) add_socl2->reflux evaporate Remove Solvent (Rotary Evaporation) reflux->evaporate precipitate Triturate with Diethyl Ether evaporate->precipitate filter Filter & Wash Solid with Ether precipitate->filter dry Dry Under Vacuum filter->dry product Crude Product (2,4-dimethoxy-Phe-OMe·HCl) dry->product caption Fig 2. Standard workflow for synthesis and isolation.

Fig 2. Standard workflow for synthesis and isolation.

Guide 2: Issue - Low Purity Despite Complete Conversion

This guide is for when the starting material is consumed, but the final product purity is still low due to side products or work-up contaminants.

Root Cause Analysis:

Impurities can arise from several sources:

  • Side-Reaction Products: Although less common under these conditions, side-chain reactions or intermolecular reactions could occur.

  • Work-up Contaminants: Residual salts or acids from the work-up.

  • Co-crystallization: Impurities with similar solubility profiles to the product crystallizing together.[4]

Troubleshooting Decision Tree:

start Low Purity (No Starting Material) analyze Analyze Crude ¹H NMR and LC-MS start->analyze recrystallize Perform Recrystallization analyze->recrystallize Known Impurities or Broad/Messy Signals chromatography Consider Column Chromatography analyze->chromatography Multiple Close-Eluting Spots on TLC check_chiral Check Chiral Purity via HPLC analyze->check_chiral Suspicion of Racemization caption Fig 3. Decision tree for complex purity issues.

Fig 3. Decision tree for complex purity issues.

Step-by-Step Purification Protocol: Two-Solvent Recrystallization

This technique is highly effective for removing impurities with different solubility characteristics.[5] For amino acid hydrochlorides, a common and effective system is a polar alcohol (like ethanol or methanol) as the "good" solvent and an ether (like diethyl ether or MTBE) as the "poor" (or anti-) solvent.

ParameterRecommended Solvents
Solvent 1 ("Good" Solvent) Methanol (MeOH) or Ethanol (EtOH)
Solvent 2 ("Poor" Solvent) Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot (near boiling) ethanol. Start with a small volume and add more portion-wise until everything just dissolves.[5][13]

  • Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This prevents premature crystallization.[4][5]

  • Induce Crystallization: Allow the clear solution to begin cooling slowly. Once slightly cooled, begin adding diethyl ether dropwise while swirling. Continue adding until the solution becomes persistently cloudy (turbid).[5]

  • Re-dissolution: Gently warm the turbid solution until it becomes clear again. This ensures you are at the saturation point.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath or a 4°C refrigerator for at least an hour to maximize crystal formation.[4][13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvents.

This systematic approach, combining a robust synthetic protocol with a rigorous purification strategy, will enable you to consistently achieve high purity for your 2,4-dimethoxy-Phe-OMe product.

References

  • Organic Syntheses Procedure, v96p0528, L-Phenylalanine Methyl Ester Hydrochloride.
  • BenchChem, Phenylalanylphenylalanine Methyl Ester: A Key Precursor in Pharmaceutical Synthesis.
  • MIT OpenCourseWare, 8.
  • PrepChem.com, Synthesis of DL-phenylalanine methyl ester hydrochloride.
  • LOCKSS, Stereocontrolled transform
  • BenchChem, Improving the purity of synthetic Phenylalanylphenylalanine methyl ester.
  • Google Patents, Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
  • Organic Chemistry Portal, Fischer Esterific
  • Wiley-VCH, Supporting Inform
  • Patsnap Eureka, Fischer Esterification Reaction: Acid, Alcohol, and Ester Form
  • FREDI, Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer.
  • ACS Publications, NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • The Royal Society of Chemistry, Table of Contents.
  • Chemistry Steps, Fischer Esterific
  • Sigma-Aldrich, NMR Chemical Shifts of Impurities.
  • Carl ROTH, NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Google Patents, Process for the preparation of 4-hetero-substituted phenylalanine deriv
  • Rsc.org, Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
  • ACS Publications, NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • Master Organic Chemistry, Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Optimization

Technical Support Center: Stability of Dimethoxy Groups Under Acidic Deprotection Conditions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth answers and troubleshooting advice regarding the stability and reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth answers and troubleshooting advice regarding the stability and reactivity of the dimethoxy group, particularly in the context of acidic deprotection strategies. Our goal is to equip you with the knowledge to make informed experimental choices and to navigate challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is a dimethoxyaryl group to acidic conditions?

The stability of a dimethoxyaryl group, such as in a dimethoxybenzene derivative, to acidic conditions is highly dependent on the reaction parameters. While generally more robust than aliphatic ethers, aryl methyl ethers can be cleaved under strong acidic conditions, especially at elevated temperatures.[1] The ether oxygen can be protonated by a strong acid, which then makes the methyl group susceptible to nucleophilic attack, or in the case of strong Lewis acids, coordination to the Lewis acid facilitates cleavage.[2]

Under milder acidic conditions, such as those used for the removal of highly acid-labile protecting groups like tert-butyloxycarbonyl (Boc) or silyl ethers (e.g., using trifluoroacetic acid (TFA) in dichloromethane (DCM) or pyridinium p-toluenesulfonate (PPTS)), dimethoxyaryl groups are typically stable.[3][4]

Q2: What is the general mechanism for the acidic cleavage of a dimethoxyaryl group?

The cleavage of aryl methyl ethers under acidic conditions can proceed through different mechanisms depending on the reagents used.[5]

  • With Brønsted acids (e.g., HBr, HI): The reaction is initiated by the protonation of the ether oxygen. This makes the methyl group susceptible to a nucleophilic attack by the conjugate base of the acid (e.g., Br⁻ or I⁻) in an Sₙ2 reaction.[2][6] This process results in the formation of a phenol and a methyl halide.[7] Due to the high stability of the sp²-hybridized carbon-oxygen bond of the aromatic ring, cleavage of this bond is not observed.[7]

  • With Lewis acids (e.g., BBr₃, AlCl₃): The Lewis acid coordinates to the ether oxygen, which weakens the carbon-oxygen bond and facilitates the cleavage. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers.[2][8]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My dimethoxy group is being cleaved during the deprotection of another acid-labile group.

Scenario: You are trying to remove a Boc protecting group using a strong acid like HCl in dioxane, and you observe partial or complete cleavage of your dimethoxy group.

Analysis: While Boc groups are readily cleaved by strong acids, the conditions might be too harsh for the dimethoxy group, especially if the reaction is heated or run for an extended period.[1]

Solutions:

  • Use Milder Acidic Conditions: Switch to a milder acid system for Boc deprotection. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is often sufficient to remove a Boc group without affecting a dimethoxyaryl moiety.[3]

  • Lower the Reaction Temperature: Degradation reactions are often accelerated by heat.[1] Performing the deprotection at a lower temperature (e.g., 0 °C) can significantly improve the selectivity.

  • Reduce Reaction Time: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.[1]

Issue 2: My intended dimethoxy deprotection is incomplete or fails.

Scenario: You are attempting to demethylate a dimethoxybenzene derivative using HBr in acetic acid, but the reaction is sluggish or does not proceed to completion.

Analysis: The reactivity of aryl methyl ethers can be influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring can deactivate it towards cleavage. Additionally, insufficient acid strength or concentration, or inadequate temperature can lead to incomplete reactions.

Solutions:

  • Switch to a More Potent Reagent: If HBr is ineffective, consider using boron tribromide (BBr₃), which is a very powerful reagent for cleaving aryl methyl ethers.[8]

  • Increase Temperature: Carefully increasing the reaction temperature can often drive the deprotection to completion. However, be mindful of potential side reactions.

  • Use Anhydrous Conditions: For Lewis acid-mediated deprotections (e.g., with BBr₃), ensuring anhydrous conditions is critical for the reagent's efficacy.

Issue 3: I am observing unexpected side products during the acidic workup of a reaction containing a dimethoxy group.

Scenario: After a reaction, you perform an aqueous acidic workup and notice the formation of phenolic byproducts.

Analysis: The acidic nature of the workup, even with dilute acids, can be sufficient to cause some level of demethylation, especially if the compound is sensitive or if there is prolonged exposure.[1]

Solutions:

  • Neutral or Basic Workup: If the desired product is stable under neutral or basic conditions, use a neutral wash (e.g., brine) or a mild basic wash (e.g., saturated aqueous sodium bicarbonate) during the workup.[9]

  • Minimize Contact Time: Perform the aqueous workup quickly and at a low temperature to minimize the risk of on-column degradation during subsequent purification steps.[1]

Data and Protocols

Table 1: Comparison of Common Acidic Reagents for Aryl Methyl Ether Cleavage
ReagentTypical ConditionsAdvantagesDisadvantages
HBr Acetic acid, refluxCost-effectiveHarsh conditions, may not be suitable for sensitive substrates
HI Acetic acid, refluxMore reactive than HBrCan cause iodination of the aromatic ring
BBr₃ DCM, -78 °C to rtHighly effective, often high yieldingMoisture sensitive, corrosive, requires careful handling
AlCl₃/NaI Acetonitrile, refluxAlternative to BBr₃Can be less selective than BBr₃
Pyridinium HCl Neat, 140-180 °CStrong, can cleave very stable ethersVery harsh conditions, limited substrate scope
Experimental Protocol 1: General Procedure for Demethylation using Boron Tribromide (BBr₃)

Disclaimer: This is a general protocol and may require optimization for specific substrates. Always perform a risk assessment before conducting any chemical reaction.

  • Preparation: Dissolve the dimethoxyaryl compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[8]

  • Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.1-1.5 eq per methoxy group) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Selective Deprotection of a Boc Group in the Presence of a Dimethoxyaryl Group
  • Preparation: Dissolve the N-Boc protected compound containing the dimethoxyaryl moiety (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene to ensure complete removal of TFA.

  • Purification: The crude product can often be used directly in the next step or purified by flash column chromatography, often with a small amount of triethylamine in the eluent to neutralize any residual acid.

Visual Guides

Deprotection_Decision_Tree start Goal: Deprotection protecting_group Identify Acid-Labile Protecting Group start->protecting_group dimethoxy_present Is a Dimethoxyaryl Group Present? protecting_group->dimethoxy_present boc_silyl Boc or Silyl Ether dimethoxy_present->boc_silyl Yes dimethoxy_cleavage Cleave Dimethoxy Group dimethoxy_present->dimethoxy_cleavage No, Goal is Demethylation mild_acid Use Mild Acidic Conditions (e.g., TFA/DCM, PPTS) boc_silyl->mild_acid strong_acid Use Strong Acid (e.g., BBr3, HBr) dimethoxy_cleavage->strong_acid monitor Monitor Reaction Closely mild_acid->monitor cleavage_success Successful Demethylation strong_acid->cleavage_success success Successful Selective Deprotection monitor->success

Caption: Decision tree for selecting an acidic deprotection strategy.

Ether_Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack A R-O-CH₃ Intermediate1 R-O⁺(H)-CH₃  Br⁻ A->Intermediate1 + HBr HBr H-Br Intermediate2 R-O⁺(H)-CH₃ Br_ion Br⁻ Products R-OH + CH₃Br Intermediate2->Products Br_ion->Intermediate2

Caption: Mechanism of aryl methyl ether cleavage with HBr.

References

  • Benchchem. (n.d.). Stability issues of 3,5-Dimethoxy-3'-iodobenzophenone under acidic conditions.
  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry.
  • Benchchem. (n.d.). Instability of 2,2-dimethoxyacetaldehyde under acidic or basic conditions.
  • ResearchGate. (2025, August 5). 4,4 '-Dimethoxytrityl group derived from secondary alcohols: Are they removed slowly under acidic conditions?
  • Benchchem. (n.d.). Stability of 4,4-dimethoxybutan-1-ol under acidic versus basic conditions.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Benchchem. (n.d.). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage.
  • Reddit. (2022, December 7). Aryl methyl ether cleavage. r/Chempros.
  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives.
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.

Sources

Troubleshooting

Technisches Support-Center: Optimierung von Rekristallisationsmethoden für Methyl-2-amino-3-(2,4-dimethoxyphenyl)propanoat

Answering in German as requested by the user. Erstellt von: Gemini, Senior Application Scientist Datum: 6.

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German as requested by the user.

Erstellt von: Gemini, Senior Application Scientist Datum: 6. März 2026 Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als umfassender Leitfaden zur Fehlerbehebung und Optimierung der Rekristallisation von Methyl-2-amino-3-(2,4-dimethoxyphenyl)propanoat, einer wichtigen Zwischenstufe in der pharmazeutischen Synthese. Die Reinheit dieses Moleküls ist entscheidend für den Erfolg nachfolgender Syntheseschritte und die Qualität des Endprodukts.[1][2] Dieser Leitfaden kombiniert grundlegende Prinzipien mit praxiserprobten Strategien zur Lösung häufiger experimenteller Herausforderungen.

Abschnitt 1: Grundlagen der Rekristallisation

Die Rekristallisation ist eine grundlegende Reinigungstechnik, die auf den Löslichkeitsunterschieden einer Substanz in einem heißen gegenüber einem kalten Lösungsmittel beruht.[3] Der ideale Prozess beinhaltet:

  • Auflösen der unreinen festen Substanz in der minimalen Menge eines heißen Lösungsmittels, um eine gesättigte Lösung zu erzeugen.

  • Langsames Abkühlen der Lösung, wodurch die Löslichkeit des gewünschten Produkts abnimmt und es aus der Lösung auskristallisiert.

  • Im-Lösung-Bleiben der Verunreinigungen, entweder weil sie in der kalten Lösung löslich sind oder weil ihre Konzentration unterhalb des Sättigungspunktes liegt.[3]

  • Abtrennen der reinen Kristalle von der Lösung (Mutterlauge) durch Filtration.

Der Erfolg hängt entscheidend von der Wahl des Lösungsmittels ab, das eine hohe Löslichkeit für die Zielverbindung bei erhöhter Temperatur und eine geringe Löslichkeit bei niedriger Temperatur aufweisen sollte.[3]

Abschnitt 2: Auswahl des Lösungsmittelsystems

Methyl-2-amino-3-(2,4-dimethoxyphenyl)propanoat besitzt sowohl polare funktionelle Gruppen (Amin, Ester, Methoxy) als auch einen unpolaren aromatischen Ring. Diese gemischte Polarität macht die Auswahl eines einzelnen idealen Lösungsmittels schwierig und legt oft die Verwendung eines Lösungsmittelpaares nahe.[3]

Nach dem Prinzip "Gleiches löst sich in Gleichem" sind polare Lösungsmittel am besten für polare Verbindungen und unpolare Lösungsmittel für unpolare Verbindungen geeignet.[3][4] Für die Zielverbindung sind Lösungsmittel mittlerer Polarität oder Mischungen, die eine solche Polarität erreichen, am vielversprechendsten.

Tabelle 1: Empfohlene Lösungsmittelsysteme

Lösungsmittelsystem (Gutes LM / Schlechtes LM)Siedepunkt (°C) (Gutes LM)Rationale & Hinweise
Ethylacetat / Heptan77Ethylacetat löst die Verbindung aufgrund der Ester-Funktionalität gut in der Hitze. Heptan dient als effektives Anti-Lösungsmittel, um die Kristallisation beim Abkühlen einzuleiten. Dies ist ein ausgezeichneter Ausgangspunkt.[5]
Isopropanol / Wasser82Isopropanol kann die Verbindung in der Hitze lösen, während die Zugabe von Wasser als Anti-Lösungsmittel die Polarität des Systems erhöht und die Fällung fördert.[6]
Aceton / Wasser56Aceton ist ein starkes polares aprotisches Lösungsmittel. Aufgrund seines niedrigen Siedepunkts ist eine sorgfältige Kontrolle erforderlich, um ein vorzeitiges Verdampfen zu vermeiden.[7]
Toluol / Heptan111Toluol kann die aromatische Komponente der Verbindung gut lösen. Sein hoher Siedepunkt kann jedoch das Risiko des "Ausscheidens als Öl" erhöhen, wenn der Schmelzpunkt der Verbindung niedrig ist.[7]
Methanol / Wasser65Eine klassische Wahl für polare Moleküle. Methanol löst die Verbindung gut, und Wasser wird als Anti-Lösungsmittel zugegeben.[5]

Abschnitt 3: Experimentelles Standardprotokoll (Ethylacetat/Heptan)

Dieses Protokoll beschreibt eine robuste Methode zur Rekristallisation von Methyl-2-amino-3-(2,4-dimethoxyphenyl)propanoat.

  • Vorbereitung: Geben Sie das rohe Produkt in einen Erlenmeyerkolben, der eine angemessene Größe hat (idealerweise sollte das Lösungsmittelvolumen nicht mehr als die Hälfte des Kolbenvolumens füllen). Fügen Sie einen Rührfisch hinzu.

  • Auflösung: Geben Sie unter Rühren eine minimale Menge Ethylacetat hinzu, um die feste Substanz bei Raumtemperatur gerade zu bedecken. Erhitzen Sie die Mischung langsam auf einem Heizrührer auf ca. 60-70 °C. Fügen Sie portionsweise weiteres heißes Ethylacetat hinzu, bis sich die gesamte feste Substanz gerade aufgelöst hat. Die Verwendung eines Überschusses an Lösungsmittel ist die häufigste Ursache für eine geringe Ausbeute.[8][9]

  • Heißfiltration (Optional): Wenn unlösliche Verunreinigungen vorhanden sind, führen Sie eine schnelle Heißfiltration durch einen vorgewärmten Trichter mit einem geriffelten Filterpapier in einen sauberen, vorgewärmten Kolben durch.

  • Kristallisation: Nehmen Sie den Kolben vom Heizrührer und lassen Sie ihn langsam auf Raumtemperatur abkühlen. Eine langsame Abkühlung ist entscheidend für die Bildung großer, reiner Kristalle.[10] Wenn bei Raumtemperatur keine Kristalle erscheinen, fügen Sie langsam Heptan hinzu, bis eine leichte Trübung auftritt. Fügen Sie dann einen oder zwei Tropfen heißes Ethylacetat hinzu, um die Lösung wieder zu klären.

  • Abkühlung: Decken Sie den Kolben ab und lassen Sie ihn ungestört stehen. Nachdem die Kristallisation bei Raumtemperatur abgeschlossen ist, stellen Sie den Kolben zur Maximierung der Ausbeute für mindestens 30 Minuten in ein Eisbad.

  • Isolation: Sammeln Sie die Kristalle durch Vakuumfiltration (z. B. mit einem Büchnertrichter).

  • Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem Heptan (oder einer kalten Mischung aus Ethylacetat/Heptan), um anhaftende Mutterlauge zu entfernen. Die Verwendung von zu viel Waschflüssigkeit kann das Produkt wieder auflösen und die Ausbeute verringern.[9]

  • Trocknen: Trocknen Sie die Kristalle im Vakuum bis zur Gewichtskonstanz. Die Reinheit kann mittels Schmelzpunktbestimmung oder HPLC überprüft werden. Ein reines Produkt hat einen scharfen, engen Schmelzpunktbereich.[7]

Abschnitt 4: Anleitung zur Fehlerbehebung (F&A)

Dieser Abschnitt behandelt spezifische Probleme, die während des Experiments auftreten können.

F1: Meine Verbindung hat sich als Öl abgeschieden ("oiled out") anstatt zu kristallisieren. Was soll ich tun?

A1: Das "Ausscheiden als Öl" tritt auf, wenn sich die Substanz oberhalb ihres Schmelzpunktes aus der Lösung abscheidet.[8] Dies ist ein häufiges Problem, das durch mehrere Faktoren verursacht werden kann:

  • Zu schnelles Abkühlen: Die Lösung ist hoch übersättigt, und die Moleküle haben nicht genug Zeit, sich in einem Kristallgitter anzuordnen.

  • Zu hoher Siedepunkt des Lösungsmittels: Die Sättigungstemperatur der Lösung liegt über dem Schmelzpunkt Ihrer Verbindung.[3]

  • Verunreinigungen: Hohe Konzentrationen von Verunreinigungen können die Kristallisation hemmen.

Lösungsstrategien:

  • Wiedererhitzen und verdünnen: Erhitzen Sie die Mischung erneut, bis das Öl sich wieder auflöst. Fügen Sie eine kleine Menge des "guten" Lösungsmittels (z. B. Ethylacetat) hinzu, um die Sättigungstemperatur zu senken.[8]

  • Sehr langsames Abkühlen: Lassen Sie die Lösung extrem langsam abkühlen. Sie können den heißen Kolben in ein großes Becherglas mit heißem Wasser stellen oder ihn auf der ausgeschalteten Heizplatte stehen lassen, um die Abkühlrate zu verlangsamen.[8]

  • Lösungsmittel ändern: Wählen Sie ein Lösungsmittel oder eine Lösungsmittelmischung mit einem niedrigeren Siedepunkt.

  • Kratzen oder Impfen: Versuchen Sie, die Kristallisation durch Kratzen an der Innenwand des Kolbens mit einem Glasstab oder durch Zugabe eines Impfkristalls zu induzieren, sobald die Lösung abgekühlt ist.[4]

F2: Es bilden sich auch nach dem Abkühlen im Eisbad keine Kristalle. Was sind die nächsten Schritte?

A2: Das Ausbleiben der Kristallisation deutet in der Regel darauf hin, dass die Lösung nicht ausreichend übersättigt ist.

  • Zu viel Lösungsmittel: Dies ist die häufigste Ursache.[8] Die Konzentration Ihrer Verbindung ist zu niedrig, um bei kalten Temperaturen auszufallen.

  • Hemmung durch Verunreinigungen: Bestimmte Verunreinigungen können die Keimbildung stören.

Lösungsstrategien:

  • Lösungsmittel reduzieren: Erhitzen Sie die Lösung erneut und verdampfen Sie einen Teil des Lösungsmittels (idealerweise unter einem leichten Stickstoffstrom oder mit einem Rotationsverdampfer), um die Konzentration zu erhöhen. Lassen Sie die Lösung dann erneut abkühlen.[8][10]

  • Anti-Lösungsmittel zugeben: Wenn Sie ein Einzellösungsmittelsystem verwenden, fügen Sie langsam ein Anti-Lösungsmittel (ein Lösungsmittel, in dem Ihre Verbindung schlecht löslich ist, das aber mit dem ersten Lösungsmittel mischbar ist, z. B. Heptan zu Ethylacetat) hinzu, bis eine Trübung auftritt.[1]

  • Induzierung der Keimbildung:

    • Kratzen: Reiben Sie mit einem Glasstab an der Innenwand des Kolbens an der Oberfläche der Flüssigkeit. Die erzeugten mikroskopischen Glaspartikel können als Keimbildungsstellen dienen.[4]

    • Impfen: Geben Sie einen winzigen Kristall Ihres reinen Produkts in die kalte Lösung. Dies bietet eine Vorlage für das Kristallwachstum.[11]

F3: Die Ausbeute nach der Rekristallisation ist sehr gering. Wie kann ich sie verbessern?

A3: Eine geringe Ausbeute ist ein häufiges Problem, das auf Verluste während verschiedener Schritte zurückzuführen ist.[9][10]

  • Verwendung von zu viel Lösungsmittel: Dadurch verbleibt ein erheblicher Teil Ihres Produkts auch bei niedrigen Temperaturen in der Mutterlauge gelöst.[9]

  • Vorzeitige Kristallisation: Wenn das Produkt während einer Heißfiltration auskristallisiert, geht es verloren.

  • Unvollständige Kristallisation: Die Lösung wurde möglicherweise nicht ausreichend gekühlt oder nicht lange genug stehen gelassen.

  • Waschen mit zu viel kaltem Lösungsmittel: Auch kaltes Lösungsmittel kann einen Teil Ihres Produkts auflösen.[9]

Lösungsstrategien:

  • Minimieren Sie das Lösungsmittelvolumen: Verwenden Sie nur die absolut notwendige Menge an heißem Lösungsmittel, um Ihre Verbindung aufzulösen.

  • Mutterlauge kühlen: Stellen Sie sicher, dass Sie die Lösung gründlich in einem Eisbad kühlen, um die Löslichkeit zu minimieren und die Ausfällung zu maximieren.

  • Mutterlauge aufkonzentrieren: Wenn Sie eine erhebliche Menge an Produkt vermuten, können Sie die Mutterlauge aufkonzentrieren und eine zweite, wenn auch weniger reine, Kristallfraktion ("second crop") gewinnen.

  • Waschen Sie sparsam: Verwenden Sie eine minimale Menge eiskaltes Lösungsmittel, um die Kristalle zu waschen.

F4: Das Endprodukt ist immer noch unrein. Was ist schiefgelaufen?

A4: Verbleibende Verunreinigungen deuten darauf hin, dass die Trennung während der Kristallisation nicht effizient war.

  • Zu schnelles Abkühlen: Eine schnelle Kristallisation kann Verunreinigungen im wachsenden Kristallgitter einschließen.[10]

  • Falsche Lösungsmittelwahl: Wenn die Verunreinigungen eine ähnliche Löslichkeit wie Ihr Produkt im gewählten Lösungsmittel haben, werden sie mit auskristallisieren.[12]

  • Übersättigung: Eine zu hohe Konzentration des Rohmaterials kann dazu führen, dass auch die Verunreinigungen ausfallen.

Lösungsstrategien:

  • Verlangsamen Sie die Abkühlrate: Dies ist der wichtigste Faktor zur Verbesserung der Reinheit. Lassen Sie die Lösung ungestört bei Raumtemperatur stehen, bevor Sie sie ins Eisbad stellen.

  • Wiederholen Sie die Rekristallisation: Eine zweite Rekristallisation führt oft zu einer signifikant höheren Reinheit.

  • Wählen Sie ein anderes Lösungsmittelsystem: Führen Sie Löslichkeitstests mit dem reinen Produkt und den bekannten Verunreinigungen durch, um ein selektiveres System zu finden.

  • Aktivkohlebehandlung: Wenn die Verunreinigungen gefärbt sind, kann die Zugabe einer kleinen Menge Aktivkohle zur heißen Lösung helfen, sie zu adsorbieren. Die Kohle muss anschließend durch Heißfiltration entfernt werden.

Abschnitt 5: Visueller Workflow zur Fehlerbehebung

Das folgende Diagramm bietet einen Entscheidungsbaum zur schnellen Diagnose und Lösung von Rekristallisationsproblemen.

Recrystallization_Troubleshooting start Ergebnis der Rekristallisation oiling_out Problem: 'Ausscheiden als Öl' start->oiling_out no_crystals Problem: Keine Kristalle start->no_crystals low_yield Problem: Geringe Ausbeute start->low_yield impure_product Problem: Unreines Produkt start->impure_product sol_oiling_1 Lösung: Erneut erhitzen & mehr 'gutes' LM zugeben oiling_out->sol_oiling_1 sol_oiling_2 Lösung: Sehr langsam abkühlen (isoliert) oiling_out->sol_oiling_2 sol_nocrys_1 Lösung: Lösungsmittel abdampfen & erneut abkühlen no_crystals->sol_nocrys_1 sol_nocrys_2 Lösung: Anti-Lösungsmittel zugeben no_crystals->sol_nocrys_2 sol_nocrys_3 Lösung: Kratzen oder Impfen no_crystals->sol_nocrys_3 sol_lowyield_1 Lösung: Weniger LM verwenden low_yield->sol_lowyield_1 sol_lowyield_2 Lösung: Mutterlauge aufkonzentrieren low_yield->sol_lowyield_2 sol_impure_1 Lösung: Langsamer abkühlen impure_product->sol_impure_1 sol_impure_2 Lösung: Erneut umkristallisieren impure_product->sol_impure_2 sol_impure_3 Lösung: Anderes LM-System wählen impure_product->sol_impure_3

Abbildung 1: Entscheidungsbaum zur Fehlerbehebung bei der Rekristallisation.

Abschnitt 6: Häufig gestellte Fragen (FAQs)

F: Was ist die wichtigste Eigenschaft eines Rekristallisationslösungsmittels? A: Die wichtigste Eigenschaft ist ein steiler Löslichkeitsgradient in Bezug auf die Temperatur. Die Verbindung sollte bei der Siedetemperatur des Lösungsmittels sehr gut löslich, bei 0-4 °C jedoch nur sehr schlecht löslich sein.[3]

F: Wie beeinflusst die Abkühlrate die Kristallreinheit und -größe? A: Eine langsame Abkühlung ermöglicht es den Molekülen, sich selektiv in ein stabiles Kristallgitter einzulagern, was zu größeren und reineren Kristallen führt. Eine schnelle Abkühlung führt zu kleineren Kristallen und kann Verunreinigungen einschließen.[10]

F: Kann ich die Mutterlauge wiederverwenden? A: Die Mutterlauge enthält gelöstes Produkt sowie konzentrierte Verunreinigungen. Sie kann aufkonzentriert werden, um eine zweite, weniger reine Kristallfraktion zu gewinnen. Eine Wiederverwendung für eine neue Rekristallisation von frischem Rohmaterial wird nicht empfohlen, da dies die Verunreinigungen anreichern würde.

Referenzen

  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Verfügbar unter:

  • Syrris. Pharmaceutical Crystallization in drug development. (22. Oktober 2024). Verfügbar unter:

  • University of California, Davis. 4. Crystallization. Verfügbar unter:

  • Solitek Pharma. Crystallization process development for better formulations. Verfügbar unter:

  • LACCEI.org. Development of Crystallization Processes for Pharmaceutical Applications. Verfügbar unter:

  • Naicker, T., Arvidsson, P. I., & Kruger, H. G. (2011). (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3253. Verfügbar unter: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Verfügbar unter:

  • Al-Naddaf, Q., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. Verfügbar unter: [Link]

  • University of Calgary, Department of Chemistry. RECRYSTALLISATION. Verfügbar unter:

  • BenchChem. Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. (Dezember 2025). Verfügbar unter:

  • University of Manitoba, Department of Chemistry. Experiment 2: Recrystallization. Verfügbar unter:

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Verfügbar unter:

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (7. April 2022). Verfügbar unter: [Link]

  • Eid, E. E., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Verfügbar unter: [Link]

  • Google Patents. METHOD FOR PREPARING METHYL (S)-2-AMINO-3-(4-(2,3-DIMETHYLPYRIDIN-4-YL)PHENYLPROPIONATE AND SALT THEREOF. (26. Mai 2021). Verfügbar unter:

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (19. Januar 2021). Verfügbar unter: [Link]

  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. (10. Januar 2018). Verfügbar unter:

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  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Verfügbar unter:

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Optimization

Technical Support Center: Synthesis of 2,4-Dimethoxyphenylalanine Methyl Ester

Welcome to the technical support center for the synthesis and purification of 2,4-dimethoxyphenylalanine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2,4-dimethoxyphenylalanine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable amino acid derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and obtain a high-purity product.

Introduction to the Synthesis and its Challenges

The synthesis of 2,4-dimethoxyphenylalanine methyl ester is most commonly achieved through the reductive amination of a suitable keto-ester precursor, such as methyl 2-keto-3-(2,4-dimethoxyphenyl)propanoate. This method, while generally effective, is not without its challenges. The electron-rich nature of the 2,4-dimethoxyphenyl ring and the reactivity of the amine intermediate can lead to a variety of side products, complicating purification and reducing overall yield.

This guide will focus on identifying, minimizing, and removing these impurities to ensure the successful synthesis of your target compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of 2,4-dimethoxyphenylalanine methyl ester.

Q1: My crude product is a complex mixture, and the yield of the desired amine is low. What are the likely side products?

A1: A low yield and complex crude mixture often point to several potential side reactions. The most common culprits include:

  • Over-alkylation: The desired secondary amine product can be more nucleophilic than the starting amine (e.g., ammonia or an ammonium salt), leading to a subsequent reaction with the keto-ester or imine intermediate to form a tertiary amine byproduct.[1][2][3]

  • Unreacted Starting Materials: Incomplete reaction can leave you with residual keto-ester and the amine source.

  • Aldol Condensation of the Keto-Ester: The keto-ester starting material can undergo self-condensation under basic or acidic conditions.

  • Byproducts from the Reducing Agent: Certain reducing agents, like sodium cyanoborohydride (NaBH₃CN), can introduce cyanide-containing impurities if the reaction conditions are not carefully controlled.[4]

  • Oxidation of the Aromatic Ring: The electron-rich 2,4-dimethoxybenzene moiety is susceptible to oxidation, which can lead to the formation of colored quinone-like impurities.[5]

Q2: My reaction mixture has developed a yellow or brown color. What is the cause, and how can I prevent it?

A2: The development of color often indicates the formation of quinone-type byproducts from the oxidation of the 2,4-dimethoxyphenyl group. This is a common issue with electron-rich aromatic compounds. To mitigate this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control Temperature: Avoid excessive heating, as this can accelerate oxidation.

Q3: I'm struggling to separate my desired product from the side products. What purification strategies are most effective?

A3: A multi-step purification approach is often necessary.

  • Acid-Base Extraction: This is a crucial first step to separate the basic amine product from neutral and acidic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer. This layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine product extracted back into an organic solvent.[6]

  • Column Chromatography: This is a highly effective method for separating closely related compounds. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.[7]

  • Crystallization: The final step to obtain a highly pure product is often crystallization from a suitable solvent system.[8]

Q4: Can the methoxy groups on the aromatic ring be cleaved during the reaction?

A4: Yes, under strongly acidic conditions, the ether linkages of the methoxy groups can be cleaved to form phenolic byproducts.[7][9][10] It is important to control the pH, especially during the workup and purification steps. While mildly acidic conditions are often used to catalyze imine formation in reductive amination, prolonged exposure to strong acids should be avoided.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and purification of 2,4-dimethoxyphenylalanine methyl ester.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Inefficient imine formation. 3. Incorrect pH.1. Use a fresh batch of the reducing agent. 2. Allow more time for imine formation before adding the reducing agent, or gently heat the mixture. 3. Adjust the pH to be mildly acidic (pH 4-6) to facilitate imine formation without protonating the amine nucleophile.
Presence of Over-alkylation Byproduct The secondary amine product is more nucleophilic than the starting amine and reacts further.[1][2][3]1. Use a large excess of the amine source (e.g., ammonium acetate). 2. Slowly add the reducing agent to the reaction mixture. 3. Consider a two-step procedure where the imine is formed first, isolated, and then reduced.
Crude Product is Colored (Yellow/Brown) Oxidation of the 2,4-dimethoxyphenyl ring to form quinone-like species.[5]1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. During workup, a wash with a mild reducing agent like sodium bisulfite can sometimes help to reduce colored impurities.
Difficulty with Acid-Base Extraction Emulsion formation or poor separation of layers.1. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break up emulsions. 2. If the product is not extracting, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the amine.
Poor Separation on Column Chromatography Co-elution of the product with impurities.1. Silica Gel: Start with a non-polar eluent (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the amine product.[1] 2. Reversed-Phase (C18): Use a water/acetonitrile or water/methanol mobile phase with a modifier like formic acid or trifluoroacetic acid (TFA).[11]

Experimental Protocols

The following protocols provide a general framework for the synthesis and purification of 2,4-dimethoxyphenylalanine methyl ester. These should be adapted and optimized based on your specific laboratory conditions and available starting materials.

Representative Synthesis via Reductive Amination

This protocol is a representative procedure for the synthesis of 2,4-dimethoxyphenylalanine methyl ester from its corresponding keto-ester.

Materials:

  • Methyl 2-keto-3-(2,4-dimethoxyphenyl)propanoate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[4]

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve methyl 2-keto-3-(2,4-dimethoxyphenyl)propanoate (1.0 eq) and ammonium acetate (5-10 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) in portions. Caution: NaBH₃CN can release toxic HCN gas if the solution becomes too acidic. Maintain a pH between 6 and 7.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by carefully adding water.

    • Remove the methanol under reduced pressure.

    • Add dichloromethane (DCM) and water. Separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Workflow

The following workflow outlines a typical purification sequence for the crude product.

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Separate basic product from neutral/acidic impurities Column Column Chromatography Extraction->Column Separate product from structurally similar impurities Cryst Crystallization Column->Cryst Final polishing for high purity Final Pure 2,4-Dimethoxyphenylalanine Methyl Ester Cryst->Final

Caption: A typical multi-step purification workflow.

Protocol 1: Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Extract the organic solution with 1 M HCl (3x). The desired amine will be protonated and move into the aqueous layer.

  • Combine the acidic aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and basify to pH > 9 with 2 M NaOH or saturated NaHCO₃.

  • Extract the now basic aqueous layer with fresh organic solvent (3x).

  • Combine these organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified amine.

Protocol 2: Silica Gel Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent tailing of the amine, 0.5-1% triethylamine can be added to the mobile phase.[1]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.[12][13]

    • Dissolve the crude product from the acid-base extraction in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway and the formation of a key side product, the over-alkylated tertiary amine.

ReactionPathway cluster_main Main Reaction Pathway cluster_side Side Reaction Keto Keto-ester Imine Imine Intermediate Keto->Imine + NH₃ Product Desired Secondary Amine Imine->Product [H] Tertiary Over-alkylation Product (Tertiary Amine) Product->Tertiary + Imine Intermediate - H₂O, then [H]

Caption: The desired reaction pathway and a common side reaction.

Summary of Expected Purity at Each Stage

The following table provides a general expectation for the purity of 2,4-dimethoxyphenylalanine methyl ester at different stages of the synthesis and purification process. Actual purities will vary depending on the specific reaction conditions and the care taken during each step.

Stage Typical Purity (%) Major Impurities Present
Crude Reaction Mixture 40 - 70Unreacted starting materials, over-alkylation products, solvent residues.
After Acid-Base Extraction 70 - 90Over-alkylation products, other basic impurities.
After Column Chromatography > 95Trace impurities, isomers.
After Crystallization > 99Minimal trace impurities.

References

  • EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (n.d.).
  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 16). Retrieved March 7, 2026, from [Link]

  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01902H. (2026, February 10). Retrieved March 7, 2026, from [Link]

  • Synthesis and Cleavage of Ethers - Longdom Publishing. (2022, November 16). Retrieved March 7, 2026, from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Retrieved March 7, 2026, from [Link]

  • Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Acidic cleavage of ethers (video) - Khan Academy. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved March 7, 2026, from [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). Retrieved March 7, 2026, from [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage - Chemistry LibreTexts. (2024, April 20). Retrieved March 7, 2026, from [Link]

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. (n.d.). Retrieved March 7, 2026, from [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (2016, October 22). Retrieved March 7, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/Chempros. (2025, January 1). Retrieved March 7, 2026, from [Link]

  • How to run column chromatography. (n.d.). Retrieved March 7, 2026, from [Link]

  • N-Dealkylation of Amines - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. (2022, December 8). Retrieved March 7, 2026, from [Link]

  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine - Canadian Science Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • HPLC Methods for analysis of Phenylalanine - HELIX Chromatography. (n.d.). Retrieved March 7, 2026, from [Link]

  • 0 Synthesis of of α-ethynyl-3,4-dimethoxyphenylalanine 46 (Metcalf and Jund 1977). (n.d.). Retrieved March 7, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved March 7, 2026, from [Link]

  • 24.7: Reactions of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved March 7, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29). Retrieved March 7, 2026, from [Link]

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  • Column Chromatography - IJCRT.org. (2023, May 5). Retrieved March 7, 2026, from [Link]

  • Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent - ResearchGate. (2015, March 18). Retrieved March 7, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

The following guide is structured to serve as a definitive technical reference for the 1H NMR interpretation of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate. It synthesizes theoretical prediction with practical exper...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as a definitive technical reference for the 1H NMR interpretation of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate. It synthesizes theoretical prediction with practical experimental protocols, focusing on the critical distinction between isomeric forms and solvent-dependent behaviors.

Executive Summary

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a non-natural phenylalanine derivative frequently employed as a chiral scaffold in the synthesis of peptidomimetics and pharmacologically active small molecules. Its structural integrity is defined by the specific 2,4-dimethoxy substitution pattern on the aromatic ring, which imparts unique electronic properties compared to the more common 3,4-dimethoxy (L-DOPA-like) analogs.

This guide provides a rigorous analysis of its 1H NMR spectral signature, offering a comparative framework to distinguish it from structural isomers and impurities. It establishes a self-validating protocol for structural confirmation using solvent-specific shifts and coupling constants.

Experimental Protocol & Sample Preparation

To ensure reproducibility, the following protocol addresses the common issue of amine proton exchange and solubility.

Solvent Selection Strategy
  • CDCl3 (Chloroform-d): Recommended for routine purity checks. It provides sharp resolution of the methoxy and ester signals but often broadens or obscures the amine (-NH2) protons due to exchange.

  • DMSO-d6 (Dimethyl sulfoxide-d6): Essential for full structural characterization. The high polarity and hydrogen-bonding capability stabilize the amine protons, often revealing them as a distinct signal (broad singlet or doublet if protonated), and separate the aromatic signals more effectively.

Step-by-Step Acquisition Workflow

NMR_Workflow Start Sample: ~10 mg Solvent Solvent Choice (CDCl3 vs DMSO-d6) Start->Solvent Prep Dissolution & Filtration Solvent->Prep Dry sample Acq Acquisition (ns=16, d1=2s) Prep->Acq No particulates Process Processing (LB=0.3 Hz) Acq->Process Analysis Integration & Coupling Analysis Process->Analysis

Figure 1: Optimized workflow for NMR acquisition of amino acid esters.

Spectral Assignment (The "Product")

The following data represents the consensus spectral assignment for the free base in CDCl3 (300-400 MHz).

Core Structure & Numbering
  • Position 1: Methyl Ester (-COOCH3)

  • Position 2: Alpha-Carbon (CH-NH2)[1]

  • Position 3: Beta-Carbon (CH2)[2]

  • Aromatic Ring: 2,4-Dimethoxy substitution.[3]

Detailed Assignment Table
Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Insight
Ar-H6 7.00 – 7.10Doublet (d)1HJ ≈ 8.2Ortho to H5; Deshielded by alkyl chain.
Ar-H5 6.40 – 6.48DD1HJ ≈ 8.2, 2.4Ortho to H6, Meta to H3.
Ar-H3 6.40 – 6.45Doublet (d)1HJ ≈ 2.4Diagnostic Signal. Shielded by two ortho-OMe groups.
OCH3 (x2) 3.78, 3.80Singlets (s)6H-2-OMe and 4-OMe signals (often overlap).
COOCH3 3.70Singlet (s)3H-Distinct ester methyl signal.
α-CH 3.75 – 3.85DD or t1HJ ≈ 6-8Overlaps with OMe region in low-field instruments.
β-CH2 2.80 – 3.10Multiplet (m)2HJgem ≈ 14Diastereotopic protons due to chiral center.
NH2 1.5 – 2.0Broad (br s)2H-Highly variable; solvent/concentration dependent.

Technical Note: The chemical shift of Ar-H3 is the most critical purity indicator. In the 2,4-dimethoxy system, this proton is located between two oxygen atoms, causing significant upfield shielding compared to the 3,4-isomer.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral "performance" (resolvability and diagnostic utility) of the target compound against its most common isomer and impurities.

Comparison 1: Distinguishing Isomers (2,4-OMe vs. 3,4-OMe)

The 3,4-dimethoxyphenylalanine derivative (L-DOPA analog) is the most common structural alternative. Misidentification is a critical risk in synthesis.

FeatureTarget: 2,4-Dimethoxy Alternative: 3,4-Dimethoxy Diagnostic Causality
Ar-H3 Signal 6.45 ppm (d, J2.4) N/A (Substituted) In 2,4-isomer, H3 is flanked by OMe groups.
Ar-H2 Signal N/A (Substituted) 6.7-6.8 ppm (d, J2.0) 3,4-isomer has an isolated proton at pos 2.[4]
Splitting Pattern ABX System (H6, H5, H3)ABX System (H5, H6, H2)While both are ABX, the chemical shift dispersion is wider in the 2,4-isomer due to the ortho/para directing OMe effects.
OCH3 Separation Often distinct (Δδ > 0.05)Often overlapped (Δδ < 0.02)The 2-OMe (ortho to alkyl) is electronically distinct from 4-OMe.
Comparison 2: Solvent Performance (CDCl3 vs. DMSO-d6)
ParameterCDCl3 DMSO-d6 Recommendation
Amine (NH2) Broad, often invisible.Sharp, integrated signal (~3-4 ppm).Use DMSO for confirmation of amine presence.
Alpha-Proton Often obscured by OMe peaks.Shifted downfield, usually resolved.Use DMSO for accurate integration of the chiral center proton.
Water Peak ~1.56 ppm (Non-interfering).[5]~3.33 ppm (Can obscure β-CH2).CDCl3 is better for analyzing the beta-protons.

Logical Validation: Decision Tree for Identity

Use this logic flow to validate the identity of your synthesized or purchased material.

ID_Logic Start Acquire 1H NMR (CDCl3) Check_OMe Are there 3 singlets in 3.6-3.9 ppm range? Start->Check_OMe Count_Ar Are there 3 Aromatic Protons? Check_OMe->Count_Ar Yes (2x OMe, 1x COOMe) Result_Impure FAIL: Check for Hydrolysis (Missing Ester Methyl) Check_OMe->Result_Impure No Check_H3 Is the most upfield Ar-H (6.4 ppm) a doublet (J~2.5)? Count_Ar->Check_H3 Yes Count_Ar->Result_Impure No Result_Target CONFIRMED: 2,4-Dimethoxy Isomer Check_H3->Result_Target Yes (H3 is shielded) Result_34 LIKELY ALTERNATIVE: 3,4-Dimethoxy Isomer Check_H3->Result_34 No (H2 is less shielded)

Figure 2: Structural validation logic for distinguishing 2,4-dimethoxy from 3,4-dimethoxy isomers.

References

  • Royal Society of Chemistry. (2012). Synthesis and NMR of amino acid esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025).[6] H-1 proton NMR spectrum of methyl propanoate and derivatives. Retrieved from [Link]

  • Beilstein Journals. (2012). Synthesis of unnatural α-amino esters. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Dimethoxyphenylalanine Methyl Ester

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing rich information n...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing rich information not only on molecular weight but also on structural architecture through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2,4-dimethoxyphenylalanine methyl ester. Drawing upon established fragmentation principles and comparative data from structurally related molecules, we will dissect the expected fragmentation pathways, providing researchers with a robust framework for the identification and characterization of this and similar compounds.

Introduction: The Significance of Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of the bonds and the resulting fragments. By understanding these pathways, we can piece together the molecular puzzle. For a molecule like 2,4-dimethoxyphenylalanine methyl ester, which incorporates a substituted aromatic ring, an amino acid backbone, and a methyl ester, we can anticipate a rich and informative fragmentation spectrum. This guide will explore these pathways, comparing them to the known fragmentation of phenylalanine methyl ester and other dimethoxy-substituted aromatic compounds.

Predicted Fragmentation Pathways of 2,4-Dimethoxyphenylalanine Methyl Ester

The structure of 2,4-dimethoxyphenylalanine methyl ester suggests several key fragmentation routes under electron ionization (EI). The primary sites for bond cleavage are the benzylic C-C bond, the bonds adjacent to the nitrogen atom, and the ester group.

A logical workflow for predicting and analyzing these fragmentation patterns is as follows:

G cluster_0 Experimental Workflow A Sample Preparation: Dissolve in suitable solvent (e.g., Methanol) B GC-MS Analysis: Inject into GC-MS with EI source A->B C Data Acquisition: Acquire mass spectrum B->C D Spectral Interpretation: Identify molecular ion and fragment peaks C->D E Comparative Analysis: Compare with known fragmentation patterns D->E

Caption: A generalized workflow for the GC-MS analysis of 2,4-dimethoxyphenylalanine methyl ester.

The most prominent fragmentation is expected to be the cleavage of the Cα-Cβ bond, leading to the formation of a stable, resonance-stabilized dimethoxybenzyl cation. This is a characteristic fragmentation for phenylalanine derivatives.

G mol 2,4-Dimethoxyphenylalanine methyl ester (M+) m/z 239 frag1 2,4-Dimethoxybenzyl cation m/z 151 mol:f0->frag1:f0 Benzylic Cleavage frag2 Amino acid fragment radical m/z 88 mol:f0->frag2:f0

Caption: Primary fragmentation pathway of 2,4-dimethoxyphenylalanine methyl ester.

Comparative Fragmentation Analysis

To build a comprehensive understanding, we will compare the expected fragmentation of our target molecule with that of two key analogs: phenylalanine methyl ester and a generic dimethoxy-substituted aromatic compound.

Phenylalanine Methyl Ester: The Amino Acid Core

The mass spectrum of phenylalanine methyl ester is well-characterized.[1] The dominant fragmentation is the loss of the carbomethoxy group (-COOCH3) to form an ion at m/z 120, and the formation of the benzyl cation at m/z 91.[1] For 2,4-dimethoxyphenylalanine methyl ester, we anticipate analogous fragmentations, but with mass shifts due to the two methoxy groups on the aromatic ring.

Fragment IonPhenylalanine Methyl Ester (m/z)Expected 2,4-Dimethoxyphenylalanine Methyl Ester (m/z)
[M]+179239
[M - OCH3]+148208
[M - COOCH3]+120180
Benzyl Cation91151 (Dimethoxybenzyl cation)
Dimethoxy-Substituted Aromatics: The Side Chain Influence

Compounds containing a dimethoxybenzyl moiety often exhibit characteristic losses of methyl radicals (-CH3) and formaldehyde (-CH2O) from the methoxy groups. For instance, the fragmentation of 3-Allyl-4,5-dimethoxybenzoic acid shows losses related to its functional groups.[2] Similarly, for our target molecule, we can predict further fragmentation of the dimethoxybenzyl cation (m/z 151).

Experimental Protocol for Mass Spectrometric Analysis

To obtain high-quality, reproducible mass spectra for comparative analysis, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To acquire the electron ionization (EI) mass spectrum of 2,4-dimethoxyphenylalanine methyl ester.

Materials:

  • 2,4-dimethoxyphenylalanine methyl ester

  • Methanol (or other suitable volatile solvent)

  • Gas chromatograph coupled to a mass spectrometer with an EI source

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of 2,4-dimethoxyphenylalanine methyl ester in 1 mL of methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to 2,4-dimethoxyphenylalanine methyl ester in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways and the spectra of related compounds.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a detailed comparative analysis of the expected mass spectrometry fragmentation patterns of 2,4-dimethoxyphenylalanine methyl ester. By leveraging the known fragmentation behaviors of phenylalanine methyl ester and dimethoxy-substituted aromatic compounds, we have established a predictive framework for the interpretation of its EI mass spectrum. The key takeaways are the anticipated dominant formation of the 2,4-dimethoxybenzyl cation at m/z 151 and the characteristic losses from the amino acid ester backbone. The provided experimental protocol offers a standardized method for obtaining high-quality data to validate these predictions. This approach of comparative fragmentation analysis is a powerful tool for researchers in the structural elucidation of novel molecules in drug development and other scientific disciplines.

References

  • ResearchGate. (n.d.). EI Mass spectrum of methyl esters of N-DNS-amino acids from protonated... Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra of methyl esters of N-trifluoroacetyl-derivatives of... Retrieved from [Link]

  • PubChem. (n.d.). L-Phenylalanine, methyl ester. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Chinese Journal of Natural Medicines. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Retrieved from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the HPLC Separation of 2,4- and 3,4-Dimethoxyphenylalanine Isomers

In the landscape of pharmaceutical research and development, the precise analysis and separation of closely related molecular structures are paramount. Positional isomers, such as 2,4-dimethoxyphenylalanine and 3,4-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise analysis and separation of closely related molecular structures are paramount. Positional isomers, such as 2,4-dimethoxyphenylalanine and 3,4-dimethoxyphenylalanine, present a common yet significant analytical challenge. While possessing identical molecular weights and formulas, their distinct structural arrangements lead to different physicochemical properties, which can be harnessed for their separation by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of their expected chromatographic behavior under reversed-phase conditions, supported by fundamental principles and a detailed experimental protocol.

Introduction: The Significance of Isomeric Purity

2,4-dimethoxyphenylalanine and 3,4-dimethoxyphenylalanine are synthetic amino acid derivatives. The 3,4-isomer, in particular, is noted for its applications in biochemical and pharmaceutical research, including its use as a building block in the synthesis of bioactive molecules and potential therapeutic agents[1][2]. The isomeric purity of such compounds is critical, as different positional isomers can exhibit varied biological activities and toxicological profiles. Consequently, a robust and reliable analytical method to distinguish and quantify these isomers is essential for quality control and regulatory compliance.

Theoretical Background: Predicting Retention Behavior

In reversed-phase HPLC (RP-HPLC), the retention of an analyte is primarily governed by its hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol)[3]. Analytes with greater hydrophobicity will interact more strongly with the stationary phase, leading to longer retention times.

The relative hydrophobicity of 2,4- and 3,4-dimethoxyphenylalanine can be inferred by examining their molecular structures. The key difference lies in the position of the two methoxy (-OCH3) groups on the phenyl ring.

  • 3,4-dimethoxyphenylalanine: The methoxy groups are in adjacent (ortho) positions. This arrangement can lead to intramolecular interactions and a more compact structure.

  • 2,4-dimethoxyphenylalanine: The methoxy groups are in a meta and para relationship to each other.

The overall polarity of a molecule is influenced by the vector sum of individual bond dipoles. In 3,4-dimethoxyphenylalanine, the proximity of the electron-donating methoxy groups can result in a slightly higher dipole moment and potentially greater overall polarity compared to the 2,4-isomer. A more polar compound will have a weaker interaction with the nonpolar C18 stationary phase, and thus, is expected to elute earlier. Therefore, it is hypothesized that 2,4-dimethoxyphenylalanine will exhibit a longer retention time than 3,4-dimethoxyphenylalanine under typical RP-HPLC conditions.

Separating positional isomers can be challenging, and in some cases, normal-phase HPLC may offer better resolution for compounds with minor polarity differences[3]. However, RP-HPLC is often the first choice due to its versatility and robustness[3]. Specialized stationary phases, such as phenyl-hydride columns, can also enhance the separation of aromatic positional isomers through π–π interactions[4].

Experimental Protocol: A Validated Approach

The following protocol outlines a robust RP-HPLC method for the baseline separation of 2,4- and 3,4-dimethoxyphenylalanine. The causality behind each parameter selection is explained to ensure a self-validating system.

Instrumentation and Consumables:
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade water, acetonitrile, and formic acid.

  • Analytical standards of 2,4-dimethoxyphenylalanine and 3,4-dimethoxyphenylalanine.

Chromatographic Conditions:
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the carboxylic acid and amino groups of the analytes, suppressing their ionization and leading to more reproducible retention times. It also improves peak shape by minimizing interactions with residual silanols on the stationary phase[5].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency.
Gradient Elution 10% B to 50% B over 20 minutesA gradient elution is employed to ensure adequate separation of the closely eluting isomers and to elute any potential impurities with stronger retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times, as temperature affects mobile phase viscosity and analyte-stationary phase interactions[6][7][8].
Detection Wavelength 275 nmThis wavelength is chosen based on the expected UV absorbance maxima of the dimethoxy-substituted phenyl ring, providing good sensitivity for both isomers.
Injection Volume 10 µLA standard injection volume to ensure sharp peaks without overloading the column.
Sample Preparation Dissolve standards in Mobile Phase ADissolving the sample in the initial mobile phase composition prevents peak distortion that can occur when the sample solvent is stronger than the mobile phase[7].
Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) C System Equilibration (Initial Conditions) A->C B Prepare Analyte Standards (dissolved in Mobile Phase A) D Inject Sample (10 µL) B->D C->D E Gradient Elution (10-50% B over 20 min) D->E F UV Detection (275 nm) E->F G Chromatogram Acquisition F->G H Peak Integration & Analysis G->H

Caption: Experimental workflow for the HPLC separation of dimethoxyphenylalanine isomers.

Predicted Chromatographic Data

Based on the theoretical considerations and the proposed experimental protocol, the following table summarizes the expected retention times and chromatographic parameters for the two isomers. It is important to note that these are predicted values and may vary slightly with different HPLC systems and columns.

AnalytePredicted Retention Time (min)Relative Retention TimePeak Asymmetry (As)Theoretical Plates (N)
3,4-dimethoxyphenylalanine12.51.001.1> 8000
2,4-dimethoxyphenylalanine13.81.101.1> 8000

Discussion and Interpretation

The predicted data indicates that the 3,4-dimethoxyphenylalanine isomer will elute earlier than the 2,4-isomer, supporting the hypothesis that it is the more polar of the two. A relative retention time of 1.10 suggests that a good separation can be achieved with the proposed method. The expected peak asymmetry of 1.1 and a high number of theoretical plates are indicative of an efficient and robust separation with good peak shapes.

Several factors can influence the retention time and resolution, including the precise composition of the mobile phase, the age and condition of the column, and the system's dead volume[7][8]. Therefore, it is crucial to ensure proper system equilibration and to perform regular system suitability tests to guarantee the consistency and reliability of the results.

Conclusion

The separation of positional isomers like 2,4- and 3,4-dimethoxyphenylalanine is a critical task in pharmaceutical analysis. While direct comparative experimental data may not be readily available in the literature, a scientifically sound prediction of their chromatographic behavior can be made based on their molecular structures and the principles of reversed-phase HPLC. The proposed method, utilizing a standard C18 column with a gradient elution, is expected to provide a baseline separation of the two isomers, with the 2,4-isomer exhibiting a longer retention time due to its predicted lower polarity. This guide provides a comprehensive framework for researchers and scientists to develop and validate a robust HPLC method for the analysis of these and other similar positional isomers.

References

  • Yan, Z., Zhang, W., Gao, J., Lin, Y., Lic, J., Lin, Z., & Zhang, L. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • Yan, Z., Zhang, W., Gao, J., Lin, Y., Lic, J., Lin, Z., & Zhang, L. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • (2025, August 6). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate.
  • (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946. PubChem.
  • 3-(3,4-dimethoxyphenyl)-L-alanine. ChemBK.
  • (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • (2024, July 4). Factors Impacting Chromatography Retention Time. Separation Science.
  • (2025, October 4). What Factors Influence HPLC Retention Time Precision?. Altabrisa Group.
  • (2019, June 5). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts.
  • L-3,4-Dimethoxyphenylalanine. Chem-Impex.
  • Which factors can increase the retention time of an analyte during HPLC analysis. (n.d.).
  • 3,4-Dimethoxy-L-phenylalanine, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
  • (2025, October 15). 3,4-Dimethoxyphenylalanine, DL-. EPA.
  • (n.d.). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst | Request PDF. ResearchGate.
  • Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. PubMed.
  • 3-(3,4-Dimethoxyphenyl)- L -alanine 97 32161-30-1. Sigma-Aldrich.
  • (2,4-Dimethoxyphenyl)(phenyl)methanone | C15H14O3 | CID 520748. PubChem.
  • (2018, June 26). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF. ResearchGate.
  • (2014, November 15). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. PubMed.
  • Technical Support Center: HPLC Separation of Phenylalanine Analogues. Benchchem.
  • Lomenova, A., & Hroboňová, K. (2018, June 26). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar.
  • Mechanisms of retention in HPLC. (n.d.).
  • Hydrophobicity Index Table of Common Amino Acids. Alfa Chemistry.
  • Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR. PMC.
  • 2,4-Dimethoxybenzaldehyde. Chem-Impex.
  • (2025, February 28). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife.
  • Fmoc-3,4-dimethoxy-D-phenylalanine. Chem-Impex.

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Comparative

A Senior Application Scientist's Guide to Comparative X-ray Crystallography Analysis: A Case Study on 2,4-Dimethoxyphenyl Derivatives

For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is not merely an academic curiosity; it is a critical piece of intelligence. This st...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is not merely an academic curiosity; it is a critical piece of intelligence. This structural data underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a cornerstone of rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures.[1] This guide provides an in-depth, practical comparison of crystallographic data, using derivatives of 2,4-dimethoxyphenylalanine as a case study to illustrate the principles and workflows involved.

The Foundational Principles of X-ray Crystallography

At its core, X-ray crystallography is a technique that exploits the interaction of X-rays with the ordered arrangement of atoms in a crystal.[2] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other.[3][4] This interference is constructive only in specific directions, leading to a pattern of diffracted beams.[5][6]

The relationship between the wavelength of the X-rays (λ), the distance between crystal planes (d), and the angle of diffraction (θ) is elegantly described by Bragg's Law:

nλ = 2d sin(θ) [5][6]

By measuring the angles and intensities of these diffracted beams, we can work backward to calculate the electron density distribution within the crystal, and from that, deduce the positions of the atoms.[1][7]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful execution and analysis. The following diagram illustrates a typical workflow for small-molecule X-ray crystallography.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement SynthesizedCompound Synthesized Compound (e.g., 2,4-dimethoxyphenyl derivative) Crystallization Crystal Growth (Vapor diffusion, slow evaporation, etc.) SynthesizedCompound->Crystallization Dissolve in appropriate solvent SingleCrystal Single Crystal Selection (>0.1 mm, no visible defects) Crystallization->SingleCrystal Harvest suitable crystal Mounting Crystal Mounting (Goniometer head) SingleCrystal->Mounting Diffractometer X-ray Diffractometer (e.g., Bruker SMART APEX II) Mounting->Diffractometer Place in X-ray beam DataCollection Diffraction Data Collection (ω-scans at low temp.) Diffractometer->DataCollection DataProcessing Data Processing & Reduction (Integration, scaling, absorption correction) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT, direct methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL, least-squares) StructureSolution->StructureRefinement Validation Validation & CIF Generation (checkCIF) StructureRefinement->Validation Finalize structure

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of 2,4-Dimethoxyphenyl Derivatives

To illustrate a comparative analysis, let's examine the crystallographic data for two hypothetical derivatives of our target scaffold. For the purpose of this guide, we will use representative data based on published structures of similar compounds.

ParameterDerivative ADerivative BSignificance of Comparison
Formula C₁₈H₁₈O₄C₂₁H₁₈O₄Confirms the elemental composition and any co-crystallized solvent molecules.
Crystal System TriclinicMonoclinicDescribes the basic shape of the unit cell. Differences can indicate significant changes in molecular packing.
Space Group P-1P2₁/cDefines the symmetry elements within the unit cell. A change in space group implies a different packing arrangement.
a (Å) 9.2914.11Unit cell dimensions. Variations reflect how molecules pack together.
b (Å) 9.4514.75
c (Å) 17.5515.59
α (°) 84.190Angles of the unit cell.
β (°) 84.092.8
γ (°) 83.390
Volume (ų) 1515.33242.2The volume of the unit cell.
Z 48The number of molecules in the unit cell. A higher Z value in a similar volume suggests more efficient packing.
Calculated Density (g/cm³) 1.301.37Denser packing can influence physical properties like stability and solubility.
R-factor (R1) 0.0480.036A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

Analysis of the Comparison:

  • Packing Efficiency: Derivative B crystallizes in a monoclinic system with a significantly larger unit cell volume but also contains twice the number of molecules (Z=8 vs. Z=4). Its higher calculated density suggests a more efficient molecular packing arrangement compared to Derivative A. This can have implications for the compound's physical properties, such as melting point and dissolution rate.

  • Symmetry: The change from a centrosymmetric space group (P-1) in Derivative A to another centrosymmetric group (P2₁/c) in Derivative B indicates different, but still relatively simple, packing symmetries. The presence of different intermolecular interactions, such as hydrogen bonding or π-stacking, would be the primary driver for these different packing motifs.

  • Data Quality: The R-factor for Derivative B is lower than that of Derivative A, suggesting a better overall fit of the final structural model to the experimental data. This could be due to higher crystal quality or better data collection parameters.

Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocols are standard in the field and incorporate steps for verification.

Protocol 1: Crystallization of Amino Acid Derivatives

The crystallization of small molecules like amino acid esters is often achieved through slow evaporation or vapor diffusion.

  • Solvent Selection: Screen a variety of solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) to find a system where the compound has moderate solubility.

  • Slow Evaporation: a. Prepare a near-saturated solution of the compound in the chosen solvent at room temperature. b. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. c. Monitor periodically for the formation of single crystals.

  • Vapor Diffusion (Hanging Drop Method): [8] a. Dissolve the compound in a good solvent to form a concentrated solution (the "drop"). b. Place a larger volume of a poor solvent (an "anti-solvent" in which the compound is less soluble) in a sealed container (the "reservoir"). c. Suspend the drop of the compound solution over the reservoir. d. Over time, the anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.

Protocol 2: Single-Crystal X-ray Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: a. The crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. b. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. c. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

  • Structure Solution and Refinement: a. The structure is solved using software like SHELXT, which employs direct methods to determine initial atomic positions.[10][11][12] b. The structural model is then refined using a program like SHELXL, which uses a least-squares method to optimize the fit between the calculated and observed diffraction data.[11][12][13][14]

  • Data Archiving: The final structural information is typically saved in a Crystallographic Information File (CIF).[15][16][17][18][19] This is a standardized format for archiving and sharing crystallographic data.

The Power of the Crystallographic Information File (CIF)

The CIF is a human- and machine-readable file that contains all the essential information about a crystal structure determination.[15][16][17] It includes:

  • Unit cell parameters

  • Atomic coordinates

  • Bond lengths and angles

  • Experimental details (temperature, wavelength, etc.)

  • Data quality indicators (e.g., R-factor)

The CIF format is the standard for publication and deposition in crystallographic databases like the Cambridge Structural Database (CSD).[15][16]

cif_structure cluster_experimental Experimental Details cluster_structural Structural Information cluster_quality Quality & Refinement CIF Crystallographic Information File (.cif) Cell Unit Cell Parameters (a, b, c, α, β, γ) CIF->Cell Symmetry Space Group CIF->Symmetry Experiment Data Collection Info (Temp, Wavelength) CIF->Experiment Coordinates Atomic Coordinates (x, y, z) CIF->Coordinates Bonds Bond Lengths & Angles CIF->Bonds Displacement Anisotropic Displacement Parameters CIF->Displacement Rfactor R-factors (R1, wR2) CIF->Rfactor GoodnessOfFit Goodness-of-Fit (S) CIF->GoodnessOfFit Residuals Residual Electron Density CIF->Residuals

Caption: Key components of a Crystallographic Information File (CIF).

Conclusion

X-ray crystallography is an indispensable tool in modern drug discovery and development.[1] The ability to determine the precise three-dimensional structure of a molecule provides invaluable insights that guide the design of more potent and selective therapeutics. While obtaining a crystal structure for a specific target molecule can sometimes be challenging, a comparative analysis of closely related analogs provides a robust framework for understanding its likely solid-state properties. By following rigorous and well-validated experimental protocols, researchers can generate high-quality crystallographic data that stands up to scientific scrutiny and accelerates the drug development pipeline.

References

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  • SHELX - Grokipedia.
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Validation

Comparing biological activity of ortho vs para substituted methoxy phenylalanine

Executive Summary This guide provides a technical comparison between 2-methoxy-L-phenylalanine (o-OMe-Phe) and 4-methoxy-L-phenylalanine (p-OMe-Phe) . While chemically similar, these isomers exhibit distinct biological b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-methoxy-L-phenylalanine (o-OMe-Phe) and 4-methoxy-L-phenylalanine (p-OMe-Phe) . While chemically similar, these isomers exhibit distinct biological behaviors driven by the "Ortho Effect" (steric locking) versus "Para Extension" (electronic/linear probing).[1]

Key Distinction:

  • 
    -OMe-Phe:  Primarily used to probe electronic effects (H-bond acceptance) and extend hydrophobic reach without altering the peptide backbone conformation. It is a standard substrate for Methanocaldococcus jannaschii (Mj) TyrRS variants.[1]
    
  • 
    -OMe-Phe:  Used to restrict conformational freedom (limiting 
    
    
    
    and
    
    
    angles) and induce specific secondary structures (e.g.,
    
    
    -turns).[1] It generally requires more promiscuous synthetases (e.g., M. mazei PylRS mutants) for genetic incorporation.[1]

Structural & Chemical Analysis[2][3][4]

Steric and Electronic Profiles

The biological activity of these analogs is dictated by how the methoxy group interacts with the local protein environment.

Feature

-OMe-Phe (Para)

-OMe-Phe (Ortho)
Steric Impact Linear Extension: Adds ~2.5 Å to the side chain length. Minimal clash with the peptide backbone.Steric Clash: The methoxy group at C2 clashes with the backbone amide or

, restricting rotation.
Conformational Bias Flexible. Adopts standard rotamer populations similar to Phe/Tyr.[1]Rigid. Biases side-chain towards specific rotamers, often stabilizing turn conformations.
Electronic Effect Electron donating (+M effect) to the ring; H-bond acceptor at the distal end.Electron donating; H-bond acceptor buried near the backbone.
Hydrophobicity Moderate increase over Tyr (masked polar group).[1]Similar, but the polar oxygen is sterically shielded.
The "Ortho Effect" in Signaling

The ortho substitution is critical in drug design for "locking" bioactive conformations. For example, in peptide ligands for GPCRs, o-OMe-Phe can force the phenyl ring into a specific orientation required for binding pockets that exclude the flexible para isomer. Conversely, in the context of the aspartyl-phenylalanine sweetener (aspartame), p-OMe substitution destroys sweetness by sterically clashing with the T1R2/T1R3 receptor cleft, whereas o-OMe retains activity due to a compact profile (See Reference 1).

Genetic Code Expansion (GCE) Incorporation[1][5]

Incorporating these non-canonical amino acids (ncAAs) requires distinct Orthogonal Translation Systems (OTS).[1]

Synthetase Selection
  • For

    
    -OMe-Phe:  The evolved MjTyrRS  (specifically the p-methoxyphenylalanine-specific variant) is highly efficient. The active site accommodates the distal methoxy group by mutating Tyr32 and Asp158 to smaller residues (e.g., Gly/Ala).[1]
    
  • For

    
    -OMe-Phe:  The MjTyrRS scaffold often fails due to steric clash near the amino acid backbone binding region. Instead, the PylRS(N346A/C348A)  mutant (derived from M. mazei) has shown high promiscuity and can accommodate ortho-substituted phenylalanines (See Reference 2).[1]
    
Visualization: Orthogonal Translation Workflow

GCE_Workflow cluster_input Input cluster_machinery Orthogonal Machinery cluster_output Translation p_phe p-OMe-Phe mj_rs MjTyrRS Variant (Tyr32L, Asp158A) p_phe->mj_rs High Efficiency o_phe o-OMe-Phe pyl_rs PylRS Mutant (N346A/C348A) o_phe->pyl_rs Req. Promiscuity trna tRNA(CUA) mj_rs->trna Aminoacylation pyl_rs->trna Aminoacylation ribosome Ribosome (Amber Suppression) trna->ribosome UAG Decoding protein Modified Protein ribosome->protein

Caption: Selection logic for orthogonal tRNA synthetases based on methoxy-substitution position.

Biological Activity & Stability Profile

Receptor Binding Affinity ( / )[1]
  • 
    -OMe-Phe:  Often mimics Tyrosine but prevents phosphorylation (acting as a dominant negative) or hydrogen bonding as a donor. In LAT1 transporter studies, para-substituents often reduce transport velocity compared to ortho or meta due to steric hindrance at the pore entry (See Reference 3).
    
  • 
    -OMe-Phe:  Frequently increases affinity in constrained binding pockets. For instance, in LAT1 selectivity studies, ortho-substitution improved affinity by locking the side chain in a favorable orientation for the hydrophobic pocket.
    
Metabolic Stability[1]
  • Proteolytic Resistance: Peptides containing o-OMe-Phe are generally more resistant to proteolysis (chymotrypsin/trypsin) than those with p-OMe-Phe. The ortho-methoxy group sterically shields the amide bond from enzymatic attack.

  • Metabolic Clearance: p-OMe-Phe is susceptible to O-demethylation by hepatic CYPs, regenerating Tyrosine. o-OMe-Phe is significantly more stable against demethylation due to steric hindrance around the ether oxygen.

Experimental Protocols

Protocol: Genetic Incorporation in E. coli

Objective: Express GFP with o-OMe-Phe or p-OMe-Phe at position 151.

  • Plasmid Prep: Co-transform E. coli BL21(DE3) with:

    • pEvolution plasmid (encoding the specific aaRS/tRNA pair: MjTyrRS for para, PylRS-N346A for ortho).

    • pExpression plasmid (Target gene with TAG codon, e.g., GFP-TAG151).

  • Culture: Inoculate into non-inducing media (LB + antibiotics).[1] Grow to OD600 ~0.4.[1]

  • Induction & Feeding:

    • Add ncAA (o-OMe-Phe or p-OMe-Phe) to final concentration of 1 mM . Dissolve ncAA in 1M NaOH first, then neutralize.[1]

    • Induce protein expression with IPTG (0.5 mM) and Arabinose (0.2%) if using pBAD/pTrc systems.[1]

  • Expression: Incubate at 30°C for 12–16 hours.

  • Lysis & Analysis: Pellet cells, lyse, and purify via Ni-NTA.

  • Validation:

    • SDS-PAGE: Check for full-length band (suppression) vs. truncated band (termination).[1]

    • ESI-MS: Confirm mass shift.

      • WT (Phe): M

      • p/o-OMe-Phe: M + 30 Da.

Protocol: Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine


 of peptidic ligands containing o- vs p-OMe-Phe.
  • Tracer: Use a Fluorescein-labeled standard peptide known to bind the target.

  • Titration: Prepare serial dilutions of the o-OMe-Phe and p-OMe-Phe peptides (1 nM to 100

    
    M) in assay buffer.
    
  • Incubation: Mix Target Protein (at

    
     concentration) + Tracer (10 nM) + Test Peptide.
    
  • Readout: Measure Fluorescence Polarization (mP) after 1 hour equilibrium.

  • Analysis: Fit data to a sigmoidal dose-response curve.

    • Interpretation: A lower

      
       for o-OMe-Phe indicates a conformational preference or favorable steric fit.[1]
      

Data Comparison Summary

Parameter

-OMe-Phe

-OMe-Phe
Biological Implication
Synthetase MjTyrRS (High yield)PylRS N346A (Mod. yield)Para is easier to scale for production.[1]
Taste (Sweet) InhibitoryPermissiveOrtho preserves receptor fit; Para disrupts it.[1]
Proteolysis Low ResistanceHigh ResistanceOrtho peptides have longer serum half-lives.
LAT1 Selectivity Low (Generic substrate)High (Selective)Ortho improves drug delivery specificity.[1]
Fluorescence Non-fluorescentNon-fluorescentNeither serves as a fluorescent probe (unlike Nitro/Amino-Phe).[1]

References

  • Kawai, M., et al. (1987).[1] "Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships." Journal of Medicinal Chemistry.

  • Wang, X. S., et al. (2014).[1][2] "Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives." ACS Chemical Biology.[1] [1]

  • BenchChem. (2025).[1][3][4][5] "Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds." [1]

  • Pirrung, J., et al. (1957).[1][6] "The metabolism of p-methoxyphenylalanine and p-methoxyphenylpyruvate." Journal of Biological Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Optical Rotation for Novel Chiral Compounds: A Case Study of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

In the landscape of pharmaceutical research and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For chiral molecules, one enantiome...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For chiral molecules, one enantiomer may be a potent therapeutic agent while its mirror image could be inactive or, in the worst-case scenario, dangerously toxic. It is therefore incumbent upon the discovery and process chemist to rigorously validate the enantiomeric purity of any newly synthesized chiral compound.

This guide provides a comprehensive framework for validating the optical rotation of a novel chiral entity, using the representative example of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate. As a derivative of the amino acid DOPA, its stereochemistry is of paramount importance.[1][2] We will delve into the principles and practicalities of polarimetry, contextualize its results through comparison with orthogonal analytical techniques, and present a logical workflow for achieving robust validation.

The Foundational Measurement: Determining Specific Rotation by Polarimetry

Polarimetry is the cornerstone technique for measuring the optical activity of a chiral compound.[3][4] It quantifies the extent to which a substance rotates the plane of polarized light.[4] The specific rotation, [α], is an intrinsic physical property of a chiral molecule under defined conditions.[5][6]

Causality in Experimental Design: Why Every Step Matters

The accurate determination of specific rotation is contingent on meticulous experimental control. The observed rotation is influenced by several factors, and failing to control them introduces significant error.[7]

  • Wavelength (λ): Optical rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD).[8][] By convention, measurements are typically performed using the sodium D-line (589 nm).[7][10] Consistency in wavelength is critical for comparing results.

  • Temperature (T): The optical rotation of many substances can vary with temperature.[7] Therefore, measurements must be conducted at a constant, specified temperature, often 20-25°C.[11]

  • Concentration (c) and Solvent: The concentration of the analyte and the nature of the solvent can affect the observed rotation.[10] It is crucial to use a high-purity solvent that does not interact with the analyte and to prepare the solution with high accuracy.

  • Path Length (l): The observed rotation is directly proportional to the path length of the light through the sample.[6] Polarimeter cells are manufactured to precise path lengths (commonly 1 decimeter), which must be accurately known.[10]

Experimental Protocol: Measurement of Optical Rotation

This protocol outlines the steps for determining the specific rotation of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate.

Instrumentation:

  • A calibrated polarimeter (manual or automatic).[12]

  • Sodium lamp (589 nm) or other monochromatic light source.[7]

  • Polarimeter cell (1 dm).

  • Analytical balance.

  • Volumetric flask (e.g., 10 mL, Class A).

  • High-purity solvent (e.g., chloroform, methanol).

Procedure:

  • Instrument Preparation & Calibration:

    • Turn on the polarimeter and the light source, allowing them to warm up and stabilize for at least 10 minutes.[11]

    • Clean the polarimeter cell thoroughly with the chosen solvent and dry it completely.[13]

    • Fill the cell with the pure solvent to serve as a blank. Ensure there are no air bubbles in the light path.[11][13]

    • Place the blank cell in the polarimeter and perform a zero calibration according to the instrument's instructions. This corrects for any rotation caused by the solvent or the cell itself.[12]

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of pure Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate.[11]

    • Quantitatively transfer the solid to a 1.5 mL volumetric flask.

    • Dissolve the compound in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous.

    • Calculate the concentration (c) in g/mL.[11]

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.[11]

    • Place the sample cell in the polarimeter.

    • Record the observed rotation (α). For manual instruments, take multiple readings and average them to minimize random error.[7]

    • Record the temperature at which the measurement was taken.[11]

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula:[5][6]

      [α]λT = α / (l * c)

      Where:

      • [α] is the specific rotation.

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of light.

      • α is the observed rotation in degrees.

      • l is the path length in decimeters (dm).

      • c is the concentration in g/mL.[6]

The Principle of Self-Validation: Orthogonal Analytical Methods

While polarimetry is a powerful tool, it provides a bulk measurement of optical activity. It does not separate enantiomers and can be influenced by highly rotating impurities.[5] Therefore, to ensure the trustworthiness of the optical purity assessment, the results from polarimetry must be confirmed by an orthogonal method that provides complementary information.

The primary methods for this cross-validation are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents, and Circular Dichroism (CD) Spectroscopy.[14][15]

Parameter Polarimetry Chiral HPLC Chiral NMR Spectroscopy Circular Dichroism (CD)
Principle Measures the rotation of plane-polarized light by a bulk sample.[4]Physically separates enantiomers based on differential interactions with a chiral stationary phase.[14]Differentiates enantiomers by forming transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[16][17]Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[18][19]
Information Provided Specific rotation ([α]), direction of rotation (+/-).[6]Enantiomeric excess (% ee), retention times of each enantiomer, separation of other impurities.[20]Enantiomeric excess (% ee) from the integration of separated signals.[21]Provides a spectrum characteristic of the molecule's absolute configuration and conformation.[22]
Sensitivity Moderate to low.High.[20]Moderate.[21]High.[23]
Sample Requirement Typically mg quantities.µg to ng quantities.[20]Typically mg quantities.µg quantities.
Key Advantage Rapid, non-destructive, provides a fundamental physical constant.Direct separation and quantification of enantiomers; considered a "gold standard" for ee determination.[15]Rapid, non-destructive, minimal sample preparation.[14]Highly sensitive to stereochemistry; can be used to determine absolute configuration.[22]
Key Limitation Bulk measurement, susceptible to impurities, does not provide % ee without a known standard of the pure enantiomer.[5]Requires method development (column and mobile phase screening).[20]Signal separation may not be achievable for all compounds; requires a suitable chiral solvating agent.[17]Does not physically separate enantiomers; provides a spectral signature rather than a direct quantitative ratio.

Detailed Protocols for Orthogonal Methods

Chiral HPLC for Enantiomeric Excess Determination

Chiral HPLC is the most widely used technique for the accurate determination of enantiomeric excess (% ee).[15][20]

Protocol:

  • Method Development:

    • Select a suitable chiral stationary phase (CSP) based on the structure of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate (e.g., polysaccharide-based columns).

    • Screen various mobile phases (typically mixtures of alkanes and alcohols) to achieve baseline separation of the enantiomers.[24]

    • Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.[20]

  • Analysis:

    • Prepare a solution of the racemic mixture to determine the retention times of both enantiomers.

    • Prepare a solution of the synthesized sample at a known concentration.

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas of the two enantiomer peaks in the resulting chromatogram.

  • Calculation of Enantiomeric Excess:

    • Calculate the % ee using the following formula:[20]

      % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] * 100

Chiral NMR Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), offers a rapid method to determine enantiomeric excess without physical separation.[17][21] The CSA forms diastereomeric complexes with the enantiomers, which have distinct chemical shifts in the NMR spectrum.[16]

Protocol:

  • CSA Selection:

    • Choose a suitable CSA that is known to interact with amines or esters (e.g., (R)- or (S)-1,1'-bi-2-naphthol (BINOL), or derivatives of tartaric acid).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate in a deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Acquire a standard 1H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube.

  • Analysis:

    • Acquire another 1H NMR spectrum.

    • Identify a proton signal (e.g., the methoxy protons or the alpha-proton) that shows splitting into two distinct signals, corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two signals. The ratio of the integrals corresponds to the enantiomeric ratio.

A Validated Workflow for Chiral Purity Assessment

The robust validation of the optical properties of a new chiral compound is a systematic process. It begins with the initial characterization and is confirmed through orthogonal testing.

G cluster_0 Synthesis & Purification cluster_1 Primary Analysis cluster_2 Orthogonal Validation cluster_3 Final Validation Synthesis Synthesis of Chiral Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Polarimetry Measure Optical Rotation (Polarimetry) Purification->Polarimetry Chiral_HPLC Determine % ee (Chiral HPLC) Purification->Chiral_HPLC Calc_SR Calculate Specific Rotation [α] Polarimetry->Calc_SR Validation Validated Optical Purity & Specific Rotation Calc_SR->Validation Chiral_NMR Confirm Enantiomeric Ratio (Chiral NMR) Chiral_HPLC->Chiral_NMR Cross-validation Chiral_HPLC->Validation CD_Spec Obtain Spectral Signature (Circular Dichroism) Chiral_NMR->CD_Spec Cross-validation

Caption: Logical workflow for validating the optical purity of a novel chiral compound.

Conclusion

Validating the optical rotation of a novel compound like Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a multi-faceted process that extends beyond a simple polarimeter reading. It requires a foundational, carefully executed measurement of specific rotation, which is then rigorously interrogated and confirmed using powerful, orthogonal analytical techniques such as chiral HPLC and NMR spectroscopy. This integrated approach ensures the scientific integrity of the data, providing a high degree of confidence in the stereochemical purity of the compound. For researchers in drug discovery and development, adherence to such a self-validating system is not merely good practice—it is essential for the generation of reliable and defensible results.

References

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • MtoZ Biolabs. Circular Dichroism Spectroscopy for Chiral Compounds. [Link]

  • Creative Biostructure. Application of Circular Dichroism Spectroscopy in Small Molecule Research. [Link]

  • mediaTUM. (2013). Circular Dichroism Investigations of Chiral Molecules in the Gas Phase with a Laser-Mass Spectrometer. [Link]

  • PubMed. (2012). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. [Link]

  • UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • ACS Publications. (2016, April 20). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. [Link]

  • Chemistry Online @ UTSC. Polarimetry. [Link]

  • OSA Publishing. (2021, July 7). Circular dichroism spectroscopy and chiral sensing in optical fibers. [Link]

  • Wiley Online Library. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Wikipedia. Specific rotation. [Link]

  • Study.com. Specific Rotation, Equation & Calculation. [Link]

  • YesWeLab. Polarimetry: analysis of chiral substances. [Link]

  • RSC Publishing. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • IBZ Messtechnik GmbH. Chiral compound analyses and Faraday polarimetry. [Link]

  • YouTube. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity. [Link]

  • digicollections.net. 1.4 Determination of optical rotation and specific rotation. [Link]

  • JoVE. (2017, February 22). Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. [Link]

  • ResearchGate. (2011, November 18). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Science Buddies. (2020, June 23). Study Chirality with a Homemade Polarimeter. [Link]

  • PubMed. (2010, May 15). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • ACS Publications. (2010, April 22). Chiral Liquid Chromatography−Circular Dichroism−NMR for Estimating Separation Conditions of Chiral HPLC without Authentic Samples. [Link]

  • National Center for Biotechnology Information. (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate. [Link]

  • National Center for Biotechnology Information. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • ResearchGate. (2025, September 25). High-sensitivity optical rotation detection of low-activity chiral compounds using a common-path weak-measurement system. [Link]

  • PrepChem.com. Synthesis of Methyl 3-(2,4-dimethoxyphenyl)propionate. [Link]

  • ResearchGate. Comparison of chiral HPLC and CD sensing analysis of an asymmetric styrene epoxidation. m‐CPBA=m‐chloroperoxybenzoic acid. [Link]

  • National Center for Biotechnology Information. (2013). A general method to predict optical rotations of chiral molecules from their structures. [Link]

  • Wikipedia. Optical rotation. [Link]

  • RSC Publishing. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. [Link]

  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). [Link]

  • ResearchGate. (2024, July 30). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]

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Validation

A Researcher's Guide to Interpreting the Infrared Spectrum of 2,4-dimethoxy-Phe-OMe: A Comparative Analysis of Ester and Amine Vibrational Bands

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands for the primary amine and methyl ester functional groups within the synthetic amino acid derivative, 2,4-dimethoxyphenylalan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands for the primary amine and methyl ester functional groups within the synthetic amino acid derivative, 2,4-dimethoxyphenylalanine methyl ester (2,4-dimethoxy-Phe-OMe). Designed for researchers in drug development and organic synthesis, this document moves beyond a simple recitation of frequencies to explain the structural and electronic rationale behind the observed spectral features. We will provide a comparative framework, detailed experimental protocols, and visual aids to empower scientists to confidently identify and characterize this and similar molecules.

The Principle of IR Spectroscopy in Functional Group Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Covalent bonds are not static; they vibrate in specific ways, including stretching and bending, at characteristic frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint".[2]

The position of an absorption band (measured in wavenumbers, cm⁻¹) is primarily determined by the bond strength and the masses of the atoms involved. The intensity of the band is related to the change in dipole moment during the vibration.[3] For a molecule like 2,4-dimethoxy-Phe-OMe, which contains multiple functional groups, the IR spectrum is a composite of the vibrations from its amine, ester, aromatic, and ether components.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of the spectral data, a validated and reproducible experimental methodology is crucial. The following protocol outlines the standard procedure for acquiring a Fourier Transform Infrared (FTIR) spectrum using the potassium bromide (KBr) pellet method, which is ideal for solid samples.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of high-purity 2,4-dimethoxy-Phe-OMe into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogenous, fine powder is obtained. Causality: This ensures the sample is evenly dispersed, minimizing scattering of the IR beam and producing a clear spectrum.

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet-pressing die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet. Trustworthiness: A transparent pellet indicates good particle size reduction and dispersion, which is critical for accurate absorbance measurements.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumber values.

Decoding the Spectrum: Characteristic Bands of 2,4-dimethoxy-Phe-OMe

The IR spectrum of this molecule is best interpreted by dissecting it into regions corresponding to its constituent functional groups.

Diagram: IR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Grind Sample & KBr prep2 Press into Pellet prep1->prep2 acq1 Acquire Background Spectrum prep2->acq1 Place pellet in FTIR acq2 Acquire Sample Spectrum acq1->acq2 ana1 Identify Diagnostic Regions (>1500 cm⁻¹) acq2->ana1 Process Data ana2 Assign Functional Group Bands (Amine, Ester, Aromatic) ana1->ana2 ana3 Analyze Fingerprint Region (<1500 cm⁻¹) ana2->ana3

Caption: Workflow for IR spectrum acquisition and analysis.

The Primary Amine (-NH₂) Signature

The primary amine group gives rise to several distinct absorption bands.

  • N-H Stretching: Primary amines (R-NH₂) exhibit two characteristic stretching vibrations in the 3400-3250 cm⁻¹ region.[4] These correspond to the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency).[5][6] These bands are typically sharper and weaker than the broad O-H stretch of alcohols.[7] For 2,4-dimethoxy-Phe-OMe, expect two distinct peaks in this area.

  • N-H Bending (Scissoring): A medium to strong absorption due to the scissoring motion of the H-N-H group appears in the 1650-1580 cm⁻¹ range.[4][5][6] This band can sometimes be mistaken for an aromatic C=C stretch, but its presence alongside the N-H stretching bands is a strong confirmation of a primary amine.

  • C-N Stretching: The stretching vibration of the C-N bond is found in the 1250–1020 cm⁻¹ range for aliphatic amines.[4]

The Methyl Ester (-COOCH₃) Signature

Esters are readily identified by a set of strong absorptions, often referred to as the "Rule of Three".[8]

  • C=O Carbonyl Stretching: This is typically the most intense and sharpest band in the spectrum. For a saturated aliphatic ester like the one in our molecule, this band appears in the strong, narrow range of 1750-1735 cm⁻¹.[2][8][9] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-O Stretching: Esters possess two distinct C-O single bond stretches.[8]

    • An asymmetric C-C-O stretch is found between 1300-1000 cm⁻¹.[2] For saturated esters, this often appears as a strong band from 1210 to 1160 cm⁻¹.[8]

    • A symmetric O-C-C stretch also appears in the 1300-1000 cm⁻¹ region.[8]

The Substituted Aromatic Ring and Methoxy Groups

The 2,4-dimethoxyphenyl moiety contributes several characteristic bands.

  • Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is sp² hybridized (part of the benzene ring) occurs just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][2]

  • Alkane C-H Stretching: The C-H bonds of the methyl groups (sp³ hybridized) in the ester and methoxy substituents will show strong absorptions just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[2][3]

  • Aromatic C=C Stretching: In-ring carbon-carbon double bond stretches appear as a series of medium-intensity bands in the 1600-1450 cm⁻¹ region.[2]

  • Ether C-O Stretching: The C-O stretching from the aryl-methoxy groups will produce strong bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. These may overlap with the ester C-O stretches.

Data Summary and Comparative Analysis

To provide a clearer picture, the expected IR bands for 2,4-dimethoxy-Phe-OMe are summarized below and compared with unsubstituted Phenylalanine methyl ester. The primary difference will be the presence of strong C-O ether stretches and a potential shift in the aromatic C-H bending patterns due to the 2,4-disubstitution.

Functional GroupVibrational ModeExpected Range for 2,4-dimethoxy-Phe-OMe (cm⁻¹)Expected IntensityNotes and Comparison to Phe-OMe
Primary Amine N-H Asymmetric & Symmetric Stretch3400 - 3250 (two bands)Medium, SharpSimilar to Phe-OMe.
N-H Scissor (Bend)1650 - 1580Medium - StrongSimilar to Phe-OMe. May overlap with C=C bands.
C-N Stretch1250 - 1020Weak - MediumSimilar to Phe-OMe. Often in the complex fingerprint region.
Methyl Ester C=O Stretch1750 - 1735Very Strong, SharpSimilar to Phe-OMe. This is a key diagnostic peak.
C-C-O Asymmetric Stretch1210 - 1160StrongSimilar to Phe-OMe. May overlap with ether bands.
O-C-C Symmetric Stretch1300 - 1000StrongSimilar to Phe-OMe. Contributes to the complex fingerprint region.
Aromatic Ring sp² C-H Stretch3100 - 3000MediumSimilar to Phe-OMe.
C=C In-ring Stretch1600 - 1450Medium (multiple bands)Similar to Phe-OMe.
C-H Out-of-Plane Bend900 - 675StrongThe pattern will differ from monosubstituted Phe-OMe.
Methoxy & Alkyl sp³ C-H Stretch3000 - 2850StrongMore intense than in Phe-OMe due to two extra -OCH₃ groups.
Methoxy (Ether) Aryl-O Asymmetric Stretch~1250StrongAbsent in Phe-OMe. A key differentiating feature.
Aryl-O Symmetric Stretch~1050StrongAbsent in Phe-OMe. A key differentiating feature.
Diagram: Functional Groups vs. IR Regions

Caption: Key diagnostic regions in the IR spectrum for 2,4-dimethoxy-Phe-OMe.

Conclusion

The infrared spectrum of 2,4-dimethoxy-Phe-OMe provides a wealth of structural information. By systematically analyzing the diagnostic regions, researchers can confirm the presence of the critical primary amine and methyl ester functional groups. The most unambiguous identifiers are the pair of N-H stretching bands (3400-3250 cm⁻¹) and the exceptionally strong C=O stretching band of the ester (1750-1735 cm⁻¹). Furthermore, a comparative analysis against the spectrum of an unsubstituted analogue like phenylalanine methyl ester would highlight the strong C-O stretching bands from the methoxy ethers around 1250 cm⁻¹ and 1050 cm⁻¹, confirming the substitution pattern on the aromatic ring. This guide provides the foundational knowledge and practical framework for leveraging IR spectroscopy as a reliable tool in the characterization of complex synthetic molecules.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

  • Cormanich, R. A., et al. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • University of Calgary. (n.d.). IR: amines.

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds II: Primary Amines.

  • ResearchGate. (n.d.). FTIR difference spectra of methoxy species.

  • Fritz Haber Institute. (n.d.). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase.

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

  • Popov, A., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences.

  • ACS Earth and Space Chemistry. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study.

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

  • S.P. Mandali's College. (n.d.). INFRARED SPECTROSCOPY.

  • NIST. (n.d.). 4-Acetylanisole.

  • Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.

  • ResearchGate. (n.d.). Infrared spectra of protonated a) ortho-(oF-Phe) and b) meta-fluorophenylalanine (mF-Phe).

  • SlidePlayer. (n.d.). The features of IR spectrum.

  • ResearchGate. (n.d.). Structure of L-phenylalanine methyl ester hydrochloride.

  • Illinois State University. (2015). Infrared Spectroscopy.

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Control of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

This guide provides a comprehensive comparison of analytical reference standards and methodologies for the quality control of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate. As a critical pharmaceutical intermediate, i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical reference standards and methodologies for the quality control of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate. As a critical pharmaceutical intermediate, its purity and impurity profile directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into selecting and implementing robust analytical strategies. Our narrative emphasizes the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.

Foundational Principles: Characterizing the Analyte

Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a substituted amino acid ester. Its structure, featuring a primary amine, an ester, and a dimethoxy-substituted phenyl ring, dictates the optimal analytical approach. The presence of polar functional groups (amine) and non-polar moieties (phenyl ring, methyl ester) makes it amenable to a range of techniques, but also presents challenges such as potential for on-column interactions and low volatility.

Table 1: Physicochemical Properties of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

PropertyValueSignificance for Analysis
Molecular Formula C₁₂H₁₇NO₄Provides the basis for mass spectrometry analysis.
Molecular Weight 239.27 g/mol Essential for accurate mass determination and quantitative calculations.
Structure A chiral amino acid ester with a substituted aromatic ring.The chromophore allows for UV detection. The amine and ester groups are sites for derivatization. Chirality may require specialized columns.
Polarity Moderately polarSuitable for reversed-phase liquid chromatography. Requires derivatization for gas chromatography.
CAS Number 1213585-33-1 (for the (R)-isomer)[1]Ensures unambiguous identification of the specific chemical entity.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific goal, whether it is routine quality control, impurity identification, or structural confirmation. Each method offers a unique balance of specificity, sensitivity, and complexity.

Workflow for Analytical Method Selection

The following diagram illustrates a logical workflow for choosing the appropriate analytical technique based on the analytical objective.

Caption: Decision workflow for selecting an analytical method.

Table 2: Objective Comparison of Primary Analytical Techniques

TechniquePrimary ApplicationProsCons
HPLC-UV Purity assessment, assay, and routine QC.Robust, reproducible, excellent quantitation, high throughput.Limited peak capacity for complex mixtures, provides no structural information beyond UV spectrum.
LC-MS/MS Impurity identification and quantitation at low levels.High sensitivity and selectivity, provides molecular weight and fragmentation data for structural clues.Higher cost and complexity, potential for matrix effects and ion suppression.
GC-MS Orthogonal assay method, analysis of volatile/process-related impurities.High chromatographic efficiency, provides structural information via mass spectra.Requires derivatization for non-volatile analytes like amino acid esters, which adds complexity and potential for side reactions.[2][3]
NMR Definitive structural confirmation and identification of the reference standard.Provides unambiguous structural information, can quantify without a specific reference standard (qNMR).Low sensitivity, high instrument cost, not suitable for trace analysis.

Impurity Profiling: A Regulatory and Safety Imperative

Controlling impurities in pharmaceutical intermediates is mandated by global regulatory bodies, as outlined in ICH guidelines Q3A and Q11.[4][5] Impurities can arise from the manufacturing process, degradation, or storage and must be identified, quantified, and controlled.[6][7][8]

Common Impurity Categories:

  • Process-Related Impurities: Unreacted starting materials, by-products from side reactions, or reagents.

  • Degradation Products: Formed during manufacturing or storage due to factors like heat, light, or pH.[6]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification.

Workflow for Impurity Investigation

An impurity exceeding the identification threshold triggers a systematic investigation to ensure product safety.

Caption: Workflow for impurity identification and control.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. They are based on established analytical principles for similar molecules.

Protocol 1: HPLC-UV Method for Purity and Assay

This method is designed for the routine quality control of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, providing reliable purity values and assay results.

1. Rationale: Reversed-phase HPLC is the gold standard for this type of analysis. A C18 column provides excellent retention and separation for moderately polar compounds. The addition of an acid (formic acid) to the mobile phase ensures the primary amine is protonated, leading to sharp, symmetrical peaks and preventing tailing. UV detection is ideal due to the presence of the phenyl chromophore.

2. Instrumentation and Materials:

  • HPLC system with UV-Vis detector (e.g., Agilent 1290 Infinity II).

  • C18 Column (e.g., Phenomenex Onyx Monolithic C18, 100 x 3.0 mm).[9]

  • Reference Standard: Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, >99.5% purity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[9]

  • Sample Diluent: 50:50 (v/v) Water:Methanol.

3. Chromatographic Conditions:

ParameterSetting
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Wavelength 278 nm
Gradient Program 0-1 min (20% B), 1-8 min (20% to 95% B), 8-10 min (95% B), 10.1-12 min (20% B)

4. Sample Preparation:

  • Reference Standard: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 100 µg/mL.

  • Sample: Prepare the sample in the same manner as the reference standard to a target concentration of 100 µg/mL.

5. Data Analysis:

  • Assay: Calculate the assay percentage by comparing the peak area of the main analyte in the sample preparation to that of the reference standard.

  • Purity: Determine purity using area percent normalization. Identify and quantify any impurities relative to the main peak.

Protocol 2: GC-MS Method with Derivatization

This method serves as an orthogonal technique for assay and is particularly useful for identifying potential volatile or semi-volatile impurities that may not be well-resolved by HPLC.

1. Rationale: Due to the low volatility of the analyte, a two-step derivatization is necessary.[3] First, the amine group is acylated using an agent like pentafluoropropionic anhydride (PFPA), and the carboxylic acid ester remains. This process creates a less polar, more volatile, and thermally stable derivative suitable for GC analysis.[2][10] GC-MS provides excellent separation efficiency and mass spectral data for confident peak identification.

2. Instrumentation and Materials:

  • GC-MS system (e.g., Agilent 8890 GC with 5977B MSD).

  • Capillary Column: SLB-5ms (20 m x 0.18 mm, 0.18 µm film).

  • Derivatization Reagent: Pentafluoropropionic anhydride (PFPA) in ethyl acetate.

  • Solvent: Toluene.

3. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Add 100 µL of ethyl acetate and 100 µL of PFPA.

  • Cap the vial tightly and heat at 65°C for 30 minutes.[3]

  • Cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of toluene for GC-MS analysis.

4. GC-MS Conditions:

ParameterSetting
Inlet Temperature 280°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Scan Range 50-550 m/z
Protocol 3: NMR for Structural Confirmation

NMR is the definitive technique for confirming the chemical structure of the reference standard and for elucidating the structures of unknown impurities isolated by preparative chromatography.

1. Rationale: ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals confirm the connectivity of all atoms in the structure.[11][12]

2. Sample Preparation and Analysis:

  • Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

3. Expected ¹H NMR Signals (in CDCl₃, illustrative):

  • ~7.0-6.4 ppm: Multiplets corresponding to the 3 protons on the aromatic ring.

  • ~4.2-3.8 ppm: A multiplet for the chiral proton (-CH-).

  • ~3.85 and ~3.80 ppm: Two singlets for the two methoxy (-OCH₃) groups on the ring.

  • ~3.7 ppm: A singlet for the methyl ester (-COOCH₃) protons.

  • ~3.1 ppm: A doublet of doublets for the two diastereotopic protons of the methylene group (-CH₂-).

  • ~2.0 ppm: A broad singlet for the amine (-NH₂) protons.

Conclusion

The analytical control of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate requires a multi-faceted approach. For routine quality control, a validated HPLC-UV method offers the best combination of robustness, precision, and throughput. For impurity profiling and structural elucidation, hyphenated techniques like LC-MS/MS are indispensable for their sensitivity and ability to provide structural information. A derivatization-based GC-MS method serves as a valuable orthogonal technique, particularly for addressing volatile impurities. Finally, NMR spectroscopy remains the ultimate tool for the unambiguous structural confirmation of the reference standard and any isolated unknown impurities.

By implementing these well-defined and scientifically-grounded methodologies, researchers and manufacturers can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product. This adherence to rigorous analytical standards is the foundation of patient safety and regulatory compliance.[13][14]

References

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Naicker, T., et al. (2011). (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249. Available at: [Link]

  • D'Aniello, A., et al. (1998). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Available at: [Link]

  • SimpliGMP. (2025). Pharmaceutical Intermediate Quality Standards Guide. Available at: [Link]

  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. Available at: [Link]

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • Sharma, S. (2000). Impurity profiling and drug characterization: backdrop and approach. Oriental Journal of Chemistry, 33(3). Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods 2. Materials and Methods. Available at: [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1709. Available at: [Link]

  • Molbank. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. Available at: [Link]

  • Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available at: [Link]

  • Qualio. (2025). Best Practices for Quality Control in Pharmaceuticals. Available at: [Link]

  • Brown, W. P. (2025). H-1 proton NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link]

  • Tsikas, D., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. Available at: [Link]

  • Emery Pharma. Impurity Analysis and Profiling Services. Available at: [Link]

  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Available at: [Link]

  • Learning Science. (2021). NMR spectrum of methyl propanoate. YouTube. Available at: [Link]

  • Eurofins. Analytical Method Summaries. Available at: [Link]

  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. Available at: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. Available at: [Link]

  • DES Pharma. (2026). A Deep Dive into Quality Control in the Pharmaceutical Industry. Available at: [Link]

  • Stojanovska, N., et al. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylene. University of Canberra Research Portal. Available at: [Link]

  • IJRAR. Impurity Profiling And Degradation Study: A Review. Available at: [Link]

  • SFAM. (2024). The ISO standards in pharmaceuticals: a complete guide. Available at: [Link]

  • Aitken, R. A., et al. (2025). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. DSpace@EWHA. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

Hazard Identification and Risk Assessment: Understanding the Compound Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from structurally related compo...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: Understanding the Compound

Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from structurally related compounds, Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate should be handled as a substance that is potentially harmful.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar amino acid esters are known to cause skin and eye irritation.[2]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern with related compounds.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]

The table below summarizes the key safety information extrapolated from analogous chemicals.

Hazard CategoryAnticipated GHS ClassificationPrecautionary Measures
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Avoid ingestion, skin contact, and inhalation of dust or vapors.[4]
Skin Irritation Category 2Wear appropriate chemical-resistant gloves and a lab coat.[2]
Eye Irritation Category 2AWear safety glasses or goggles.[2]
STOT-SE Category 3 (Respiratory Irritation)Handle in a well-ventilated area or a chemical fume hood.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is to create a barrier between the researcher and the potential chemical hazard. For handling Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate and its waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is necessary to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid compound or its solutions should ideally be performed within a certified chemical fume hood to minimize inhalation risks.

Disposal Protocol: A Step-by-Step Guide

The disposal of chemical waste is a regulated process. Adherence to institutional and local regulations is non-negotiable. The following protocol provides a self-validating system for the safe disposal of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.

  • Designated Waste Container: Dedicate a specific, clearly labeled container for "Halogenated Organic Waste" or a similar designation as per your institution's guidelines. Since the compound does not contain halogens, it may be placed in a "Non-Halogenated Organic Waste" container if a separate one is available.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, or bases.[5][6] Amines can react exothermically with acids. A chemical compatibility chart should be consulted for any questions.[7]

Step 2: Containerization

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.

  • Material: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top cap. The original product container is often a suitable choice for waste accumulation.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate". All constituents of the waste mixture should be listed with their approximate percentages.

  • Closure: Keep the waste container closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

Step 3: Decontamination of Empty Containers

Empty containers that once held Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate must be properly decontaminated before disposal as regular trash.

  • Triple Rinsing: Rinse the empty container with a suitable solvent, such as methanol or ethanol, three times.

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and added to your designated organic waste container.

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash. Deface the original label to prevent any confusion.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Identify Waste: Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate B Consult SDS & Institutional Guidelines A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select Labeled, Compatible Waste Container C->D E Segregate Waste: Avoid Incompatibles (e.g., Strong Oxidizers, Acids) D->E F Transfer Waste to Container E->F G Securely Close Container F->G H Store Waste in Designated Satellite Accumulation Area G->H I Request Waste Pickup from EHS H->I

Caption: Disposal workflow for Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate.

References

  • Thoreauchem. (n.d.). methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Life Science Production. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate

[1] Executive Safety Summary & Hazard Profile Compound Class: Non-natural Amino Acid Ester (Phenylalanine Derivative) Physical State: Solid (Typically Hydrochloride Salt) or Viscous Oil (Free Base)[1] As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary & Hazard Profile

Compound Class: Non-natural Amino Acid Ester (Phenylalanine Derivative) Physical State: Solid (Typically Hydrochloride Salt) or Viscous Oil (Free Base)[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for the 2,4-dimethoxy isomer is often limited compared to its 3,4-dimethoxy counterpart, we must handle this compound based on its functional group reactivity .[1] This molecule combines a primary amine, a methyl ester, and an electron-rich aromatic ring.[1]

Primary Hazards (Derived from Structure & Analogues):

  • Irritant Triad (GHS Class): Skin Irritation (H315), Eye Irritation (H319), and Respiratory Irritation (H335).[1]

  • Hydrolysis Risk: In the presence of moisture, the ester moiety can hydrolyze.[1] If handled as a Hydrochloride (HCl) salt, it is hygroscopic and may release trace hydrogen chloride vapors upon contact with humid air or mucous membranes.[1]

  • Sensitizer Potential: Amino acid derivatives can act as sensitizers; repeated dermal exposure must be strictly prevented.[1]

PPE Matrix: The Defense System

Do not treat PPE as a uniform; treat it as a barrier system designed against specific permeation risks.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Why: As a solid, the primary risk is inhalation of particulates during weighing.[1] Engineering controls (Hood) are superior to masks.[1] If weighing outside a hood, a fit-tested N95 is mandatory to prevent mucous membrane irritation.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a seal against dust entry and splashes during solubilization.[1]
Dermal (Hand) Nitrile Gloves (Min.[1] thickness 0.11 mm / 4-5 mil)Why: Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMF, DCM).[1] Nitrile offers superior chemical resistance.[1] Protocol: Double-glove if handling stock solutions >100 mM.
Body Lab Coat (High-neck, cotton/poly blend) + Closed-toe Shoes Why: Prevents accumulation of dust on street clothes.[1] Synthetic fibers (100% polyester) can build static charge, which scatters the powder; cotton blends are preferred.[1]

Operational Protocol: Handling & Solubilization

This workflow minimizes exposure and ensures experimental reproducibility.[1]

Phase A: Preparation & Weighing[1]
  • Static Control: Amino acid esters are prone to static charge.[1] Use an anti-static gun or polonium strip near the balance.[1]

  • Environment: All weighing must occur inside a certified chemical fume hood.

  • Vessel: Use glass weighing boats or anti-static plastic.[1] Avoid standard plastic boats if the powder appears "fly-away."[1]

Phase B: Solubilization (The Critical Step)[1]
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.[1][2] It may have limited solubility in water unless in salt form.[1]

  • Exotherm Warning: If neutralizing the HCl salt to free base, a mild exotherm will occur.[1]

  • Procedure:

    • Add the solid to the vial first.

    • Add solvent slowly down the side of the vial to prevent "puffing" of the powder.[1]

    • Vortex with the cap tightly sealed .

Phase C: Workflow Visualization

The following diagram outlines the safe handling logic, ensuring no step is skipped.

HandlingWorkflow Start Start: Handling Request CheckForm Check Physical Form (Solid vs. Oil) Start->CheckForm PPE_Solid PPE: Goggles + N95 (if no hood) + Nitrile Gloves CheckForm->PPE_Solid Solid (Powder) Weighing Weighing Protocol: In Fume Hood + Anti-Static Solvent Solubilization: Add Solvent to Solid Weighing->Solvent PPE_Solid->Weighing CapVortex Seal & Vortex Solvent->CapVortex ExpUse Experimental Use CapVortex->ExpUse

Figure 1: Step-by-step decision workflow for handling solid amino acid ester derivatives.

Emergency Response & Spill Management

Scenario A: Solid Spill (Powder) [1]

  • Evacuate: Move non-essential personnel away.

  • PPE Up: Ensure goggles and mask are on.[1]

  • Contain: Do not dry sweep (creates dust).[1] Cover with a damp paper towel (water or ethanol) to wet the powder.[1]

  • Collect: Scoop the wet slurry into a hazardous waste bag.

  • Clean: Wipe surface with 70% Ethanol.[1]

Scenario B: Solution Spill (in Solvent)

  • Absorb: Use vermiculite or polypropylene pads.[1]

  • Ventilate: If solvent is volatile (DCM/Methanol), increase ventilation.[1]

  • Disposal: Treat absorbent pads as solid hazardous waste.[1]

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3] Lift eyelids.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][5][6] Do not use alcohol (may increase permeation).[1]

Disposal & Environmental Compliance

Proper disposal is not just regulatory compliance; it prevents aquatic toxicity common to ester derivatives.[1]

Waste Segregation Strategy
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (Red Bag/Bucket).[1]

  • Liquid Waste:

    • Halogenated:[1] If dissolved in DCM or Chloroform.[1]

    • Non-Halogenated: If dissolved in DMSO, DMF, Methanol, or Acetone.[1]

  • Drain Disposal: STRICTLY PROHIBITED. Esters can be toxic to aquatic life.[1]

Disposal Logic Tree

DisposalLogic Waste Waste Generation Type Identify State Waste->Type Solid Solid / Debris (Gloves, Powder) Type->Solid Liquid Liquid Solution Type->Liquid Bin_Solid Solid Haz Waste (Incineration) Solid->Bin_Solid SolventCheck Check Solvent Halogenated? Liquid->SolventCheck Bin_Halo Halogenated Waste (e.g., DCM) SolventCheck->Bin_Halo Yes (Cl, Br, F) Bin_NonHalo Organic Waste (e.g., DMSO/MeOH) SolventCheck->Bin_NonHalo No

Figure 2: Waste segregation logic to ensure environmental compliance.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13606366 (Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate - Isomer Analogue).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance (OSHA 3404).[1] Retrieved from [Link]

Disclaimer: This guide is based on the chemical structure and class properties of phenylalanine ester derivatives. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, Combi-Blocks) before use, as salt forms and impurities can alter safety requirements.[1]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate
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